Product packaging for D-Lactose monohydrate(Cat. No.:CAS No. 10039-26-6)

D-Lactose monohydrate

Cat. No.: B1148351
CAS No.: 10039-26-6
M. Wt: 360.31 g/mol
InChI Key: WSVLPVUVIUVCRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alpha-lactose monohydrate is a glycoside.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O11.H2O<br>C12H24O12 B1148351 D-Lactose monohydrate CAS No. 10039-26-6

Properties

IUPAC Name

2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVLPVUVIUVCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10039-26-6, 64044-51-5
Record name D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.265
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

D-Lactose Monohydrate as a Carbon Source for Escherichia coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of D-lactose monohydrate as a carbon source for the model organism Escherichia coli. It delves into the genetic regulatory circuits, transport mechanisms, and metabolic pathways that govern lactose utilization. This document provides detailed experimental protocols and quantitative data to support researchers in their understanding and application of this fundamental biological system.

The Lac Operon: A Paradigm of Gene Regulation

The ability of E. coli to utilize lactose as a carbon source is primarily controlled by the lac operon, a classic example of an inducible operon.[1] The operon's expression is tightly regulated to ensure that the enzymes required for lactose metabolism are synthesized only when lactose is available and a preferred carbon source, such as glucose, is absent.[1]

Genetic Organization of the lac Operon

The lac operon consists of a promoter, an operator, and three structural genes: lacZ, lacY, and lacA.[2]

  • lacZ : Encodes the enzyme β-galactosidase, which hydrolyzes lactose into glucose and galactose.[2]

  • lacY : Encodes lactose permease (LacY), a membrane transport protein that facilitates the uptake of lactose into the cell.[2]

  • lacA : Encodes thiogalactoside transacetylase, an enzyme whose physiological role in lactose metabolism is not fully elucidated but is thought to be involved in the detoxification of non-metabolizable β-galactosides.

Regulatory Mechanisms

The expression of the lac operon is governed by two key regulatory proteins: the Lac repressor (encoded by the lacI gene) and the Catabolite Activator Protein (CAP).

In the absence of lactose, the Lac repressor protein binds to the operator region of the lac operon, physically obstructing RNA polymerase from initiating transcription.[3] When lactose is present, a small amount enters the cell and is converted to allolactose by β-galactosidase.[1] Allolactose acts as an inducer, binding to the Lac repressor and causing a conformational change that prevents it from binding to the operator. This allows transcription to proceed.[1]

E. coli exhibits a preference for glucose as a carbon source. When glucose levels are low, the intracellular concentration of cyclic AMP (cAMP) increases. cAMP binds to CAP, forming a complex that binds to a specific site upstream of the lac promoter.[3] This binding enhances the recruitment of RNA polymerase to the promoter, significantly increasing the rate of transcription.[4] Conversely, in the presence of high glucose, cAMP levels are low, the CAP-cAMP complex does not form, and transcription of the lac operon is minimal, even if lactose is present. This phenomenon is known as catabolite repression.[3]

lac_operon_regulation cluster_operon lac Operon cluster_regulation Regulation P Promoter O Operator lacZ lacZ P->lacZ transcribes lacY lacY lacA lacA lacI lacI (Repressor Gene) Repressor Lac Repressor lacI->Repressor expresses CAP_site CAP Site CAP_site->P enhances binding of RNAP RNA Polymerase RNAP->P binds Repressor->O binds (blocks transcription) Allolactose Allolactose Allolactose->Repressor inactivates CAP CAP CAP->CAP_site binds cAMP cAMP cAMP->CAP activates

Diagram 1: Regulation of the lac operon in E. coli.

Transport and Metabolism of Lactose

The efficient utilization of lactose as a carbon source relies on its transport into the cell and subsequent enzymatic breakdown.

Lactose Transport via Lactose Permease (LacY)

Lactose is actively transported into the E. coli cell by lactose permease (LacY), a transmembrane protein.[5] This process is a symport mechanism, where the influx of a lactose molecule is coupled with the influx of a proton (H+), driven by the proton motive force across the cell membrane.[5]

Enzymatic Digestion by β-Galactosidase

Once inside the cell, lactose is hydrolyzed by the enzyme β-galactosidase into its constituent monosaccharides, glucose and galactose. These monosaccharides can then enter the central metabolic pathways of the cell, such as glycolysis, to generate energy and metabolic intermediates.

lactose_metabolism cluster_cell E. coli Cell Lactose_out D-Lactose (extracellular) LacY Lactose Permease (LacY) Lactose_out->LacY transport Cell_membrane Cell Membrane Lactose_in D-Lactose (intracellular) BetaGal β-Galactosidase (LacZ) Lactose_in->BetaGal hydrolysis LacY->Lactose_in Glucose Glucose BetaGal->Glucose Galactose Galactose BetaGal->Galactose Glycolysis Glycolysis Glucose->Glycolysis Galactose->Glycolysis via Leloir pathway

Diagram 2: Lactose transport and metabolic pathway in E. coli.

Quantitative Data on E. coli Growth and Gene Expression

The following tables summarize quantitative data related to the growth of E. coli on lactose and the expression of the lac operon.

Specific Growth Rates on Different Carbon Sources

The specific growth rate (µ) of E. coli varies depending on the carbon source available. Glucose generally supports a higher growth rate than lactose, reflecting its status as the preferred carbon source.

Carbon SourceSpecific Growth Rate (µ, h⁻¹)Doubling Time (minutes)Reference
Glucose~0.8~52[6]
Lactose~0.53~78[7]
Glycerol~0.55~76[7]
Mannose~0.75~55[7]
Fructose~0.7~59[7]
Maltose~0.65~64[7]
Succinate~0.4~104[7]
Gene and Protein Expression Levels

The expression of the lac operon is significantly upregulated in the presence of lactose and the absence of glucose. Proteomic studies have quantified the changes in protein abundance during the shift from glucose to lactose metabolism.

ConditionLacZ (β-galactosidase) Protein AbundanceLacY (Lactose Permease) Protein AbundanceReference
Glucose presentBasal levelsBasal levels[8][9]
Lactose present, Glucose absentHighly inducedHighly induced[8][9]
Glucose and Lactose presentRepressed (low levels)Repressed (low levels)[8][9]

Note: Specific fold-change values can vary depending on the experimental conditions and quantification methods.

Kinetic Parameters of Lactose Transport and Hydrolysis

The efficiency of lactose transport and hydrolysis can be characterized by their Michaelis-Menten constants (Km).

Enzyme/TransporterSubstrateKm (mM)Reference
Lactose Permease (LacY)Lactose0.5 (active transport)[5]
β-Galactosidase (LacZ)Lactose23.28[10]
β-Galactosidase (LacZ)ONPG (o-nitrophenyl-β-D-galactopyranoside)6.64[10]

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of lactose metabolism in E. coli.

Measuring the Growth Curve of E. coli on this compound

This protocol outlines the steps to determine the growth characteristics of E. coli using this compound as the sole carbon source.

growth_curve_workflow Start Start: Prepare M9 minimal medium with this compound Inoculate Inoculate with overnight E. coli culture Start->Inoculate Incubate Incubate at 37°C with shaking Inoculate->Incubate Measure_OD Periodically measure Optical Density at 600 nm (OD600) Incubate->Measure_OD Plot Plot OD600 vs. Time Measure_OD->Plot Analyze Determine lag phase, exponential phase, and stationary phase Plot->Analyze End End Analyze->End

Diagram 3: Experimental workflow for generating a bacterial growth curve.

Materials:

  • E. coli strain (e.g., K-12)

  • M9 minimal medium salts (5x stock)

  • 20% (w/v) this compound solution (sterile)

  • 20% (w/v) Glucose solution (sterile, for control)

  • 1 M MgSO₄ (sterile)

  • 0.1 M CaCl₂ (sterile)

  • Sterile culture flasks or tubes

  • Spectrophotometer

  • Incubator shaker

Procedure:

  • Prepare M9 Lactose Medium:

    • To 750 mL of sterile deionized water, add 200 mL of 5x M9 salts.

    • Add 2 mL of 1 M MgSO₄ and 100 µL of 0.1 M CaCl₂.

    • Add 20 mL of 20% this compound solution to a final concentration of 0.4%.

    • Bring the final volume to 1 L with sterile deionized water.

    • Prepare a control medium using glucose instead of lactose.

  • Inoculation:

    • Inoculate a small volume of M9 lactose medium with a single colony of E. coli and grow overnight at 37°C with shaking.

    • The next day, inoculate a larger volume of fresh M9 lactose medium with the overnight culture to an initial OD₆₀₀ of ~0.05.

  • Incubation and Measurement:

    • Incubate the culture at 37°C with vigorous shaking (e.g., 200 rpm).

    • At regular intervals (e.g., every 30-60 minutes), aseptically remove an aliquot of the culture and measure the OD₆₀₀ using a spectrophotometer. Use fresh M9 lactose medium as a blank.

  • Data Analysis:

    • Plot the OD₆₀₀ values (on a logarithmic scale) against time (on a linear scale).

    • From the graph, identify the lag, exponential (log), and stationary phases of growth.

    • Calculate the specific growth rate (µ) and the doubling time during the exponential phase.

β-Galactosidase Activity Assay

This assay measures the activity of β-galactosidase produced by E. coli in response to lactose induction. The substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) is used, which is cleaved by β-galactosidase to produce o-nitrophenol, a yellow compound that can be quantified spectrophotometrically.[11]

Materials:

  • E. coli culture grown in the presence and absence of lactose.

  • Z-buffer (Na₂HPO₄·7H₂O, NaH₂PO₄·H₂O, KCl, MgSO₄·7H₂O, β-mercaptoethanol, pH 7.0)

  • ONPG solution (4 mg/mL in Z-buffer)

  • 1 M Na₂CO₃ solution

  • Chloroform

  • 0.1% SDS solution

  • Spectrophotometer

Procedure:

  • Cell Permeabilization:

    • Take a defined volume of the E. coli culture and measure its OD₆₀₀.

    • Centrifuge the cells and resuspend them in an appropriate volume of Z-buffer.

    • To permeabilize the cells, add a few drops of chloroform and 0.1% SDS to the cell suspension and vortex vigorously.

  • Enzyme Reaction:

    • Equilibrate the permeabilized cell suspension to 28°C or 37°C.

    • Start the reaction by adding a known volume of pre-warmed ONPG solution. Start a timer immediately.

  • Stopping the Reaction:

    • When a noticeable yellow color has developed, stop the reaction by adding 1 M Na₂CO₃. Record the reaction time. The Na₂CO₃ will also enhance the yellow color.

  • Measurement and Calculation:

    • Centrifuge the reaction mixture to pellet cell debris.

    • Measure the absorbance of the supernatant at 420 nm (A₄₂₀).

    • Calculate the β-galactosidase activity in Miller units using the following formula: Miller Units = 1000 × [A₄₂₀ / (t × V × OD₆₀₀)] where:

      • t = reaction time in minutes

      • V = volume of culture used in mL

      • OD₆₀₀ = optical density of the culture at 600 nm

Conclusion

This compound serves as a valuable carbon source for E. coli, and the molecular mechanisms governing its utilization are a cornerstone of modern molecular biology. The intricate regulation of the lac operon, involving both negative and positive control, allows the bacterium to make efficient metabolic decisions based on the availability of different sugars in its environment. A thorough understanding of these processes, supported by robust experimental methodologies and quantitative data, is crucial for researchers in various fields, from fundamental microbiology to the development of lactose-inducible protein expression systems in biotechnology and pharmaceutical production. This guide provides a comprehensive overview and practical protocols to facilitate further research and application of this classic biological system.

References

An In-Depth Technical Guide to the Chemical Structure and Anomeric Forms of D-Lactose Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, anomeric forms, and physicochemical properties of D-lactose monohydrate. Detailed experimental protocols for the characterization of lactose are also included to support research and development activities in the pharmaceutical and food sciences.

Chemical Structure of D-Lactose

D-Lactose is a disaccharide with the chemical formula C₁₂H₂₂O₁₁. It is composed of two monosaccharide units: D-galactose and D-glucose. These units are linked by a β-1,4 glycosidic bond. In its common solid form, it exists as a monohydrate (C₁₂H₂₂O₁₁·H₂O), where a water molecule is incorporated into the crystal structure of the α-anomer.

The glucose unit in lactose can exist in two different stereoisomeric forms, known as anomers, which are designated as alpha (α) and beta (β). This anomerism arises from the different configurations at the anomeric carbon (C1) of the glucopyranose ring. In aqueous solution, α-lactose and β-lactose are in equilibrium and can interconvert through a process called mutarotation. This process involves the opening of the glucopyranose ring to form a transient open-chain aldehyde, followed by re-closure to form either the α or β anomer.

At equilibrium in an aqueous solution at 20°C, the mixture consists of approximately 37.3% α-lactose and 62.7% β-lactose.[1]

Physicochemical Properties of D-Lactose Anomers

The α and β anomers of lactose exhibit distinct physical and chemical properties, which are crucial for their application in various industries, particularly in pharmaceuticals as an excipient. A summary of these properties is presented in the table below.

Propertyα-Lactose Monohydrateβ-Lactose (anhydrous)Reference(s)
Molecular Formula C₁₂H₂₂O₁₁·H₂OC₁₂H₂₂O₁₁
Molecular Weight 360.31 g/mol 342.30 g/mol
Melting Point ~201-202 °C (with decomposition)~252 °C[2]
Specific Optical Rotation [α]D²⁰ +89.4° (initial) to +55.4° (equilibrium)+35.0° (initial) to +55.4° (equilibrium)[2]
Solubility in Water ( g/100 mL at 25°C) 750[2]
Density 1.540 g/cm³1.589 g/cm³

Anomeric Forms of D-Lactose

The two anomeric forms of D-lactose, α-D-lactose and β-D-lactose, are diastereomers that differ only in the configuration of the hydroxyl group at the anomeric carbon (C1) of the D-glucose unit. In α-D-lactose, the hydroxyl group on the anomeric carbon is in the axial position, while in β-D-lactose, it is in the equatorial position.

anomers cluster_alpha α-D-Lactose cluster_beta β-D-Lactose alpha_structure beta_structure

Caption: Chemical structures of α-D-Lactose and β-D-Lactose.

The interconversion between these two forms in solution is a dynamic equilibrium known as mutarotation.

mutarotation alpha α-Lactose open_chain Open-chain (aldehyde) form alpha->open_chain Ring Opening open_chain->alpha Ring Closing beta β-Lactose open_chain->beta Ring Closing beta->open_chain Ring Opening

Caption: Mutarotation of D-Lactose in solution.

Experimental Protocols for Characterization

X-ray crystallography is a powerful technique to determine the three-dimensional atomic and molecular structure of a crystal. For this compound, this method provides precise information on bond lengths, bond angles, and the conformation of the molecule, including the stereochemistry of the anomeric carbon.

Methodology:

  • Crystal Growth:

    • Prepare a supersaturated aqueous solution of α-lactose monohydrate.

    • Allow the solution to slowly evaporate at a constant temperature (e.g., room temperature) to promote the growth of single crystals of suitable size and quality for X-ray diffraction (typically > 0.1 mm in all dimensions).

  • Data Collection:

    • Mount a single crystal on a goniometer head.

    • Place the mounted crystal in an X-ray diffractometer.

    • A monochromatic X-ray beam is directed at the crystal.

    • Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) using a detector.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to determine the unit cell dimensions and space group of the crystal.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the model against the experimental data to obtain the final, high-resolution crystal structure.

¹H NMR spectroscopy is a primary method for determining the anomeric composition of lactose in solution. The anomeric protons of the α and β forms have distinct chemical shifts, allowing for their quantification. To prevent mutarotation during the measurement, a non-aqueous solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is used.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the lactose sample.

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in an NMR tube.

    • Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Typical acquisition parameters include:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 5 seconds (to ensure full relaxation of protons for accurate integration)

      • Number of scans: 16-64 (to achieve a good signal-to-noise ratio)

  • Data Analysis:

    • Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the signals corresponding to the anomeric protons of α-lactose (typically a doublet around 6.3 ppm) and β-lactose (a doublet around 6.6 ppm).

    • Integrate the areas of these two anomeric proton signals.

    • Calculate the percentage of each anomer using the following formula: % α-anomer = (Integral of α-anomeric proton / (Integral of α-anomeric proton + Integral of β-anomeric proton)) * 100 % β-anomer = (Integral of β-anomeric proton / (Integral of α-anomeric proton + Integral of β-anomeric proton)) * 100

Polarimetry is used to measure the change in the optical rotation of a solution of an optically active compound over time. This technique is ideal for monitoring the mutarotation of lactose as the α and β anomers have different specific rotations.

Methodology:

  • Instrument Setup:

    • Turn on the polarimeter and the sodium lamp and allow them to warm up for at least 30 minutes to ensure a stable light source.

    • Calibrate the instrument with a blank (distilled water).

  • Sample Preparation:

    • Prepare a solution of known concentration of α-lactose monohydrate in distilled water (e.g., 10 g/100 mL).

  • Measurement of Mutarotation:

    • Quickly transfer the freshly prepared lactose solution into a polarimeter cell of a known path length (e.g., 1 or 2 dm).

    • Immediately place the cell in the polarimeter and record the initial optical rotation and the time.

    • Continue to record the optical rotation at regular intervals (e.g., every 5-10 minutes) until the reading becomes constant. This indicates that the solution has reached equilibrium.

  • Data Analysis:

    • Plot the optical rotation as a function of time.

    • The initial and final (equilibrium) specific rotations can be calculated using the Biot's law: [α] = α / (l * c) where:

      • [α] is the specific rotation

      • α is the observed rotation

      • l is the path length of the cell in decimeters (dm)

      • c is the concentration of the solution in g/mL

This technical guide provides a foundational understanding of the chemical and physical properties of this compound and its anomeric forms, along with detailed protocols for its characterization. This information is intended to be a valuable resource for scientists and researchers in the fields of drug development and food science.

References

Water of crystallization in D-Lactose monohydrate and its stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Water of Crystallization in D-Lactose Monohydrate: Role, Stability, and Characterization

Introduction

This compound (specifically α-lactose monohydrate) is one of the most widely used excipients in the pharmaceutical industry.[1] Its utility as a diluent, filler, and carrier in oral solid dosage forms like tablets and dry powder inhalers is attributed to its high stability, low hygroscopicity, good compatibility with active pharmaceutical ingredients (APIs), and cost-effectiveness.[1] The crystalline form, α-lactose monohydrate, incorporates one molecule of water for every molecule of lactose, known as the water of crystallization. This bound water is integral to the crystal structure and plays a critical role in the physicochemical properties of the excipient.

The loss or migration of this water of crystallization due to environmental factors such as heat, humidity, or mechanical stress during manufacturing processes (e.g., drying, milling, tabletting) can lead to significant changes in the solid-state properties of lactose.[2][3] These transformations, which may include dehydration, amorphization, or conversion to other polymorphic forms, can impact powder flow, compressibility, tablet hardness, and ultimately, the stability and efficacy of the final drug product.[4][5] This guide provides a detailed examination of the water of crystallization in this compound, focusing on its structural role, stability under various conditions, and the analytical techniques essential for its characterization.

The Role and Structure of Water of Crystallization

In α-lactose monohydrate, the water molecule is not merely adsorbed moisture but a fundamental component of the crystal lattice. The crystal system is monoclinic, and the water molecule is strategically positioned to stabilize the structure through a network of hydrogen bonds.[6] It is linked to neighboring lactose molecules, contributing significantly to the overall lattice energy and the hardness of the crystal.[6][7] The theoretical water content is approximately 5.0% w/w, a value that serves as a key reference point in analytical characterization.[2]

Upon removal of this bound water, the crystal lattice undergoes a spontaneous readjustment, resulting in a new, distinct anhydrous phase.[2][8] This new form is different from other commercially available anhydrous lactose forms.[3] The process compromises the crystal's integrity, often leading to fractures, reduced particle size, and an increase in surface area.[2][3]

Stability of the Water of Crystallization

The stability of the hydrate form is not absolute and is influenced by several external factors. Understanding these factors is crucial for controlling the material properties during drug development and manufacturing.

Thermal Stability

Heating is the most direct factor causing the removal of the water of crystallization. This dehydration is an endothermic process that typically occurs at temperatures above the boiling point of water, confirming that the water is structurally bound.[2] Thermal analysis shows this event happening in a temperature range of 120°C to 160°C, with a characteristic peak temperature around 145-146°C.[2][9] The loss of the single mole of water corresponds to a mass loss of approximately 4.5-5.0%.[2]

Influence of Relative Humidity (RH)

The stability of lactose monohydrate is also dependent on the ambient relative humidity.

  • Low RH: Storage at low relative humidity can facilitate dehydration.[3]

  • High RH: While α-lactose monohydrate is considered non-hygroscopic at lower humidity levels, it can be affected by high RH.[10] More significantly, amorphous lactose, which is very hygroscopic, will readily absorb moisture from the environment and can recrystallize into the more stable α-lactose monohydrate form.[9][11] This process is important as amorphous content can be inadvertently introduced during processing.[4] The dehydrated form of lactose monohydrate can rehydrate when exposed to ambient conditions (e.g., 25°C and 50% RH) over time.[2][8]

Impact of Mechanical Stress

Pharmaceutical manufacturing processes like milling and compression introduce significant mechanical energy into the material, which can disrupt the crystal lattice.

  • Milling: This process is used to reduce particle size but can induce surface and bulk structural modifications, leading to the formation of amorphous regions and the loss of water of crystallization.[5][12] The extent of amorphization often correlates with the milling time and energy.[13]

  • Compression: The pressure applied during tabletting can also impact the crystal lattice, potentially causing the crystallization of any amorphous lactose present.[14]

Analytical Characterization Techniques

A suite of analytical techniques is employed to study and quantify the water of crystallization and characterize the solid-state transformations of lactose.

  • Thermogravimetric Analysis (TGA): TGA is a fundamental technique for quantifying water content by precisely measuring the change in mass of a sample as a function of temperature.[15] It can differentiate between loosely bound surface water, which is lost at lower temperatures (40-130°C), and the structurally integral water of crystallization, which is released at a higher temperature range (~120-160°C).[2][16]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions. For lactose monohydrate, it reveals a distinct endothermic peak corresponding to the energy required for dehydration.[9] The peak temperature (e.g., ~146°C) and the enthalpy of this transition are key characteristics.[9] Following dehydration, a second endotherm at a higher temperature (~216°C) indicates the melting of the newly formed anhydrous lactose.[9]

  • X-Ray Powder Diffraction (XRPD): XRPD is an essential tool for identifying the crystalline form of a material. It can clearly distinguish between the diffraction patterns of α-lactose monohydrate, its dehydrated form, and other anhydrous or amorphous forms.[2][8] This technique is invaluable for monitoring phase transitions during stability studies.[3][8]

  • Karl Fischer Titration (KFT): KFT is a highly specific and accurate chemical method for the determination of water content.[17] Unlike gravimetric oven methods that can be influenced by other volatile substances or fail to remove strongly bound water, KFT selectively titrates water molecules.[17][18] It is often considered the reference method for determining the total water content (both free and bound).[19]

Quantitative Data Summary

The following tables summarize key quantitative data from thermal analysis of this compound.

Table 1: Thermal Dehydration Data from TGA and DSC

Parameter Typical Value Technique Reference
Dehydration Temperature Range 120°C - 160°C TGA/DSC [2]
Dehydration Peak Temperature ~146°C DSC [9]
Dehydration Onset Temperature ~144°C DSC [20]
Anhydrous Melting Peak Temp. ~216°C DSC [9]
Mass Loss (Water of Cryst.) 4.5% - 5.0% TGA [2][9]
Theoretical Water Content 5.0% Stoichiometry

| Dehydration Enthalpy | ~126 - 157 J/g | DSC |[9] |

Experimental Protocols

Detailed methodologies are critical for obtaining reproducible and reliable data. The following sections outline typical experimental protocols for the key analytical techniques.

Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)

This protocol describes a simultaneous TGA/DSC analysis, which is common for characterizing hydrates.

  • Instrument Calibration: Calibrate the instrument for temperature and heat flow using certified standards (e.g., indium, tin).[20]

  • Sample Preparation: Accurately weigh approximately 5 mg of the this compound sample into an appropriate crucible (e.g., aluminum).[2]

  • Atmosphere: Purge the furnace with a dry, inert gas, typically nitrogen, at a constant flow rate (e.g., 30-50 mL/min).[2][21]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25°C).

    • Heat the sample at a linear rate, commonly 10°C/min, to a final temperature above all expected transitions (e.g., 250°C).[2][9]

  • Data Analysis:

    • TGA Curve: Determine the percentage mass loss in the temperature range corresponding to dehydration (120-160°C).

    • DSC Curve: Identify the onset and peak temperatures of the endotherm corresponding to dehydration. Integrate the peak area to calculate the enthalpy of dehydration (ΔH).

X-Ray Powder Diffraction (XRPD)
  • Sample Preparation: Gently mount the powder sample onto a zero-background sample holder. No special preparation is typically needed unless preferred orientation is a concern.[2]

  • Instrument Setup: Use a diffractometer with a standard X-ray source, such as Cu Kα radiation (λ = 1.5418 Å).[2]

  • Scan Parameters:

    • Scan Range: Collect data over a 2θ range that covers the characteristic peaks of all expected lactose forms (e.g., 5° to 40° 2θ).[3]

    • Step Size: Use a small step size (e.g., 0.01-0.02°).[3]

    • Dwell Time: Set an appropriate time per step (e.g., 0.1-1 s/step).[3]

  • Data Analysis: Compare the resulting diffractogram with reference patterns for α-lactose monohydrate and its various anhydrous forms to identify the crystalline phase(s) present.

Karl Fischer Titration (Volumetric)
  • Apparatus Setup: Prepare a volumetric Karl Fischer titrator. The titration vessel should be conditioned by titrating the solvent to a stable, dry endpoint.

  • Reagents:

    • Titrant: Use a one-component Karl Fischer titrant (e.g., CombiTitrant 5).

    • Solvent: Use a suitable solvent, such as methanol or a methanol/formamide mixture for samples with poor solubility.[22]

  • Procedure:

    • Accurately weigh and add the this compound sample (e.g., 0.1-0.3 g) to the pre-titrated solvent in the titration vessel.

    • Stir the sample to ensure complete dissolution. A stirring time of at least 180 seconds is recommended.

    • Initiate the titration. The titrator will automatically dispense the titrant until the endpoint is reached.

  • Calculation: The instrument's software calculates the water content based on the sample weight and the volume of titrant consumed. The theoretical water concentration for pure lactose monohydrate is 5%.

Visualizations: Workflows and Relationships

Figure 1: Factors affecting the stability of α-lactose monohydrate.

G cluster_analysis Analytical Characterization cluster_results Data Interpretation start Lactose Monohydrate Sample TGA TGA (Thermogravimetric Analysis) start->TGA DSC DSC (Differential Scanning Calorimetry) start->DSC XRPD XRPD (X-Ray Powder Diffraction) start->XRPD KFT KFT (Karl Fischer Titration) start->KFT TGA_res Quantify Mass Loss (% Water Content) TGA->TGA_res DSC_res Identify Dehydration Temp. Measure Enthalpy (ΔH) DSC->DSC_res XRPD_res Identify Crystalline Phase (Hydrate, Anhydrate, Amorphous) XRPD->XRPD_res KFT_res Determine Total Water Content KFT->KFT_res end_node Comprehensive Stability Assessment TGA_res->end_node DSC_res->end_node XRPD_res->end_node KFT_res->end_node

Figure 2: Experimental workflow for the analysis of lactose monohydrate.

Conclusion

The water of crystallization in this compound is a critical structural component that dictates many of its essential properties as a pharmaceutical excipient. The loss of this water through thermal, mechanical, or environmental stress leads to phase transformations that can compromise product performance and stability.[2][8] A thorough understanding and characterization of these behaviors are therefore imperative during formulation development, manufacturing, and storage. The application of a multi-technique analytical approach, combining TGA, DSC, XRPD, and KFT, provides the comprehensive data required to monitor and control the solid-state form of lactose, ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

A Comprehensive Guide to the Solubility of D-Lactose Monohydrate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of D-Lactose monohydrate in a variety of common laboratory solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and formulation.

This compound, a disaccharide composed of galactose and glucose, is a widely used excipient in the pharmaceutical industry. Its solubility is a critical parameter that influences its behavior in various formulation processes, including wet granulation, spray drying, and lyophilization. A thorough understanding of its solubility in different solvents is therefore essential for the development of stable and effective drug products.

Quantitative Solubility Data

The solubility of this compound varies significantly depending on the solvent and the temperature. The following table summarizes the available quantitative and qualitative solubility data in key laboratory solvents.

SolventTemperature (°C)Solubility ( g/100 g solution)Solubility ( g/100 mL solvent)Notes
Water 15~20[1]Freely soluble
2518.9021.6Soluble in warm water[2][3]
4025.15
6037.21
Ethanol 400.0111Very slightly soluble[2][4]
600.0270Practically insoluble[1]
Methanol 0.90.013Data from a comprehensive study on α-lactose monohydrate solubility[2][5][6]
5.850.014[2][5][6]
10.850.016[2][5][6]
15.850.018[2][5][6]
20.850.020[2][5][6]
25.850.023[2][5][6]
30.850.027[2][5][6]
35.850.031[2][5][6]
40.850.036[2][5][6]
45.850.042[2][5][6]
49.850.049[2][5][6]
Acetone AmbientInsolubleGenerally considered insoluble or practically insoluble.
DMSO Ambient-No direct quantitative data for pure DMSO was found. Studies have focused on DMSO-water mixtures where a parabolic relationship of solubility is observed.

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6] The following protocol outlines the key steps for determining the solubility of this compound.

1. Preparation of the Saturated Solution:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel (e.g., a glass flask or vial).

  • The presence of excess solid is crucial to ensure that the solution reaches saturation.

2. Equilibration:

  • Agitate the sealed vessel at a constant temperature for a prolonged period, typically 24 to 72 hours.[6] This can be achieved using an orbital shaker or a magnetic stirrer.

  • Maintaining a constant temperature is critical as solubility is temperature-dependent.

3. Phase Separation:

  • Once equilibrium is reached, separate the undissolved solid from the saturated solution.

  • This is typically achieved by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) to remove any remaining particulates.[6]

4. Quantification of the Solute:

  • Accurately determine the concentration of this compound in the clear, saturated filtrate.

  • A variety of analytical techniques can be employed for quantification. A common and accurate method is High-Performance Liquid Chromatography (HPLC).[6]

  • To ensure accuracy, a calibration curve should be generated using standard solutions of this compound of known concentrations.

5. Data Reporting:

  • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L), and always specify the temperature at which the measurement was made.[6]

Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

experimental_workflow start Start prep Preparation of Saturated Solution (Excess this compound in Solvent) start->prep equil Equilibration (Constant Temperature Agitation for 24-72h) prep->equil phase_sep Phase Separation equil->phase_sep centrifuge Centrifugation phase_sep->centrifuge Step 1 filter Filtration (e.g., 0.45 µm PTFE filter) centrifuge->filter Step 2 quant Quantification of Solute in Filtrate (e.g., HPLC) filter->quant report Data Reporting (Solubility at a specific temperature) quant->report end_node End report->end_node

Shake-flask method for solubility determination.

References

The Pivotal Role of D-Lactose Monohydrate in Bacterial Growth Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lactose monohydrate, a disaccharide composed of glucose and galactose, serves as a critical component in various bacterial growth media. Its function extends beyond being a simple carbon source; it is a key molecule for differentiating bacterial species and for inducing the expression of specific genes, most notably the well-characterized lac operon in Escherichia coli. This technical guide provides an in-depth exploration of the multifaceted role of this compound in microbiology, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Core Functions of this compound in Bacterial Media

The utility of this compound in bacteriology can be categorized into three primary functions:

  • Carbon Source for Metabolism: For bacteria possessing the necessary enzymatic machinery, lactose serves as a viable source of carbon and energy. The enzyme β-galactosidase hydrolyzes lactose into glucose and galactose, which can then enter central metabolic pathways like glycolysis.[1][2] However, many bacteria exhibit a preference for glucose and will only utilize lactose when glucose is depleted, a phenomenon known as catabolite repression.[3][4]

  • Inducer of the lac Operon: In bacteria such as E. coli, lactose metabolism is tightly regulated by the lac operon.[5] A metabolite of lactose, allolactose, acts as an inducer by binding to the LacI repressor protein, causing a conformational change that prevents the repressor from binding to the operator region of the operon.[5] This derepression allows for the transcription of the genes necessary for lactose transport and metabolism. The synthetic analog Isopropyl β-D-1-thiogalactopyranoside (IPTG) is also a potent inducer and is often used in molecular biology for this purpose.[5]

  • Differential Agent in Selective Media: The ability to ferment lactose is a key characteristic used to differentiate between bacterial species, particularly within the Enterobacteriaceae family. Differential media, such as MacConkey agar and Eosin Methylene Blue (EMB) agar, contain lactose and a pH indicator.[5][6] Lactose-fermenting bacteria produce acidic byproducts, causing a color change in the indicator, while non-fermenters do not.[5][6]

Quantitative Data on Lactose Utilization and Induction

The following tables summarize key quantitative data related to the use of this compound in bacterial culture.

Table 1: Composition of Common Differential Media Containing Lactose

ComponentMacConkey Agar (g/L)Eosin Methylene Blue (EMB) Agar (g/L)
Peptone17.010.0
Proteose peptone3.0-
Lactose Monohydrate 10.0 5.0
Sucrose-5.0
Bile Salts1.5-
Sodium Chloride5.0-
Neutral Red0.03-
Crystal Violet0.001-
Eosin Y-0.40
Methylene Blue-0.065
Dipotassium Phosphate-2.0
Agar13.513.5
Final pH7.1 ± 0.27.2 ± 0.2

Table 2: Comparative Growth and β-Galactosidase Activity in E. coli

Carbon SourceConcentrationSpecific Growth Rate (µ) (approx. doublings/hour)β-Galactosidase Activity (Miller Units)
Glucose0.4%~1.0<1
Lactose0.4%~0.5>1000
Glucose + Lactose0.2% eachBiphasic: ~1.0 then ~0.5Initially <1, then >1000
Glycerol0.4%~0.6<1
Glycerol + IPTG0.4% + 1mM~0.6>3000

Note: Specific growth rates and enzyme activities are approximate and can vary depending on the specific E. coli strain, media composition, and experimental conditions.

Signaling Pathways and Experimental Workflows

The lac Operon Signaling Pathway

The regulation of the lac operon is a classic example of gene control in prokaryotes. The following diagram illustrates the key components and their interactions in the presence and absence of lactose.

lac_operon cluster_operon lac Operon cluster_regulatory Regulatory Gene cluster_no_lactose No Lactose Present cluster_with_lactose Lactose Present promoter Promoter (P) operator Operator (O) lacZ lacZ promoter->lacZ Transcription Proceeds operator->lacZ Transcription Blocked lacY lacY lacA lacA enzymes β-Galactosidase Permease Transacetylase lacA->enzymes Translation lacI lacI repressor LacI Repressor (Active) lacI->repressor promoter_i Promoter (Pi) promoter_i->lacI Transcription & Translation repressor->operator Binds inactive_repressor Inactive Repressor allolactose Allolactose allolactose->repressor Binds & Inactivates RNAP RNA Polymerase RNAP->promoter RNAP->promoter Binds

Caption: The lac operon regulatory circuit.

Experimental Workflow: Differentiating Lactose Fermenters

The following diagram outlines a typical experimental workflow for distinguishing between lactose-fermenting and non-fermenting bacteria using differential media.

differentiation_workflow cluster_results start Start: Mixed Bacterial Culture streak Streak onto MacConkey or EMB Agar start->streak incubate Incubate at 37°C for 18-24 hours streak->incubate observe Observe Colony Morphology incubate->observe pink_colonies Pink/Red Colonies (MacConkey) or Dark/Metallic Sheen (EMB) observe->pink_colonies Color Change colorless_colonies Colorless/Pale Colonies observe->colorless_colonies No Color Change conclusion_lf Conclusion: Lactose Fermenter (e.g., E. coli, Klebsiella) pink_colonies->conclusion_lf conclusion_nlf Conclusion: Non-Lactose Fermenter (e.g., Salmonella, Shigella) colorless_colonies->conclusion_nlf

Caption: Workflow for bacterial differentiation.

Experimental Protocols

Protocol 1: Preparation of MacConkey Agar

Objective: To prepare a selective and differential medium for the isolation and differentiation of Gram-negative bacteria based on lactose fermentation.

Materials:

  • MacConkey agar powder

  • Distilled or deionized water

  • Autoclave

  • Sterile Petri dishes

Procedure:

  • Suspend 49.53 grams of MacConkey agar powder in 1000 ml of distilled water.[6]

  • Heat the mixture to boiling to ensure the medium is completely dissolved.[6]

  • Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[6]

  • Allow the sterilized medium to cool to 45-50°C in a water bath.

  • Mix the medium well by gentle swirling and aseptically pour approximately 20-25 ml into each sterile Petri dish.

  • Allow the agar to solidify at room temperature.

  • Store the plates in an inverted position at 2-8°C until use.

Protocol 2: Bacterial Growth Curve Analysis with Lactose as the Sole Carbon Source

Objective: To monitor the growth of a bacterial strain in a liquid medium where lactose is the only carbon source.

Materials:

  • Bacterial strain of interest

  • M9 minimal medium supplemented with this compound (e.g., 0.4% w/v)

  • Sterile culture flasks

  • Shaking incubator

  • Spectrophotometer

  • Sterile cuvettes

Procedure:

  • Prepare M9 minimal medium and sterilize by autoclaving. Aseptically add a sterile stock solution of this compound to the desired final concentration.

  • Inoculate a small volume of the M9-lactose medium with a single colony of the bacterial strain and grow overnight at 37°C with shaking to create a starter culture.

  • Inoculate a larger volume of fresh, pre-warmed M9-lactose medium with the overnight culture to an initial optical density at 600 nm (OD600) of approximately 0.05-0.1.

  • Incubate the culture at 37°C with vigorous shaking.

  • At regular time intervals (e.g., every 30-60 minutes), aseptically remove an aliquot of the culture.

  • Measure the OD600 of the aliquot using a spectrophotometer, using sterile M9-lactose medium as a blank.[1][6]

  • Continue taking measurements until the culture reaches the stationary phase (i.e., the OD600 readings no longer increase).

  • Plot the OD600 values (on a logarithmic scale) against time (on a linear scale) to generate the bacterial growth curve. From the exponential phase of this curve, the specific growth rate and doubling time can be calculated.

Protocol 3: β-Galactosidase Assay (Miller Assay)

Objective: To quantify the activity of β-galactosidase in bacterial cells, which is indicative of the level of lac operon induction.

Materials:

  • Bacterial culture grown under desired conditions (e.g., with and without lactose)

  • Z-buffer (Na2HPO4, NaH2PO4, KCl, MgSO4, β-mercaptoethanol, pH 7.0)

  • 0.1% Sodium dodecyl sulfate (SDS)

  • Chloroform

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/ml in Z-buffer)

  • 1 M Sodium carbonate (Na2CO3) solution

  • Spectrophotometer

Procedure:

  • Grow bacterial cultures to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • Record the OD600 of the culture.

  • Take a defined volume of the culture (e.g., 1 ml) and place it in a microcentrifuge tube.

  • Add 1-2 drops of chloroform and a drop of 0.1% SDS to the cells to permeabilize them. Vortex vigorously for 10 seconds.

  • Equilibrate the tubes to 28°C in a water bath for 5 minutes.

  • Start the reaction by adding a defined volume of ONPG solution (e.g., 0.2 ml) and start a timer. Mix well.

  • Incubate the reaction at 28°C until a visible yellow color develops.

  • Stop the reaction by adding a defined volume of 1 M Na2CO3 (e.g., 0.5 ml) and stop the timer. The Na2CO3 raises the pH, which inactivates the β-galactosidase.

  • Centrifuge the tubes to pellet cell debris.

  • Measure the absorbance of the supernatant at 420 nm (A420) and 550 nm (A550). The A550 reading is to correct for light scattering by cell debris.

  • Calculate the Miller Units using the following formula: Miller Units = 1000 * [A420 - (1.75 * A550)] / (Time * Volume * OD600)

    • Time is the reaction time in minutes.

    • Volume is the volume of culture used in ml.

Conclusion

This compound is an indispensable component in modern microbiology, providing a versatile tool for researchers. Its role as a carbon source, a potent gene inducer, and a differential agent allows for the cultivation, manipulation, and characterization of a wide range of bacteria. A thorough understanding of its functions and the application of standardized protocols are essential for obtaining reliable and reproducible results in research, diagnostics, and industrial applications.

References

Understanding the grades of D-Lactose monohydrate for pharmaceutical use

Author: BenchChem Technical Support Team. Date: November 2025

A-Z Guide to D-Lactose Monohydrate for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

This compound is a cornerstone excipient in the pharmaceutical industry, prized for its versatility as a filler, binder, and carrier in various dosage forms.[1] Its popularity stems from its cost-effectiveness, availability, low hygroscopicity, and excellent physical and chemical stability.[1][2] However, not all lactose is created equal. The physical properties of lactose—such as particle size distribution, flowability, and compressibility—are meticulously modified to create distinct grades tailored for specific manufacturing processes and formulation challenges.[1][3]

This guide provides an in-depth look at the different grades of this compound, their key characteristics, selection criteria, and the analytical methods used for their evaluation.

Understanding the Grades of Pharmaceutical Lactose

The functional performance of lactose in a formulation is directly linked to its physical characteristics, which are determined by the manufacturing process.[3] The primary grades are produced through processes like milling, sieving, spray-drying, and granulation.[2]

  • Milled Lactose : This grade is produced by milling lactose crystals to varying degrees of fineness.[3] Milled lactose generally consists of angular particles with irregular shapes.[4] While it offers good binding properties, its fine particle size leads to poor flowability, making it most suitable for wet and dry granulation processes where powder flow is less critical.[2][5]

  • Sieved Lactose : The sieving process yields lactose with a narrower particle size distribution.[2][3] Coarser sieved grades exhibit good flowability and are often used as diluents in capsule and sachet filling operations.[1][6]

  • Spray-Dried Lactose : This grade is manufactured by spray-drying a suspension of fine α-lactose monohydrate crystals.[7] The resulting particles are spherical agglomerates, which provide excellent flowability and good compressibility.[3][5] Spray-dried lactose typically contains a mixture of crystalline and amorphous lactose, a combination that enhances its compaction properties, making it a preferred choice for direct compression (DC) tablet manufacturing.[8][9]

  • Anhydrous Lactose : Produced through a roller-drying process, this grade primarily consists of anhydrous β-lactose. It is known for its excellent compressibility and is often used in high-speed tableting and for formulations with moisture-sensitive drugs.[5][10] Its particles are often irregular flakes.[8]

  • Granulated Lactose : This form consists of agglomerates of fine lactose particles.[2] Granulated lactose combines the high compaction properties of fine crystals with the good flowability of coarser particles, making it suitable for direct compression.[2][6]

Quantitative Specifications of Lactose Grades

The selection of a lactose grade is heavily influenced by its quantitative specifications. These parameters dictate the powder's behavior during manufacturing and its impact on the final dosage form's quality.

Grade Type Primary Manufacturing Process Key Physical Characteristics Primary Application
Milled Mechanical MillingFine, angular particles; poor flow; good binding.[5]Wet Granulation, Dry Granulation.[2][5]
Sieved SievingCoarse particles with narrow size distribution; good flowability.[2]Capsule and Sachet Filling.[6]
Spray-Dried Spray DryingSpherical agglomerates; excellent flow; good compressibility.[3][5]Direct Compression.[5][6]
Anhydrous Roller DryingIrregular flakes; excellent compressibility; good for moisture-sensitive APIs.[5][8][10]Direct Compression, especially high-speed.[5]
Granulated AgglomerationPorous agglomerates; good flow and compaction.[2][6]Direct Compression, Capsules.[5][6]
Property Milled Lactose Spray-Dried Lactose Anhydrous Lactose Granulated Lactose
Median Particle Size (d50) ~70 µm[11]~95-105 µm[11]~203-270 µm[11][12]~126 µm[12]
Flowability Poor to Moderate[5]Excellent[3][5]Good[5]Good[5]
Compressibility Moderate[5]Good to Excellent[9]Excellent[5]Good[10]
Bulk Density (g/cm³) VariesVaries~0.68[12]~0.55[12]
Tapped Density (g/cm³) VariesVaries~0.80[12]~0.67[12]
Hausner Ratio > 1.25< 1.15~1.17[12]~1.22[12]

Logical Selection of Lactose Grade

Choosing the appropriate grade of lactose is a critical decision in formulation development. The selection process is guided by the intended manufacturing process and the properties of the active pharmaceutical ingredient (API).

G start Dosage Form & API Properties process Select Manufacturing Process start->process wg Wet Granulation process->wg  Good for poor flow APIs dc Direct Compression process->dc  Cost-effective, fewer steps cap Capsule / Sachet Filling process->cap  Requires good powder flow milled Use Milled Lactose (Good binding, tolerates wet process) wg->milled spray Use Spray-Dried Lactose (Excellent flow & compressibility) dc->spray anhydrous Use Anhydrous Lactose (High compressibility, for moisture-sensitive APIs) dc->anhydrous granulated Use Granulated or Sieved Lactose (Good flowability) cap->granulated G cluster_0 Lactose Sample Characterization sample Receive Lactose Sample id_test Identification (TLC) sample->id_test psd_test Particle Size (Laser Diffraction) sample->psd_test water_test Water Content (LOD / Karl Fischer) sample->water_test flow_test Flowability (Hausner Ratio) sample->flow_test id_result Identity Confirmed id_test->id_result psd_result PSD within Specification psd_test->psd_result water_result Moisture within Specification water_test->water_result flow_result Flow Properties Acceptable flow_test->flow_result final Release for Formulation id_result->final psd_result->final water_result->final flow_result->final

References

The Induction of Gene Expression in Lac Operon Systems by D-Lactose Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of D-Lactose monohydrate in inducing gene expression within the well-characterized lac operon system of Escherichia coli. This document details the underlying molecular mechanisms, presents quantitative data on induction dynamics, and provides comprehensive experimental protocols for studying this fundamental gene regulatory network.

Core Concepts: The Lac Operon Regulatory Circuit

The lac operon is a classic model of prokaryotic gene regulation, enabling E. coli to metabolize lactose as an energy source when its preferred carbon source, glucose, is unavailable. The operon consists of a set of structural genes (lacZ, lacY, and lacA) and regulatory elements (promoter, operator, and CAP-binding site). The expression of the structural genes is primarily controlled by the Lac repressor protein (encoded by the lacI gene) and the Catabolite Activator Protein (CAP).

In the absence of lactose, the Lac repressor binds to the operator region, physically obstructing RNA polymerase and preventing transcription of the structural genes.[1][2] The introduction of lactose into the cell initiates a cascade of events leading to the expression of the lac operon genes.

The key molecular player in this induction process is not lactose itself, but its isomer, allolactose .[1][2][3] A low basal level of β-galactosidase, the enzyme encoded by lacZ, converts a small amount of intracellular lactose into allolactose.[3][4] Allolactose then acts as an inducer by binding to the Lac repressor protein. This binding event causes a conformational change in the repressor, reducing its affinity for the operator DNA and causing it to dissociate.[1][4] With the repressor removed, RNA polymerase can bind to the promoter and initiate transcription of the lac operon genes, leading to the synthesis of β-galactosidase, lactose permease (lacY product), and thiogalactoside transacetylase (lacA product).

Quantitative Analysis of Lac Operon Induction

The induction of the lac operon is a concentration-dependent process. The level of gene expression, often measured by the activity of β-galactosidase, correlates with the concentration of the inducer. While synthetic inducers like Isopropyl β-D-1-thiogalactopyranoside (IPTG) are commonly used in laboratory settings due to their stability (they are not metabolized by the cell), understanding the induction dynamics with the natural inducer, lactose, is crucial for many research and development applications.

The following table summarizes the dose-dependent induction of the lac operon by this compound, as measured by β-galactosidase activity.

InducerConcentrationβ-Galactosidase Activity (Miller Units)Reference
This compound0 mM (uninduced)~1.5 - 3
This compound0.05 mM~50
This compound0.1 mM~200
This compound0.2 mM~500
This compound0.5 mM~1000
This compound1.0 mM~1200
IPTG (for comparison)1.0 mM~1500

Note: The values presented are approximate and can vary depending on the specific E. coli strain, growth conditions, and experimental setup.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clear visual representation of the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

lac_operon_induction cluster_cell E. coli Cell Lactose_ext D-Lactose (extracellular) Permease Lactose Permease (LacY) Lactose_ext->Permease Transport Lactose_int D-Lactose (intracellular) Permease->Lactose_int beta_gal β-galactosidase (LacZ) Lactose_int->beta_gal Conversion Allolactose Allolactose Repressor Active Lac Repressor (LacI) Allolactose->Repressor Binding & Inactivation beta_gal->Allolactose Inactive_Repressor Inactive Repressor Repressor->Inactive_Repressor Operator Operator Repressor->Operator Blocks Transcription lac_genes lacZ, lacY, lacA Operator->lac_genes Transcription Transcription & Translation lac_genes->Transcription RNA_Polymerase RNA Polymerase RNA_Polymerase->Operator Transcription->Permease Transcription->beta_gal

Figure 1: Signaling pathway of lac operon induction by D-Lactose.

experimental_workflow cluster_prep 1. Preparation cluster_induction 2. Induction cluster_assay 3. β-Galactosidase Assay cluster_analysis 4. Data Analysis Culture Grow E. coli culture to mid-log phase Inducer_prep Prepare this compound solutions (various concentrations) Induce Add D-Lactose to cultures Incubate for a defined period Culture->Induce Harvest Harvest cell samples Induce->Harvest Lyse Lyse cells (e.g., with chloroform/SDS) Harvest->Lyse ONPG_add Add ONPG substrate Lyse->ONPG_add Incubate_assay Incubate at 28-37°C ONPG_add->Incubate_assay Stop Stop reaction (e.g., with Na2CO3) Incubate_assay->Stop Measure Measure absorbance at 420 nm Stop->Measure Calculate Calculate β-galactosidase activity (Miller Units) Measure->Calculate Plot Generate dose-response curve Calculate->Plot

Figure 2: Experimental workflow for quantifying lac operon induction.

Experimental Protocols

This section provides a detailed methodology for a typical experiment to quantify the induction of the lac operon by this compound using a β-galactosidase assay.

Materials and Reagents
  • E. coli strain with a functional lac operon (e.g., K12 strain)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • This compound

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

  • Z-buffer (pH 7.0): 0.06 M Na2HPO4·7H2O, 0.04 M NaH2PO4·H2O, 0.01 M KCl, 0.001 M MgSO4·7H2O, 0.05 M β-mercaptoethanol

  • Chloroform

  • 0.1% Sodium dodecyl sulfate (SDS) solution

  • 1 M Sodium carbonate (Na2CO3) solution

  • Spectrophotometer

Experimental Procedure

Part A: E. coli Culture and Induction

  • Inoculation: Inoculate a starter culture of E. coli in LB broth and grow overnight at 37°C with shaking.

  • Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh LB broth.

  • Growth Monitoring: Incubate the culture at 37°C with shaking and monitor the optical density at 600 nm (OD600) until it reaches the mid-logarithmic phase of growth (OD600 ≈ 0.4-0.6).

  • Induction: Divide the culture into separate flasks. To each flask, add this compound to achieve the desired final concentrations (e.g., 0 mM, 0.05 mM, 0.1 mM, 0.2 mM, 0.5 mM, 1.0 mM). Include a flask with no lactose as a negative control.

  • Incubation: Continue to incubate the cultures at 37°C with shaking for a set induction period (e.g., 2-3 hours).

Part B: β-Galactosidase Assay (ONPG Assay)

  • Sample Collection: At the end of the induction period, place the cultures on ice to halt cell growth and metabolism.

  • Cell Density Measurement: Measure the final OD600 of each culture.

  • Cell Permeabilization:

    • Transfer 1 mL of each culture to a microfuge tube.

    • Add 2 drops of chloroform and 1 drop of 0.1% SDS to each tube.

    • Vortex vigorously for 10 seconds to lyse the cells.

  • Assay Initiation:

    • Equilibrate the tubes to 28°C in a water bath for 5 minutes.

    • Add 0.2 mL of the 4 mg/mL ONPG solution to each tube to start the reaction. Record the exact time of addition.

  • Reaction Incubation: Incubate the tubes at 28°C. Monitor the development of a yellow color.

  • Reaction Termination: Once a sufficient yellow color has developed, stop the reaction by adding 0.5 mL of 1 M Na2CO3. Record the exact time of termination. The sodium carbonate raises the pH, which inactivates β-galactosidase and enhances the yellow color of the o-nitrophenol product.

  • Centrifugation: Centrifuge the tubes at high speed for 5 minutes to pellet cell debris.

  • Absorbance Measurement: Carefully transfer the supernatant to a clean cuvette and measure the absorbance at 420 nm (A420) and 550 nm (A550). The A550 reading is used to correct for light scattering by cell debris.

Data Analysis: Calculation of Miller Units

The specific activity of β-galactosidase is expressed in Miller Units. The calculation is as follows:

Miller Units = 1000 × [ (A420 - 1.75 × A550) ] / ( T × V × OD600 )

Where:

  • A420: Absorbance at 420 nm

  • A550: Absorbance at 550 nm (to correct for light scattering)

  • T: Reaction time in minutes

  • V: Volume of the culture used in the assay in mL

  • OD600: Optical density of the culture at 600 nm before the assay

Conclusion

This compound, through its conversion to allolactose, serves as a natural and effective inducer of the lac operon system. The induction is dose-dependent, allowing for a graded response in gene expression. The experimental protocols outlined in this guide provide a robust framework for quantifying this induction, making the lac operon system a powerful tool for research in gene regulation, synthetic biology, and for controlled protein expression in various biotechnological applications. Understanding the quantitative aspects of lactose induction is fundamental for optimizing these applications and for furthering our knowledge of gene regulatory networks.

References

The Role of D-Lactose Monohydrate in Plant Tissue Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Lactose monohydrate, a disaccharide composed of glucose and galactose, has been explored as an alternative carbon source to the conventionally used sucrose in plant tissue culture. Its utilization and effects are highly species-dependent, with research indicating a range of outcomes from inhibited growth to comparable or even enhanced production of specific secondary metabolites. This technical guide provides an in-depth analysis of the use of this compound in plant tissue culture, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of plant science and drug development.

Introduction

Carbohydrates are an essential component of plant tissue culture media, serving as both an energy source and an osmotic regulator. While sucrose is the most commonly used carbohydrate, its rapid hydrolysis can sometimes lead to detrimental effects such as medium browning and the accumulation of inhibitory compounds. This has prompted investigations into alternative carbon sources, including this compound. The slower hydrolysis of lactose may offer a more sustained release of monosaccharides, potentially benefiting certain culture systems. This guide explores the scientific literature to provide a clear understanding of the applications and implications of using this compound in plant tissue culture.

Data Presentation: Effects of this compound on Plant Cultures

The following tables summarize quantitative data from various studies on the effects of this compound on callus growth and secondary metabolite production.

Table 1: Effect of this compound on Callus Biomass Production

Plant SpeciesExplantLactose Concentration (g/L)Effect on Fresh WeightEffect on Dry WeightReference
Catharanthus roseusLeaf10, 30, 50Comparable to control (3% sucrose)Maximum response at 30 g/L[1]
ChrysanthemumThin Cell Layers40Less effective than sucrose and glucoseNot specified[2]
Cynara cardunculusLeafNot specifiedComparable to sucrose after 7 daysNot specified[3]
OrchardgrassMature Seed30Lower callus induction than sucroseLower shoot regeneration than maltose[4]

Table 2: Effect of this compound on Secondary Metabolite Production

Plant SpeciesCulture TypeLactose Concentration (g/L)Secondary MetaboliteEffectReference
Catharanthus roseusCallus Culture30Total AlkaloidsMaximum response observed[1]
Catharanthus roseusSuspension Culture10, 30, 50Total Alkaloids2-3 times higher production than in agar medium[1]

Experimental Protocols

General Protocol for Preparation of Plant Tissue Culture Medium with this compound

This protocol outlines the basic steps for preparing a sterile, lactose-containing plant tissue culture medium.

Materials:

  • This compound

  • Basal salt mixture (e.g., Murashige and Skoog - MS)

  • Vitamins (e.g., Gamborg's B5)

  • Plant growth regulators (PGRs) as required for the specific application (e.g., auxins like 2,4-D, NAA; cytokinins like BAP, Kinetin)

  • Gelling agent (e.g., agar or gellan gum)

  • Distilled or deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Autoclave

  • Sterile culture vessels (e.g., Petri dishes, test tubes, flasks)

Procedure:

  • Dissolve Components: In a beaker, dissolve the basal salt mixture, vitamins, and any other organic supplements in approximately 80% of the final volume of distilled water.

  • Add Carbon Source: Add the desired amount of this compound and stir until completely dissolved. For comparative studies, prepare separate media with sucrose or other carbon sources at equimolar concentrations.

  • Add Plant Growth Regulators: Add the required PGRs from stock solutions.

  • Adjust pH: Adjust the pH of the medium to the desired level (typically 5.6-5.8) using HCl or NaOH.

  • Add Gelling Agent: If a solid or semi-solid medium is required, add the gelling agent and heat the medium while stirring until the agent is completely dissolved.

  • Final Volume Adjustment: Bring the medium to the final volume with distilled water.

  • Dispense and Sterilize: Dispense the medium into culture vessels and sterilize by autoclaving at 121°C and 15 psi for 15-20 minutes.

  • Cooling and Storage: Allow the medium to cool and solidify in a sterile environment. Store at 4°C until use.

Experimental Protocol for Evaluating the Effect of this compound on Callus Induction and Growth

This protocol provides a framework for assessing the efficacy of lactose as a carbon source for callus culture.

Procedure:

  • Explant Preparation: Select healthy plant material (e.g., leaves, stems) and surface sterilize using standard procedures (e.g., washing with detergent, followed by treatment with ethanol and sodium hypochlorite solution, and rinsing with sterile distilled water).

  • Culture Initiation: Place the sterilized explants onto the prepared media containing different concentrations of this compound. Include a control medium with the standard carbon source (e.g., 30 g/L sucrose).

  • Incubation: Incubate the cultures in a growth chamber under controlled conditions of temperature (e.g., 25 ± 2°C) and light (e.g., 16-hour photoperiod or complete darkness, depending on the species).

  • Data Collection: After a defined culture period (e.g., 4-6 weeks), record the percentage of callus induction, and measure the fresh and dry weight of the callus.

  • Subculture: For long-term studies, subculture the callus onto fresh medium at regular intervals.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Carbon Source Evaluation

Experimental_Workflow cluster_prep Preparation cluster_culture Culturing cluster_analysis Analysis explant Explant Selection & Sterilization initiation Culture Initiation explant->initiation media Media Preparation (with varying Lactose concentrations) media->initiation incubation Incubation (Controlled Environment) initiation->incubation data_collection Data Collection (Fresh/Dry Weight, Metabolites) incubation->data_collection subculture Subculturing (optional) data_collection->subculture

Caption: Workflow for evaluating this compound as a carbon source.

Hypothetical Model of Lactose Metabolism and Signaling Intersection in Plant Cells

While a specific signaling pathway for lactose in plants has not been elucidated, this diagram illustrates how lactose and its metabolic products, glucose and galactose, might intersect with known sugar signaling pathways.

Sugar_Signaling cluster_uptake Cellular Uptake & Metabolism cluster_signaling Known Sugar Signaling Pathways lactose D-Lactose transporter Sugar Transporter (Hypothetical) lactose->transporter beta_gal β-galactosidase (Hypothetical in cytosol) lactose->beta_gal Hydrolysis transporter->lactose glucose Glucose beta_gal->glucose galactose Galactose beta_gal->galactose hxk Hexokinase (HXK) - Dependent Pathway glucose->hxk snrk1 SnRK1 Pathway (Low energy sensor) glucose->snrk1 Inhibits tor TOR Kinase Pathway (High energy sensor) glucose->tor gene_expression Gene Expression (Growth, Development, Metabolism) galactose->gene_expression Metabolized to Glucose-1-P hxk->gene_expression snrk1->gene_expression Regulates tor->gene_expression

Caption: Hypothetical intersection of lactose metabolism with plant sugar signaling.

Discussion and Future Perspectives

The use of this compound in plant tissue culture presents a mixed but intriguing picture. While not a universal substitute for sucrose, it shows potential for specific applications, particularly in modulating secondary metabolite production. The slower breakdown of lactose could prevent the negative effects of rapid sugar metabolism, such as oxidative stress, which can be detrimental to cell growth and productivity.

Further research is needed to fully understand the mechanisms behind the observed effects. Key areas for future investigation include:

  • Lactose Transport and Metabolism: Identifying and characterizing the specific transporters involved in lactose uptake and the enzymes responsible for its hydrolysis in different plant species.

  • Signaling Pathways: Elucidating whether lactose or its metabolites trigger unique signaling cascades or modulate the activity of known sugar signaling pathways.

  • Species-Specific Responses: Conducting broader studies across a wider range of plant species to identify those that can efficiently metabolize lactose and benefit from its inclusion in the culture medium.

Conclusion

This compound is a viable, albeit context-dependent, alternative carbon source in plant tissue culture. Its application can lead to varied responses in biomass and secondary metabolite production, highlighting the need for empirical optimization for each plant species and desired outcome. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate further research and application of this compound in academic and industrial settings, ultimately contributing to the advancement of plant biotechnology and the development of novel plant-derived products.

References

The Hygroscopic Nature of D-Lactose: A Technical Guide to Amorphous vs. Crystalline Forms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lactose, a disaccharide widely employed as an excipient in the pharmaceutical industry, exists in both crystalline and amorphous forms. The physical state of lactose profoundly influences its manufacturing performance, stability, and the efficacy of the final drug product. A critical differentiator between these forms is their interaction with atmospheric moisture—their hygroscopicity. This technical guide provides an in-depth exploration of the hygroscopic behavior of amorphous versus crystalline D-lactose monohydrate, offering a comparative analysis of their moisture sorption properties, physical stability, and the experimental methodologies used for their characterization.

Core Concepts: Amorphous and Crystalline States of Lactose

Crystalline this compound , most commonly α-lactose monohydrate, is characterized by a highly ordered, three-dimensional lattice structure. This stable arrangement results in low surface energy and minimal interaction with water vapor at low to moderate relative humidities (RH). Consequently, crystalline lactose is considered non-hygroscopic or only slightly hygroscopic.[1][2][3]

Amorphous Lactose , on the other hand, lacks a long-range molecular order, existing in a high-energy, thermodynamically unstable glassy state.[1][4] This disordered structure provides a greater number of accessible polar sites for water molecules to bind, rendering amorphous lactose highly hygroscopic.[1][5][6] The presence of even small amounts of amorphous content can significantly alter the physical properties of a lactose powder, impacting flowability, compressibility, and stability.[7][8]

Quantitative Comparison of Hygroscopicity

The disparity in moisture sorption between the two forms is stark. Amorphous lactose sorbs significantly more water than its crystalline counterpart, a phenomenon that is critical to understanding its behavior during processing and storage.

Table 1: Moisture Sorption of Amorphous vs. Crystalline Lactose at 25°C

Relative Humidity (% RH)Amorphous Lactose (% Weight Gain)Crystalline α-Lactose Monohydrate (% Weight Gain)
< 40Gradual increaseNegligible
40 - 50Significant, continuous uptakeNegligible
> 50Rapid uptake followed by crystallization and mass lossVery slight uptake
> 90-Onset of deliquescence

Note: Data compiled and generalized from multiple sources.[6][9][10]

Moisture-Induced Crystallization of Amorphous Lactose

A key phenomenon associated with the hygroscopicity of amorphous lactose is moisture-induced crystallization. When exposed to a critical relative humidity, amorphous lactose sorbs sufficient water to act as a plasticizer. This plasticization lowers the glass transition temperature (Tg) of the amorphous solid to below the ambient temperature.[7][11][12] The increased molecular mobility in the resulting rubbery state facilitates the transition to the more thermodynamically stable crystalline form, typically a mixture of α-lactose monohydrate and anhydrous forms.[7][13]

This crystallization event is marked by a characteristic change in mass. Initially, the amorphous lactose gains mass as it sorbs water. Upon reaching the critical RH, crystallization occurs, and since the newly formed crystalline structure has a lower capacity for water, there is a subsequent loss of mass as water is expelled.[6][14]

Table 2: Critical Relative Humidity (RH) for Onset of Crystallization of Amorphous Lactose at 25°C

Study / ObservationCritical Relative Humidity (% RH)
General observation40 - 60
Pure amorphous lactose~53
Spray-dried lactose (partially amorphous)57 - 60

Note: The exact critical RH can vary depending on the method of preparation of the amorphous lactose and the presence of other excipients.[6][10][15]

MoistureInducedCrystallization Moisture-Induced Crystallization of Amorphous Lactose cluster_0 Initial State cluster_1 Process cluster_2 Final State Amorphous Amorphous Lactose (Glassy State, High Energy) Moisture Exposure to Moisture (Relative Humidity) Amorphous->Moisture Sorption Water Sorption (Plasticization) Moisture->Sorption Tg_Depression Glass Transition Temperature (Tg) Depressed Below Ambient Sorption->Tg_Depression Mobility Increased Molecular Mobility (Rubbery State) Tg_Depression->Mobility Crystalline Crystalline Lactose (Stable, Low Energy) Mobility->Crystalline Water_Expulsion Water Expulsion Crystalline->Water_Expulsion

Caption: Logical flow of moisture-induced crystallization in amorphous lactose.

Experimental Protocols for Characterization

The hygroscopicity and physical state of lactose are primarily investigated using a suite of complementary analytical techniques.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass change of a sample as a function of relative humidity at a constant temperature.[][17][18] It is the primary method for quantifying moisture sorption and identifying the critical RH for crystallization.

Methodology:

  • Sample Preparation: A small amount of the lactose sample (typically 5-15 mg) is placed in the DVS instrument's microbalance.[19][20]

  • Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) to establish a baseline dry mass.

  • Sorption Isotherm: The relative humidity is then increased in a stepwise or ramped fashion (e.g., from 0% to 90% RH in 10% increments).[14][17] The instrument continuously monitors the sample's mass until equilibrium is reached at each RH step.

  • Crystallization Detection: For amorphous lactose, a sharp decrease in mass at a specific RH indicates the onset of crystallization.[6][14]

  • Desorption Isotherm: Following the sorption phase, the RH is incrementally decreased to generate a desorption isotherm.

  • Data Analysis: The data is plotted as percent change in mass versus RH to generate sorption and desorption isotherms. The Brunauer, Emmett, and Teller (BET) model can be applied to the isotherm data to further characterize the sorption behavior.[21][22]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[23][24] It is used to determine the glass transition temperature (Tg) of amorphous lactose and to observe thermal events like crystallization and melting.

Methodology:

  • Sample Preparation: A few milligrams of the lactose sample are hermetically sealed in an aluminum pan.

  • Thermal Program: The sample is subjected to a controlled temperature program. To determine the Tg of amorphous lactose, the sample is typically heated at a constant rate (e.g., 5-20 K/min).[25][26]

  • Tg Detection: The glass transition is observed as a step change in the heat capacity of the material in the DSC thermogram.[25][27]

  • Moisture Effect: To study the effect of moisture, samples can be pre-conditioned at various relative humidities before the DSC analysis. The absorbed water will act as a plasticizer, leading to a decrease in the measured Tg.[10][28]

X-Ray Powder Diffraction (XRPD)

XRPD is a non-destructive analytical technique used to identify the physical form of a solid. Crystalline materials produce a characteristic diffraction pattern of sharp peaks, while amorphous materials produce a broad, diffuse halo.[29][30]

Methodology:

  • Sample Preparation: The lactose powder is packed into a sample holder.

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles (2θ).

  • Pattern Analysis:

    • Crystalline Lactose: Exhibits a series of sharp, well-defined peaks at specific 2θ angles, which can be indexed to its known crystal structure.

    • Amorphous Lactose: Shows a broad, non-descript "halo" pattern with no distinct peaks.[30]

  • Quantification: XRPD can be used to quantify the amount of amorphous content in a crystalline matrix, with detection limits reported to be as low as 0.37% under optimized conditions.[29]

ExperimentalWorkflow Experimental Workflow for Lactose Characterization cluster_0 Sample cluster_1 Primary Analysis: Hygroscopicity cluster_2 Thermal Analysis cluster_3 Structural Analysis Sample Lactose Powder (Amorphous, Crystalline, or Mixture) DVS Dynamic Vapor Sorption (DVS) Sample->DVS DSC Differential Scanning Calorimetry (DSC) Sample->DSC XRPD X-Ray Powder Diffraction (XRPD) Sample->XRPD DVS_Output Sorption Isotherm Critical RH % Amorphous Content DVS->DVS_Output DSC_Output Glass Transition (Tg) Crystallization Temp (Tc) Melting Point (Tm) DSC->DSC_Output XRPD_Output Crystalline vs. Amorphous ID Polymorph Identification % Crystallinity XRPD->XRPD_Output

Caption: Workflow for the characterization of lactose forms.

Implications for Drug Development and Manufacturing

The pronounced hygroscopicity of amorphous lactose has significant consequences for pharmaceutical development:

  • Physical Stability: Uncontrolled moisture sorption can lead to caking, agglomeration, and altered flow properties of lactose powders, complicating handling and processing.[1][31]

  • Chemical Stability: The increased molecular mobility in the plasticized amorphous state can accelerate chemical degradation reactions.

  • Formulation Performance: Changes in the physical state of lactose from amorphous to crystalline within a formulation can alter drug release profiles and the overall performance of the dosage form. For instance, in dry powder inhalers, the amorphous content can influence the efficiency of drug delivery.[21]

  • Processing: Manufacturing processes such as wet granulation, spray drying, and milling can generate or alter the amorphous content of lactose, necessitating careful process control and characterization of the resulting material.[6][8]

Conclusion

The hygroscopicity of D-lactose is fundamentally dictated by its physical form. Crystalline this compound is stable and exhibits minimal moisture sorption, whereas amorphous lactose is highly hygroscopic and susceptible to moisture-induced crystallization. This transition is governed by the plasticizing effect of water, which lowers the glass transition temperature and increases molecular mobility. A thorough understanding and characterization of the hygroscopic behavior of lactose, using techniques such as DVS, DSC, and XRPD, are paramount for controlling the quality, stability, and performance of lactose-containing pharmaceutical products. For drug development professionals, managing the amorphous content and its interaction with moisture is a critical aspect of ensuring a robust and reliable final product.

References

Methodological & Application

Application Notes and Protocols for Preparing D-Lactose Monohydrate Stock Solutions in Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, sterilization, and storage of D-Lactose monohydrate stock solutions for use in various microbiological applications. Lactose serves as a critical carbohydrate source in selective and differential media to distinguish between lactose-fermenting and non-fermenting microorganisms, such as in the identification of coliforms.[1][2]

Data Presentation: this compound Properties and Stock Solution Parameters

The following table summarizes key quantitative data for this compound and recommended parameters for stock solution preparation.

ParameterValueReference/Note
Chemical Formula C₁₂H₂₂O₁₁·H₂O
Molecular Weight 360.31 g/mol [3]
Solubility in Water ~20 g in 100 mL at 15°C[4]
Recommended Stock Concentration 10% - 20% (w/v)Based on solubility and commercial availability of sterile solutions.[1][4]
pH of 5% (w/v) Solution 4.0 - 6.0 at 25°C[4]
Sterilization Method Sterile filtration (0.22 µm filter) or careful autoclavingFilter sterilization is preferred to prevent hydrolysis.[5]
Autoclaving Conditions 121°C for 15 minutesNote: May cause some hydrolysis of lactose into glucose and galactose.[2][5]
Storage Temperature 2-8°C[1]
Appearance of Solution Clear, colorless[3]

Experimental Protocols

Protocol 1: Preparation of a 20% (w/v) this compound Stock Solution

This protocol details the steps for preparing 100 mL of a 20% (w/v) this compound stock solution.

Materials:

  • This compound powder

  • Nuclease-free water

  • Sterile 100 mL graduated cylinder

  • Sterile 250 mL beaker or flask

  • Stir plate and sterile magnetic stir bar

  • Sterile 0.22 µm syringe filter or bottle-top filtration unit

  • Sterile storage bottle

Procedure:

  • Weighing: Accurately weigh 20 g of this compound powder.

  • Dissolving:

    • Add the 20 g of this compound to the sterile beaker or flask containing the magnetic stir bar.

    • Measure approximately 80 mL of nuclease-free water using the sterile graduated cylinder and add it to the beaker.

    • Place the beaker on a stir plate and stir until the lactose is completely dissolved. Gentle warming can aid dissolution, but avoid boiling to prevent caramelization.[2] If warming is used, allow the solution to cool to room temperature before proceeding.

  • Volume Adjustment:

    • Once the lactose is fully dissolved, transfer the solution to the 100 mL sterile graduated cylinder.

    • Add nuclease-free water to bring the final volume to 100 mL.

  • Sterilization (Preferred Method: Sterile Filtration):

    • Aseptically filter the 20% lactose solution through a sterile 0.22 µm filter into a sterile storage bottle.[5] This method is recommended to avoid potential hydrolysis of lactose that can occur during autoclaving.[5]

  • Sterilization (Alternative Method: Autoclaving):

    • Dispense the 20% lactose solution into an autoclavable bottle, leaving adequate headspace.

    • Loosely cap the bottle to allow for pressure equalization.

    • Autoclave at 121°C for 15 minutes using a liquid cycle.[2][6]

    • Caution: Autoclaving may lead to the breakdown of lactose into glucose and galactose, which could affect the results of certain microbiological assays.[5]

  • Storage:

    • Label the sterile stock solution with the name, concentration, preparation date, and your initials.

    • Store the solution at 2-8°C.[1]

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_sterilize Sterilization weigh 1. Weigh this compound dissolve 2. Dissolve in Nuclease-Free Water (Gentle warming may be applied) weigh->dissolve adjust_vol 3. Adjust to Final Volume dissolve->adjust_vol filter_sterilize 4a. Sterile Filtration (0.22 µm) (Preferred Method) adjust_vol->filter_sterilize Preferred autoclave 4b. Autoclaving (121°C, 15 min) (Alternative Method - Caution: Hydrolysis) adjust_vol->autoclave Alternative storage 5. Store at 2-8°C filter_sterilize->storage autoclave->storage

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols for Utilizing D-Lactose Monohydrate in Autoinduction Media for Recombinant Protein Expression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Autoinduction is a powerful and convenient method for producing recombinant proteins in Escherichia coli. This technique eliminates the need for manual monitoring of cell growth and the timely addition of an inducer, such as IPTG.[1][2] The core principle of autoinduction media lies in the differential metabolism of carbon sources, primarily glucose and lactose, to regulate gene expression under the control of the lac operon.[3][4] D-Lactose monohydrate serves as the key inducer in this system. Initially, E. coli preferentially metabolizes glucose, which represses the expression of the target protein.[3][5] Upon depletion of glucose, the cellular machinery switches to metabolize lactose. Lactose is converted to allolactose, which then acts as the natural inducer of the lac operon, leading to the expression of the target protein.[3][5] This automated switch from repression to induction at high cell densities typically results in significantly higher protein yields compared to conventional IPTG induction methods.[1][6]

These application notes provide a comprehensive guide to using this compound in autoinduction media, including the underlying principles, detailed protocols for media preparation and protein expression, and comparative data to guide experimental design.

Principle of Autoinduction

The mechanism of autoinduction is centered around the diauxic growth of E. coli in a medium containing a mixture of glucose, glycerol, and lactose.[5]

  • Growth Phase (Glucose Metabolism): In the initial phase, E. coli utilizes glucose as its primary carbon source. The presence of glucose leads to catabolite repression, which inhibits the uptake of lactose and prevents the expression of genes under the control of the lac promoter.[2][5] This ensures that the cells grow to a high density without the metabolic burden of producing the recombinant protein.

  • Induction Phase (Lactose Metabolism): Once glucose is depleted, catabolite repression is lifted.[5] The cells then begin to import and metabolize lactose. A key enzyme, β-galactosidase (encoded by the lacZ gene), converts lactose into allolactose.[3] Allolactose binds to the LacI repressor protein, causing a conformational change that releases the repressor from the lac operator.[3] This de-repression allows the T7 RNA polymerase (in DE3 strains) to be expressed, which in turn transcribes the target gene, leading to high-level protein production.[3] Glycerol, also present in the medium, serves as an additional carbon source that does not induce catabolite repression, thus supporting continued growth during the induction phase.[5]

For the purpose of protein expression, it is important to note that the specific anomeric form of lactose (alpha or beta) is not critical, as they exist in equilibrium in solution. Therefore, the more cost-effective this compound is suitable for preparing autoinduction media.[7]

Data Presentation

Table 1: Comparison of Autoinduction and IPTG Induction for Protein Yield
ProteinExpression SystemInduction MethodYieldReference
scFv A1E. coli HB2151IPTG Induction43.5 µg/g cells[8]
scFv A1E. coli HB2151Autoinduction27.4 µg/g cells[8]
scFv A12E. coli HB2151IPTG Induction19.4 µg/g cells[8]
scFv A12E. coli HB2151Autoinduction23.2 µg/g cells[8]
SRH-DR5-BE. coli SHuffle B T7IPTG Induction~20 mg / 200 ml culture[8]
SRH-DR5-BE. coli BL21(DE3)pLysSAutoinduction28 ± 4.5 mg / 200 ml culture[8]
Various ProteinsE. coliRegular IPTG Induction-[1]
Various ProteinsE. coliAutoinduction9- to 85-fold enhancement[1]
Table 2: Optimized Concentrations of Glucose and Lactose for Autoinduction
Glucose (% w/v)Lactose (% w/v)Protein Yield (mg/L)Reference
0.050.2385.4[9]
0.050.5450.7[9]
0.050.7413.2[9]
0.10.2421.5[9]
0.1 0.5 528.3 [9]
0.10.7489.6[9]
0.20.2350.1[9]
0.20.5410.8[9]
0.20.7389.3[9]

Note: The optimal concentrations can vary depending on the specific protein, expression vector, and host strain.

Experimental Protocols

Preparation of Autoinduction Media (Based on ZYP-5052)

This protocol is adapted from the widely used ZYP-5052 medium developed by Studier.[10]

Stock Solutions:

  • 50x M Stock:

    • 25 mM (NH₄)₂SO₄

    • 50 mM KH₂PO₄

    • 50 mM Na₂HPO₄

    • Dissolve in sterile, deionized water.

  • 50x 5052 Stock:

    • 25% (v/v) Glycerol

    • 2.5% (w/v) this compound

    • 0.25% (w/v) D-Glucose

    • Dissolve in sterile, deionized water and filter sterilize.

  • 1 M MgSO₄:

    • Dissolve in sterile, deionized water and autoclave.

  • 1000x Trace Metals:

    • 50 mM FeCl₃

    • 20 mM CaCl₂

    • 10 mM MnCl₂

    • 10 mM ZnSO₄

    • 2 mM CoCl₂

    • 2 mM CuCl₂

    • 2 mM NiCl₂

    • 2 mM Na₂MoO₄

    • 2 mM Na₂SeO₃

    • 2 mM H₃BO₃

    • Dissolve in sterile, deionized water and filter sterilize.

Media Preparation (for 1 Liter):

  • To 900 ml of sterile, deionized water, add:

    • 10 g Tryptone

    • 5 g Yeast Extract

  • Autoclave the mixture.

  • Allow the medium to cool to room temperature.

  • Aseptically add the following sterile stock solutions:

    • 20 ml of 50x M Stock

    • 20 ml of 50x 5052 Stock

    • 2 ml of 1 M MgSO₄

    • 1 ml of 1000x Trace Metals

  • Add the appropriate antibiotic(s).

  • Bring the final volume to 1 Liter with sterile, deionized water.

Protein Expression Protocol
  • Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Plate on LB agar containing the appropriate antibiotic and 0.5-1.0% glucose to suppress basal expression of toxic proteins.[2]

  • Starter Culture: Inoculate a single colony into 5-10 ml of a non-inducing medium (e.g., LB or a defined medium without lactose) containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Inoculation: Inoculate the autoinduction medium with the overnight starter culture. A typical inoculation ratio is 1:100 to 1:1000.

  • Incubation: Incubate the culture at the desired temperature for protein expression (e.g., 18-25°C for improved solubility or 37°C for faster growth and potentially higher yield) with vigorous shaking (200-250 rpm) for 18-24 hours.[11]

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Cell Lysis and Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with standard protein purification protocols.

Visualizations

Autoinduction_Pathway cluster_medium Extracellular Medium cluster_cell E. coli Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glucose Glucose LacY LacY Permease Glucose->LacY Inhibits Lactose D-Lactose monohydrate Lactose->LacY Transport Lactose_in LacZ β-galactosidase Allolactose Allolactose LacZ->Allolactose Converts to LacI LacI Repressor Allolactose->LacI Binds & Inactivates Operator lac Operator LacI->Operator Represses T7_Polymerase T7 RNA Polymerase Operator->T7_Polymerase Allows Transcription of Target_Gene Target Gene T7_Polymerase->Target_Gene Transcribes Target_Protein Recombinant Protein Target_Gene->Target_Protein Translates to Lactose_in->LacZ Experimental_Workflow start Start transformation Transform Plasmid into E. coli start->transformation starter_culture Grow Overnight Starter Culture (Non-inducing medium) transformation->starter_culture inoculation Inoculate Autoinduction Medium starter_culture->inoculation incubation Incubate (18-24h) (e.g., 18-37°C) inoculation->incubation cell_harvest Harvest Cells by Centrifugation incubation->cell_harvest lysis Cell Lysis cell_harvest->lysis purification Protein Purification lysis->purification end End purification->end Media_Component_Logic Media Autoinduction Medium Glucose Glucose Media->Glucose Lactose This compound Media->Lactose Glycerol Glycerol Media->Glycerol Nitrogen_Source Nitrogen Source (Tryptone, Yeast Extract) Media->Nitrogen_Source Repression Repression Glucose->Repression Initial Growth & Catabolite Repression Induction Induction Lactose->Induction Induction of Protein Expression Sustained_Growth Sustained_Growth Glycerol->Sustained_Growth Sustained Growth (No Repression) Biomass Biomass Nitrogen_Source->Biomass Building Blocks for Growth & Protein

References

D-Lactose Monohydrate: Application and Protocols for Wet Granulation in Tablet Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Lactose monohydrate is a disaccharide derived from milk, composed of D-galactose and D-glucose.[1] It is one of the most widely used excipients in the pharmaceutical industry, particularly in the manufacturing of oral solid dosage forms like tablets and capsules.[1][2] Its popularity stems from its cost-effectiveness, availability, bland taste, low hygroscopicity, and excellent physical and chemical stability.[3] In tablet manufacturing, this compound primarily functions as a filler, providing bulk to formulations with low-dose active pharmaceutical ingredients (APIs), and as a binder, ensuring the cohesive formation of granules and tablet integrity.[4][5]

This document provides detailed application notes and protocols for the use of this compound as a filler-binder in wet granulation tablet manufacturing. Wet granulation is a common process used to improve the flow, compressibility, and content uniformity of powder blends.[6][7] Milled and sieved grades of lactose monohydrate are particularly well-suited for this application.[8]

Key Properties of this compound for Wet Granulation

This compound possesses several key properties that make it an ideal excipient for wet granulation:

  • Excellent Compressibility: Its crystalline structure allows for uniform compaction, ensuring the mechanical strength and integrity of the final tablet.[2]

  • Water Solubility: Its solubility in water facilitates the granulation process where a liquid binder solution is used.[1]

  • Good Blending Properties: It mixes well with a wide range of APIs and other excipients.[9]

  • High Purity and Safety: Pharmaceutical grades of lactose monohydrate adhere to stringent pharmacopeial standards (USP, EP, JP), ensuring high purity and the absence of microbial contamination.[4]

  • Versatility: Different grades of lactose monohydrate are available, such as milled and spray-dried, offering a range of particle sizes and flow characteristics to suit various formulation needs.[10][11]

Experimental Protocols

High-Shear Wet Granulation Protocol

This protocol describes a typical high-shear wet granulation process using this compound as the primary filler-binder.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (e.g., Pharmatose® 200M)[12]

  • Microcrystalline Cellulose (MCC) (e.g., Pharmacel® 101)[6]

  • Binder: Polyvinylpyrrolidone (PVP K30)[6]

  • Disintegrant: Sodium Starch Glycolate (SSG) (e.g., Primojel®)[6]

  • Lubricant: Magnesium Stearate[6]

  • Granulating Liquid: Purified Water[6]

Equipment:

  • High-Shear Mixer/Granulator

  • Fluid Bed Dryer or Tray Dryer

  • Cone Mill or Oscillating Granulator

  • V-Blender or Bin Blender

  • Tablet Press

Workflow Diagram:

G cluster_0 Pre-Granulation cluster_1 Granulation cluster_2 Post-Granulation cluster_3 Final Blending & Compression A Sifting of API and Excipients B Dry Mixing A->B Homogeneous Powder Blend D Wet Massing B->D Addition of Binder Solution C Binder Solution Preparation C->D Granulating Fluid E Drying D->E Wet Granules F Milling E->F Dried Granules G Blending with Extragranular Excipients F->G Sized Granules H Lubrication G->H Addition of Lubricant I Tablet Compression H->I Final Blend

High-Shear Wet Granulation Workflow

Procedure:

  • Sifting: Sift the API, this compound, microcrystalline cellulose, and the intragranular portion of the disintegrant through an appropriately sized sieve (e.g., 500-micron) to de-lump and ensure particle size uniformity.[13]

  • Dry Mixing: Transfer the sifted materials to the bowl of a high-shear mixer. Mix for 5-10 minutes at a low impeller speed to achieve a homogeneous powder blend.[6][13]

  • Binder Solution Preparation: Prepare the binder solution by dissolving PVP K30 in purified water. A typical concentration is 2.5% w/w of the dry material.[12]

  • Wet Massing: While the impeller is running at a pre-determined speed, add the binder solution to the powder blend over a period of 8-10 minutes.[6] Continue mixing (wet massing) for an additional 2-5 minutes to form granules of the desired consistency.[6] The chopper can be used to break up any large agglomerates.

  • Drying: Discharge the wet granules and dry them in a fluid bed dryer at an inlet air temperature of 60°C until the loss on drying (LOD) is typically between 1-2%.[13][14] Alternatively, the granules can be spread on trays and dried in a tray dryer.

  • Milling: Mill the dried granules using a cone mill or an oscillating granulator to achieve a uniform particle size distribution.

  • Final Blending: Transfer the milled granules to a V-blender or bin blender. Add the extragranular portion of the disintegrant and blend for 10-15 minutes.

  • Lubrication: Add the sifted magnesium stearate to the blender and mix for a further 3-5 minutes.[15]

  • Tablet Compression: Transfer the final blend to a tablet press and compress into tablets of the desired weight, hardness, and thickness.

Data Presentation

The following tables summarize the quantitative data on the properties of granules and tablets manufactured using this compound in wet granulation.

Table 1: Effect of Lactose/MCC Ratio on Granule and Tablet Properties [6]

% MCC in FormulationPoured Bulk Density (g/ml)Tablet Breaking Force (N) at 15 kNDisintegration Time (s) at 15 kN
00.5314820
100.5412623
200.5510222
300.588529
500.616433

This data suggests that increasing the proportion of MCC leads to denser granules but results in tablets with lower breaking force.[6]

Table 2: Effect of Lactose Monohydrate Particle Size on Tablet Breaking Force [6]

Lactose GradeMedian Particle Size (µm)Tablet Breaking Force (N) at 15 kN
Pharmatose® 150M30-40141
Pharmatose® 200M20-30155
Pharmatose® 350M10-20170
Pharmatose® 450M<10185

This data indicates that using finer grades of lactose monohydrate results in harder tablets, likely due to the increased surface area available for bonding.[6]

Table 3: Flow Properties of Lactose Monohydrate Granules Prepared by Different Methods [7][16]

Granulation MethodBinderAngle of Repose (°)Carr's Index (%)Hausner's Ratio
Untreated Lactose-47.35 (Poor)25.97 (Poor)1.35 (Poor)
Sieving5% PEG 400013.81 (Excellent)14.03 (Good)1.16 (Good)
Fluidized Bed2.5% HPMC16.85 (Excellent)21.15 (Passable)1.27 (Passable)

This table demonstrates that granulation significantly improves the flow properties of lactose monohydrate.[7][16]

Table 4: Properties of Tablets Prepared from Different Lactose Granules [16]

Granule TypeMean Weight (mg)Hardness ( kg/cm ²)Friability (%)Disintegration Time (s)
Lactose As Such501.24.50.9860
Co-processed Lactose (45# Sieve)499.87.50.58240
FBP Granules (2.5% HPMC)501.56.00.49150

Logical Relationships and Considerations

The successful implementation of this compound in wet granulation involves understanding the interplay between formulation variables and process parameters.

G cluster_0 Formulation Variables cluster_1 Process Parameters cluster_2 Granule Properties cluster_3 Tablet Properties A Lactose Particle Size J Hardness A->J affects B Lactose/MCC Ratio H Bulk Density B->H influences B->J affects C Binder Type & Concentration G Particle Size Distribution C->G influences C->J affects D Amount of Granulating Liquid D->G influences D->H influences E Impeller Speed E->G influences F Wet Massing Time F->G influences I Flowability G->I affects M Content Uniformity G->M affects H->I affects K Friability I->K influences J->K inversely related L Disintegration Time J->L inversely related

Interplay of Variables in Wet Granulation

Key Considerations:

  • API Compatibility: this compound is compatible with a wide range of APIs.[4] However, it can undergo the Maillard reaction with APIs containing primary or secondary amine groups, leading to discoloration and degradation. In such cases, an alternative filler or a different manufacturing process should be considered.[17]

  • Moisture Content: The initial moisture content of the raw materials can influence the granulation process and the properties of the resulting granules and tablets.[18] Variations in moisture can affect granule growth, flowability, and tablet hardness.[18][19]

  • Scale-Up: When scaling up the wet granulation process from laboratory to pilot or production scale, it is crucial to consider the impact of equipment differences on process parameters like impeller tip speed and water content to ensure consistent product quality.[12]

Conclusion

This compound is a versatile and reliable excipient for wet granulation tablet manufacturing. Its favorable physical and chemical properties contribute to the production of robust tablets with desirable characteristics. By carefully selecting the appropriate grade of lactose and optimizing the formulation and process parameters, researchers and drug development professionals can effectively utilize this compound to develop high-quality solid oral dosage forms.

References

Application Notes and Protocols for Lyophilization Using D-Lactose Monohydrate as a Stabilizer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of D-Lactose Monohydrate in Lyophilization

This compound is a commonly used excipient in the lyophilization of pharmaceuticals and biological materials. It serves as a stabilizer, acting as both a cryoprotectant during the freezing phase and a lyoprotectant during the drying phase. Its primary function is to protect the active pharmaceutical ingredient (API) from degradation by maintaining its native conformation and inhibiting chemical instability.

As a cryoprotectant, lactose helps to minimize the detrimental effects of freeze-concentration and ice crystal formation on the API. As a lyoprotectant, it forms a stable, amorphous glass matrix that immobilizes the API and protects it from degradation during storage. The protective mechanism of lactose is attributed to its ability to replace water molecules that hydrate the API, thus preserving its structure in the dried state. Additionally, lactose can inhibit the recrystallization of the API and other excipients, further enhancing stability.[1][2][3]

Formulation Development Considerations

The development of a lyophilized formulation with this compound requires careful consideration of the concentration of lactose and other excipients to ensure the formation of a stable and elegant cake.

Key Considerations:

  • Concentration: The concentration of lactose can influence the physical properties of the lyophilized cake and the stability of the API. Typical concentrations can range from a few percent up to a 1:1 ratio with the API, depending on the specific requirements of the formulation.[4] For instance, a 5% w/v lactose solution has been used in studies.[5]

  • API to Excipient Ratio: The ratio of API to lactose is a critical parameter. In some cases, a 1:1 ratio of drug to lactose has been found to be effective.[4]

  • Physical State: Upon lyophilization, crystalline lactose monohydrate typically converts to an amorphous form.[1] This amorphous state is generally desired for its ability to form a glassy matrix. However, the potential for the amorphous lactose to convert to its crystalline hydrate form at high humidity must be considered, as this can release water and compromise product stability.[1]

  • Compatibility: While lactose is an effective stabilizer, it is a reducing sugar and can be incompatible with APIs that are susceptible to the Maillard reaction.[6] Therefore, compatibility studies are essential during formulation development.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on lyophilization using this compound.

Table 1: Formulation Composition Examples

Active Pharmaceutical Ingredient (API)This compound ConcentrationOther ExcipientsReference
CNK-2040250 mg per vial (with 50 mcg of drug)-[1]
Cyclophosphamide30 mg/ml-[4]
Generic Formulation5% w/v-[5]
Intravesical BCG10%, 15%, 20% w/v-[7]

Table 2: Lyophilization Process Parameters

ParameterValueReference
Freezing
Freezing Temperature-30°C to -80°C[4][8]
Freezing Hold Time4 to 5 hours[4]
Primary Drying
Shelf Temperature0°C[4]
Chamber Pressure~500 microns (0.5 mbar)[4]
Duration~10 hours[4]
Secondary Drying
Shelf Temperature20°C to 40°C[6]
Chamber Pressure60 to 150 mTorr[6]

Table 3: Analytical Results of Lactose-Containing Lyophilized Formulations

AnalysisFormulationResultReference
Chemical Stability (Impurity CNK-20193)CNK-20402 with Lactose0.49% after 1 month at 50°C[1][2][3]
Chemical Stability (Impurity CNK-20193)CNK-20402 with Mannitol1.05% after 1 month at 50°C[1][2][3]
Moisture ContentCyclophosphamide with Lactose5.5% to 6.0%[4]
Water Vapor Sorption (Weight Gain)Lactose formulation21%[1][2]
Water Vapor Sorption (Weight Gain)Mannitol formulation7%[1][2]

Experimental Protocols

Formulation Preparation
  • Materials:

    • Active Pharmaceutical Ingredient (API)

    • This compound (pharmaceutical grade)

    • Water for Injection (WFI)

    • Other excipients as required (e.g., buffers)

  • Procedure:

    • Accurately weigh the required amounts of API, this compound, and any other excipients.

    • In a sterile container, dissolve the excipients, including this compound, in a portion of the WFI.

    • Once the excipients are fully dissolved, add and dissolve the API.

    • Add the remaining WFI to reach the final target volume and mix until a homogenous solution is obtained.

    • Sterile filter the solution through a 0.22 µm filter into a sterile receiving vessel.

    • Aseptically fill the solution into sterile lyophilization vials to the desired fill volume.

    • Partially insert sterile lyophilization stoppers into the vials.

Lyophilization Cycle Protocol (General)

This is a general protocol and should be optimized for each specific formulation.

  • Loading: Load the filled vials onto the shelves of the lyophilizer.

  • Freezing:

    • Cool the shelves to a temperature between -40°C and -50°C at a controlled rate (e.g., 1°C/minute).

    • Hold the product at this temperature for a sufficient time (e.g., 2-4 hours) to ensure complete freezing.

  • Primary Drying (Sublimation):

    • Reduce the chamber pressure to a vacuum level between 50 and 200 mTorr.

    • Increase the shelf temperature to a setpoint between -20°C and +10°C. The product temperature must be kept below its critical collapse temperature.

    • Hold these conditions until all the ice has sublimated. This can be monitored by various process analytical technologies (PAT), such as pressure rise testing.

  • Secondary Drying (Desorption):

    • Increase the shelf temperature to a final temperature, typically between 20°C and 40°C, at a controlled ramp rate.

    • Maintain a low chamber pressure.

    • Hold for a sufficient duration (e.g., 6-12 hours) to reduce the residual moisture content to the target level (typically <1-2%).

  • Stoppering and Unloading:

    • Backfill the chamber with a sterile, inert gas (e.g., nitrogen) to atmospheric pressure.

    • Actuate the shelves to fully insert the stoppers into the vials.

    • Unload the vials from the lyophilizer and apply crimp caps.

Characterization of the Lyophilized Product

1. Visual Inspection:

  • Procedure: Visually inspect each vial for cake appearance, noting any defects such as collapse, meltback, cracking, or puffing.[9]

  • Acceptance Criteria: A uniform, elegant cake with no signs of collapse or meltback.

2. Reconstitution Time:

  • Procedure: Add the specified volume of reconstitution medium (e.g., WFI or sterile saline) to the vial. Gently swirl and record the time taken for the cake to completely dissolve.

  • Acceptance Criteria: Rapid and complete dissolution, typically within a specified time (e.g., < 60 seconds).

3. Residual Moisture Content (Karl Fischer Titration):

  • Procedure:

    • Transfer a known weight of the lyophilized cake to the Karl Fischer titration vessel containing a suitable solvent.

    • Titrate with the Karl Fischer reagent until the endpoint is reached.

    • Calculate the water content as a percentage of the cake weight.

  • Acceptance Criteria: Typically less than 2%, but specific to the product's stability requirements.[1]

4. Thermal Analysis (Differential Scanning Calorimetry - DSC):

  • Procedure:

    • Hermetically seal a small amount (5-10 mg) of the lyophilized cake in an aluminum pan.

    • Place the pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10°C/minute) over a defined temperature range.

    • Record the heat flow to determine the glass transition temperature (Tg).

  • Purpose: To determine the glass transition temperature (Tg) of the amorphous phase, which is a critical parameter for predicting storage stability.

Visualizations

Lyophilization_Workflow cluster_prep Formulation & Filling cluster_lyo Lyophilization Cycle cluster_char Product Characterization A Formulation (API + Lactose + WFI) B Sterile Filtration (0.22 µm) A->B C Aseptic Filling into Vials B->C D Loading into Lyophilizer C->D E Freezing (-40°C to -50°C) D->E F Primary Drying (Sublimation) E->F G Secondary Drying (Desorption) F->G H Stoppering G->H I Visual Inspection H->I J Reconstitution Time H->J K Residual Moisture (Karl Fischer) H->K L Thermal Analysis (DSC for Tg) H->L

Caption: Experimental workflow for lyophilization with this compound.

Logical_Relationships cluster_inputs Inputs cluster_outputs Outputs cluster_analysis Analysis Formulation Formulation (API, Lactose, etc.) Cake Lyophilized Cake Characteristics Formulation->Cake Stability Product Stability (Chemical & Physical) Formulation->Stability Process Lyophilization Process (Temp, Pressure, Time) Process->Cake Process->Stability Visual Visual Appearance Cake->Visual Moisture Residual Moisture Cake->Moisture Tg Glass Transition (Tg) Cake->Tg Purity API Purity Cake->Purity Visual->Stability Moisture->Stability Tg->Stability Purity->Stability

Caption: Logical relationships in lyophilization development and characterization.

References

Application Notes and Protocols for the Use of D-Lactose Monohydrate in Selective Media for GMO Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and selection of genetically modified organisms (GMOs) are critical steps in modern biotechnology and drug development. Selective media play a pivotal role in this process by creating conditions that favor the growth of modified organisms while inhibiting the growth of their wild-type counterparts. D-Lactose monohydrate can be a highly effective and economical selective agent, particularly for microorganisms engineered to metabolize lactose.

These application notes provide a comprehensive guide to utilizing this compound in selective media for the identification of genetically modified bacteria, with a focus on Lactococcus lactis, a bacterium widely used in the dairy industry and as a cell factory for recombinant proteins.[1] The principle lies in the introduction of a functional lactose metabolism pathway into a lactose-negative host strain. Only the successfully transformed organisms will be able to utilize lactose as the sole carbon source for growth.

Principle of Selection

The selection strategy is based on conferring a lactose-fermenting phenotype to a microorganism that is naturally unable to utilize lactose or has had its lactose metabolism genes deleted.[1] This is typically achieved by introducing a plasmid containing the necessary genes for lactose transport and hydrolysis, such as the lac operon, which includes genes like lacZ (encoding β-galactosidase) and lacY (encoding lactose permease).[2]

When plated on a minimal medium where this compound is the only carbohydrate source, only the genetically modified cells that have successfully integrated and expressed these genes will be able to grow and form colonies. The wild-type cells, lacking the ability to metabolize lactose, will not grow. This method provides a powerful and straightforward approach for selecting and identifying GMOs.

Metabolic Pathways

Lactococcus lactis can metabolize lactose via two primary pathways: the tagatose 6-phosphate pathway and the Leloir pathway.[3] The genetic modification strategy often involves introducing the necessary components of one of these pathways into a deficient strain.

  • Tagatose 6-Phosphate Pathway: Lactose is transported into the cell and phosphorylated by the lactose-specific phosphoenolpyruvate-dependent phosphotransferase system (PTS). The resulting lactose-6-phosphate is then hydrolyzed into glucose and galactose-6-phosphate.

  • Leloir Pathway: Lactose is transported into the cell by a permease and then cleaved by β-galactosidase into glucose and galactose.[3]

The choice of pathway and the specific genes used for transformation will depend on the host strain and the experimental design.

Lactose_Metabolism_Pathway cluster_0 Tagatose 6-Phosphate Pathway cluster_1 Leloir Pathway Lactose_ext Lactose (extracellular) Lac_PTS Lactose-PTS (lacFE) Lactose_ext->Lac_PTS Transport & Phosphorylation Lactose_6P Lactose-6-Phosphate Lac_PTS->Lactose_6P Phospho_beta_galactosidase Phospho-β-galactosidase (lacG) Lactose_6P->Phospho_beta_galactosidase Glucose_in Glucose Phospho_beta_galactosidase->Glucose_in Galactose_6P Galactose-6-Phosphate Phospho_beta_galactosidase->Galactose_6P Glycolysis Glycolysis Glucose_in->Glycolysis Tagatose_Pathway Tagatose Pathway enzymes Galactose_6P->Tagatose_Pathway Tagatose_Pathway->Glycolysis Lactose_ext2 Lactose (extracellular) Lactose_Permease Lactose Permease (lacY) Lactose_ext2->Lactose_Permease Transport Lactose_in Lactose (intracellular) Lactose_Permease->Lactose_in beta_Galactosidase β-Galactosidase (lacZ) Lactose_in->beta_Galactosidase Glucose_in2 Glucose beta_Galactosidase->Glucose_in2 Galactose_in Galactose beta_Galactosidase->Galactose_in Glucose_in2->Glycolysis Leloir_Pathway_enzymes Leloir Pathway enzymes Galactose_in->Leloir_Pathway_enzymes Leloir_Pathway_enzymes->Glycolysis

Caption: Lactose metabolism pathways in Lactococcus lactis.

Experimental Protocols

Protocol 1: Preparation of Lactose-Based Selective Agar Medium

This protocol describes the preparation of a minimal agar medium with this compound as the sole carbon source for the selection of genetically modified Lactococcus lactis.

Materials:

  • This compound

  • Casein hydrolysate or other nitrogen source

  • Yeast extract (optional, for improved growth of some strains)

  • Buffer salts (e.g., phosphates, citrates)

  • Agar

  • Trace metal solution

  • Sterile distilled water

  • Antibiotic (if an additional selection marker is used)

Equipment:

  • Autoclave

  • pH meter

  • Sterile petri dishes

  • Magnetic stirrer and stir bar

  • Weighing balance

Procedure:

  • Prepare the Base Medium: In a 1 L flask, dissolve the appropriate amounts of casein hydrolysate, buffer salts, and agar in 900 mL of distilled water. A typical formulation is M17 agar base, replacing glucose with lactose.

  • Adjust pH: Adjust the pH of the medium to the optimal range for the host organism (e.g., pH 6.8-7.0 for L. lactis) using NaOH or HCl.

  • Autoclave: Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • Prepare Lactose Solution: In a separate flask, prepare a 20% (w/v) solution of this compound in sterile distilled water.

  • Filter Sterilize Lactose: Sterilize the lactose solution by passing it through a 0.22 µm filter. Avoid autoclaving lactose with other media components to prevent caramelization.

  • Combine Components: Cool the autoclaved base medium to approximately 50-55°C. Aseptically add the filter-sterilized lactose solution to the desired final concentration (typically 0.5% to 2% w/v). If required, add the appropriate antibiotic at this stage.

  • Pour Plates: Mix the medium thoroughly and pour approximately 20-25 mL into sterile petri dishes.

  • Storage: Allow the plates to solidify at room temperature and then store them at 4°C until use.

Protocol 2: GMO Identification by Colony Selection

This protocol outlines the procedure for identifying and selecting genetically modified bacteria following transformation.

Materials:

  • Transformation mixture (containing potentially modified bacteria)

  • Lactose-based selective agar plates (from Protocol 1)

  • Control plates (non-selective agar and selective agar without transformed cells)

  • Sterile spreaders or plating beads

  • Incubator

Procedure:

  • Plating: Plate a suitable dilution of the transformation mixture onto the lactose-based selective agar plates.

  • Controls:

    • Plate the transformation mixture on non-selective agar to determine the total number of transformants.

    • Plate non-transformed (wild-type) cells on the selective agar to confirm the effectiveness of the selection.

  • Incubation: Incubate the plates under the appropriate conditions for the host organism (e.g., 30°C for L. lactis) until colonies appear. This may take 24-72 hours.

  • Colony Selection: Observe the plates for colony growth.

    • Successful Selection: Colonies should only appear on the selective plates inoculated with the transformation mixture. The control plate with non-transformed cells should show no growth.

    • Colony Picking: Pick individual, well-isolated colonies from the selective plates for further analysis (e.g., PCR, plasmid sequencing) to confirm the presence of the inserted gene.

Experimental Workflow

The overall workflow for GMO identification using this compound selective media involves several key stages, from the initial genetic modification to the final confirmation of the desired GMO.

GMO_Identification_Workflow start Start: Lactose-negative host strain transformation Transformation with plasmid containing lactose metabolism genes start->transformation plating Plating on Lactose-Based Selective Agar transformation->plating incubation Incubation under optimal conditions plating->incubation selection Selection of growing colonies incubation->selection verification Verification of putative GMOs (PCR, Sequencing) selection->verification end End: Confirmed GMO strain verification->end

Caption: Workflow for GMO identification using lactose selection.

Quantitative Data Presentation

The efficiency of the selection process can be quantified by comparing the number of colonies on selective and non-selective media. The following table provides a template for presenting such data.

Parameter Non-Selective Medium Lactose-Selective Medium Selection Efficiency (%)
Transformed Cells (CFU/mL) 1.5 x 10^81.2 x 10^50.08%
Wild-Type Cells (CFU/mL) 2.0 x 10^8<10>99.99%

Note: The data in this table are illustrative. Actual values will vary depending on the transformation efficiency and the stringency of the selection.

Troubleshooting

  • No growth on selective plates:

    • Confirm the viability of the transformed cells on non-selective media.

    • Verify the integrity and expression of the inserted lactose metabolism genes.

    • Check the composition of the selective medium, including the concentration of this compound.

  • Growth of wild-type cells on selective plates:

    • Ensure the host strain is truly lactose-negative.

    • Increase the stringency of the selection by using a more minimal medium.

    • Verify that the this compound is the sole carbon source.

  • Slow or poor growth of GMOs:

    • Optimize the concentration of this compound.

    • Supplement the medium with a small amount of yeast extract to provide essential growth factors.

Conclusion

The use of this compound in selective media offers a reliable, cost-effective, and efficient method for the identification and isolation of genetically modified microorganisms. By following the detailed protocols and understanding the underlying principles, researchers can successfully implement this technique in their workflows. This approach is particularly valuable in the development of food-grade selection systems, avoiding the use of antibiotic resistance markers.[1]

References

Application Notes & Protocols: Achieving Specific Particle Sizes of D-Lactose Monohydrate Through Milling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lactose monohydrate is a widely utilized excipient in the pharmaceutical industry, valued for its cost-effectiveness, stability, and compatibility with a vast array of active pharmaceutical ingredients (APIs).[1][2] The particle size distribution of lactose is a critical material attribute that significantly influences powder flow, compressibility, blend uniformity, and dissolution rates, ultimately impacting the final product's performance.[3][4] Consequently, precise control over particle size through milling is a crucial step in pharmaceutical formulation development.

Milling, or comminution, is the mechanical process of reducing the particle size of solid materials.[5] In the context of this compound, milling is employed to achieve a desired particle size range, which can enhance tabletability, improve content uniformity in low-dose formulations, and facilitate optimal delivery in dry powder inhalers (DPIs).[3][6][7] However, the milling process can also induce undesirable changes in the solid-state properties of lactose, such as amorphization, which may affect its stability and processing behavior.[8][9][10][11] Therefore, a thorough understanding of various milling techniques and their impact on lactose properties is essential for robust formulation design.

This document provides detailed application notes and protocols for common milling techniques used to achieve specific particle sizes of this compound, including jet milling, ball milling, and pin milling.

Milling Techniques Overview

Several milling techniques are available for particle size reduction of this compound, each operating on different principles and yielding distinct particle characteristics. The choice of milling method depends on the target particle size, the desired particle shape, and the sensitivity of the material to mechanical and thermal stresses.

  • Jet Milling: This technique utilizes high-velocity jets of compressed air or gas to accelerate particles, causing them to collide with each other and with the mill chamber walls.[12] This inter-particle collision results in efficient particle size reduction with minimal heat generation, making it suitable for heat-sensitive materials.[12] Jet mills are capable of producing very fine powders, often in the micron and sub-micron range, with a narrow particle size distribution.[5][13]

  • Ball Milling: A widely used method that employs grinding media (e.g., ceramic or steel balls) within a rotating drum.[14][15] As the drum rotates, the balls cascade and tumble, creating impact and attrition forces that break down the lactose particles.[14] The final particle size is influenced by factors such as the ball-to-powder mass ratio, milling time, and ball diameter.[14] While effective, ball milling can be a more energy-intensive and time-consuming process, and it may lead to a higher degree of amorphization compared to jet milling.[8][14]

  • Pin Milling: This is a type of impact mill that uses a series of intermeshing pins on a rotor and a stator.[16][17][18] Material is fed into the center of the mill and is subjected to repeated impacts by the high-speed rotating pins, causing particle fracture.[16][18] The particle size can be controlled by adjusting the rotor speed.[17] Pin mills are suitable for achieving a range of particle sizes, from coarse to fine powders.[16][19]

Data Presentation: Milling Parameters and Resulting Particle Sizes

The following tables summarize quantitative data from various studies on the milling of this compound.

Table 1: Jet Milling Parameters and Resulting Particle Sizes

Feed MaterialMilling Pressure (kPa)Feed Rate (rpm)Resulting Median Particle Size (d50) (µm)Reference
Lactose Monohydrate552400 - 16005.5[6]
Lactose Monohydrate690400 - 1600Not Specified[6]
Coarse Lactose65 - 110 psi~1.8 g/min > 5[20]
Lactose MonohydrateNot SpecifiedNot Specified3.64[3]

Table 2: Ball Milling Parameters and Resulting Particle Sizes

Ball-to-Powder Mass RatioMilling TimeBall DiameterResulting Minimum Particle Diameter (µm)Apparent Amorphous Content (%)Reference
25:1VariedVaried~582[14]
Varied1 hourNot SpecifiedNot SpecifiedPartial[8]
Varied20 hoursNot SpecifiedNot SpecifiedFully Amorphous[8]

Table 3: Pin Milling Parameters and Resulting Particle Sizes

Rotor Speed (rpm)Number of PassesFeed Particle Size (µm)Resulting Particle SizeReference
Up to 10,0001212-500Slight shift to finer particles[17]
30,0001212-500Drastic shift to fine particles[17]

Experimental Protocols

The following protocols provide a general framework for milling this compound. Specific parameters should be optimized based on the desired particle size and the equipment used.

Protocol for Jet Milling

Objective: To reduce the particle size of this compound to the low micron range (e.g., 1-10 µm).

Materials and Equipment:

  • This compound (pharmaceutical grade)

  • Air jet mill

  • Compressed air or nitrogen source

  • Particle size analyzer (e.g., laser diffraction)

  • Powder feeder

  • Collection vessel

Procedure:

  • Ensure the jet mill, feeder, and collection system are clean and dry.

  • Determine the desired milling parameters, including grinding pressure and feed rate, based on preliminary trials or literature data.[20]

  • Load the this compound into the powder feeder.

  • Start the compressed air or nitrogen flow to the mill at the set grinding pressure.

  • Initiate the powder feed at the predetermined rate.

  • Monitor the milling process to ensure a consistent feed and collection of the milled product.

  • Once the milling is complete, carefully collect the micronized lactose from the collection vessel.

  • Analyze the particle size distribution of the milled lactose using a suitable particle size analyzer.

  • Adjust milling parameters as needed to achieve the target particle size distribution.

Protocol for Ball Milling

Objective: To achieve a range of particle sizes of this compound through mechanical attrition.

Materials and Equipment:

  • This compound (pharmaceutical grade)

  • Ball mill

  • Grinding media (e.g., zirconia or stainless steel balls of a specific diameter)

  • Milling jar

  • Sieves for particle size classification (optional)

  • Particle size analyzer

Procedure:

  • Clean and dry the milling jar and grinding media.

  • Determine the ball-to-powder mass ratio and the total charge volume for the milling jar. A common ratio is 10:1 to 25:1.[14]

  • Weigh the appropriate amount of this compound and grinding media and place them in the milling jar.

  • Seal the milling jar securely.

  • Set the milling speed and duration on the ball mill. Milling times can range from minutes to several hours depending on the desired fineness.[8][14]

  • Start the milling process.

  • After milling, carefully separate the milled lactose from the grinding media. This can be done using a sieve.

  • Analyze the particle size distribution of the milled lactose.

  • Vary the milling time, speed, and ball-to-powder ratio to achieve different particle size profiles.

Protocol for Pin Milling

Objective: To reduce the particle size of this compound using a centrifugal impact mill.

Materials and Equipment:

  • This compound (pharmaceutical grade)

  • Pin mill

  • Powder feeder

  • Collection system

  • Particle size analyzer

Procedure:

  • Ensure the pin mill, feeder, and collection system are clean.

  • Set the desired rotor speed. The speed can be varied to control the final particle size.[17]

  • Load the this compound into the powder feeder.

  • Start the pin mill rotor.

  • Begin feeding the lactose into the mill at a controlled rate.

  • The milled product is discharged and collected.

  • Analyze the particle size distribution of the collected powder.

  • Adjust the rotor speed and feed rate to obtain the target particle size. For very fine particles or a narrow distribution, multiple passes through the mill may be necessary.[17]

Visualizations

Logical Relationship of Milling Techniques

Milling_Techniques cluster_input Input Material cluster_milling Milling Techniques cluster_output Resulting Particle Size D-Lactose\nMonohydrate D-Lactose Monohydrate Jet_Milling Jet Milling D-Lactose\nMonohydrate->Jet_Milling Ball_Milling Ball Milling D-Lactose\nMonohydrate->Ball_Milling Pin_Milling Pin Milling D-Lactose\nMonohydrate->Pin_Milling Fine_Particles Fine Particles (< 10 µm) Jet_Milling->Fine_Particles High Energy Inter-particle Collision Ball_Milling->Fine_Particles Long Duration High Ball Ratio Medium_Particles Medium Particles (10-100 µm) Ball_Milling->Medium_Particles Moderate Duration & Ball Ratio Pin_Milling->Medium_Particles High Rotor Speed Coarse_Particles Coarse Particles (> 100 µm) Pin_Milling->Coarse_Particles Low Rotor Speed

Caption: Relationship between milling techniques and resulting particle sizes.

Experimental Workflow for Particle Size Reduction

Experimental_Workflow Start Start: Select D-Lactose Monohydrate Select_Mill Select Milling Technique (Jet, Ball, Pin) Start->Select_Mill Set_Parameters Set Initial Milling Parameters (Speed, Time, Pressure, etc.) Select_Mill->Set_Parameters Perform_Milling Perform Milling Experiment Set_Parameters->Perform_Milling Collect_Sample Collect Milled Sample Perform_Milling->Collect_Sample Analyze_PSD Analyze Particle Size Distribution (PSD) Collect_Sample->Analyze_PSD Evaluate_Results Evaluate Results: PSD Meets Target? Analyze_PSD->Evaluate_Results Adjust_Parameters Adjust Milling Parameters Evaluate_Results->Adjust_Parameters No End End: Achieved Desired Particle Size Evaluate_Results->End Yes Adjust_Parameters->Perform_Milling

Caption: General experimental workflow for achieving a target particle size.

Conclusion

The selection of an appropriate milling technique and the careful optimization of process parameters are critical for achieving the desired particle size distribution of this compound. Jet milling is ideal for producing fine particles with a narrow distribution and minimal heat generation. Ball milling offers versatility but requires careful control to manage amorphization. Pin milling provides a scalable option for a range of particle sizes. By following the outlined protocols and considering the relationships between milling parameters and particle characteristics, researchers, scientists, and drug development professionals can effectively control the particle size of this compound to optimize the performance and quality of their pharmaceutical formulations.

References

Application Notes and Protocols for Incorporating D-Lactose Monohydrate in Bacterial Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Lactose monohydrate is a disaccharide composed of D-galactose and D-glucose, serving as a crucial carbohydrate in bacterial cell culture. Its application is primarily twofold: as a carbon source for microbial growth and as an inducer of gene expression in systems regulated by the lac operon. This document provides detailed methods and protocols for the effective incorporation of this compound in various bacterial culture media.

Data Presentation: Lactose Concentrations in Common Bacterial Media

The optimal concentration of this compound varies depending on the specific application and the bacterial strain being cultured. Below is a summary of typical concentrations used in different media.

Media TypeApplicationTypical this compound Concentration (g/L)Reference
MacConkey AgarDifferentiation of lactose-fermenting from non-lactose fermenting bacteria10[1][2][3]
ZYM-5052 Auto-induction MediumHigh-level protein expression2[4][5][6]
Lactose BrothDetection of coliform bacteria5 - 13[7][8]
Phenol Red Lactose BrothLactose fermentation test5 - 10[9]
High-Density FermentationVaries with strain and process4.5% - 12% (45 - 120 g/L)[10]
Blue-White ScreeningNot directly used in media, but IPTG (an analog) is used as an inducerN/A (IPTG is used)[11][12]

Experimental Protocols

Protocol 1: Preparation of Lactose Stock Solution and Sterilization

To prevent the degradation of lactose into glucose and galactose, it is recommended to prepare a concentrated stock solution and sterilize it by filtration rather than autoclaving the complete medium containing lactose.[13]

Materials:

  • This compound

  • Nuclease-free water

  • 0.22 µm sterile syringe filter

  • Sterile container for the stock solution

Procedure:

  • Weigh the desired amount of this compound to prepare a stock solution (e.g., 20% w/v).

  • Dissolve the lactose in nuclease-free water. Gentle heating may be applied to aid dissolution, but avoid boiling.

  • Once completely dissolved, allow the solution to cool to room temperature.

  • Sterilize the lactose solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Store the sterile stock solution at 4°C.

Protocol 2: Preparation of MacConkey Agar Plates

MacConkey agar is a selective and differential medium used to isolate and differentiate Gram-negative bacteria based on their ability to ferment lactose.[1][14]

Materials:

  • MacConkey agar powder

  • Distilled water

  • Autoclave

  • Sterile Petri dishes

Procedure:

  • Suspend 49.53 grams of MacConkey agar powder in 1 liter of distilled water.[1]

  • Heat the mixture to boiling to completely dissolve the powder.

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.[1]

  • Allow the autoclaved medium to cool to 45-50°C in a water bath.

  • Pour the molten agar into sterile Petri dishes and allow them to solidify at room temperature.

  • Store the plates at 4°C until use.

Protocol 3: Preparation of ZYM-5052 Auto-induction Medium

ZYM-5052 is a rich medium designed for high-density growth and auto-induction of protein expression in E. coli strains carrying a T7-based expression system.[4][5][6]

Materials:

  • Tryptone

  • Yeast Extract

  • Sterile stock solutions:

    • 1 M MgSO₄

    • 50xM solution (see below)

    • 50x5052 solution (see below)

  • Nuclease-free water

  • Autoclave

Preparation of Stock Solutions:

  • 1 M MgSO₄: Dissolve 24.65 g of MgSO₄ in 100 mL of nuclease-free water and filter sterilize.

  • 50xM Solution: Per liter, dissolve 25 g of Na₂HPO₄, 25 g of KH₂PO₄, 50 g of NH₄Cl, and 5 g of Na₂SO₄ in nuclease-free water. Filter sterilize.

  • 50x5052 Solution: Per liter, dissolve 5 g of glucose, 25 g of glycerol, and 20 g of α-lactose in nuclease-free water. It is recommended to prepare separate sterile stock solutions of glucose and lactose and add them to the autoclaved glycerol solution.[15]

Procedure for 1 L of ZYM-5052 Medium:

  • To 958 mL of nuclease-free water, add 10 g of Tryptone and 5 g of Yeast Extract.

  • Autoclave the ZY base medium.

  • Allow the medium to cool to room temperature.

  • Aseptically add the following sterile stock solutions:

    • 2 mL of 1 M MgSO₄

    • 20 mL of 50xM solution

    • 20 mL of 50x5052 solution

  • Add the appropriate antibiotic.

  • The medium is now ready for inoculation.

Mandatory Visualizations

Signaling Pathway: The lac Operon

The lac operon is a classic example of gene regulation in prokaryotes, controlling the transport and metabolism of lactose.

lac_operon cluster_operon lac Operon cluster_regulation_off No Lactose Present cluster_regulation_on Lactose Present Promoter Promoter (P) Operator Operator (O) Transcription_on Transcription Occurs lacZ lacZ (β-galactosidase) Transcription_off No Transcription lacY lacY (Permease) lacA lacA (Transacetylase) Repressor_off Active Repressor (lacI product) Repressor_off->Operator Binds to Operator RNA_Polymerase_off RNA Polymerase RNA_Polymerase_off->Promoter Blocked Lactose Allolactose (Inducer) Repressor_on Inactive Repressor Lactose->Repressor_on Binds to Repressor RNA_Polymerase_on RNA Polymerase RNA_Polymerase_on->Promoter Binds to Promoter

Caption: The lac operon regulatory mechanism.

Experimental Workflow: Preparation of Auto-Induction Medium

This workflow outlines the steps for preparing a lactose-based auto-induction medium.

workflow A Prepare Base Medium (e.g., ZY Broth) B Autoclave Base Medium (121°C, 15 min) A->B E Cool Autoclaved Medium to Room Temperature B->E C Prepare Concentrated Stock Solutions (Lactose, Glucose, Buffers, MgSO4) D Filter Sterilize Stock Solutions (0.22 µm filter) C->D F Aseptically Combine Base Medium and Stock Solutions D->F E->F G Add Antibiotics F->G H Medium Ready for Inoculation G->H

Caption: Workflow for auto-induction medium preparation.

Logical Relationship: Lactose Fermentation Test

This diagram illustrates the principle behind the differentiation of bacteria based on lactose fermentation.

fermentation_test start Inoculate Bacteria into Lactose-containing Medium with pH indicator lactose_fermentation Lactose Fermentation? start->lactose_fermentation acid_production Acid Production lactose_fermentation->acid_production Yes no_acid No Acid Production lactose_fermentation->no_acid No ph_drop pH of Medium Drops acid_production->ph_drop no_color_change No Color Change (or color of non-fermenters) no_acid->no_color_change color_change pH Indicator Changes Color (e.g., Red/Pink) ph_drop->color_change

Caption: Principle of the lactose fermentation test.

References

Application Note: Determination of Water Content in D-Lactose Monohydrate by Karl Fischer Titration

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Lactose monohydrate is a common excipient in the pharmaceutical industry, and its water content is a critical quality attribute that can affect the stability, processability, and efficacy of the final drug product. Karl Fischer (KF) titration is a highly specific and accurate method for the determination of water content and is the standard method described in various pharmacopeias.[1][2][3] This application note details the protocol for determining the water content of this compound using both volumetric and coulometric Karl Fischer titration.

The theoretical water content of this compound is approximately 5%.[4] However, the actual water content can vary depending on the manufacturing process and storage conditions. The Karl Fischer titration method is specific to water and is not affected by other volatile components, which is an advantage over the loss on drying method.[4]

Principle of Karl Fischer Titration

The Karl Fischer titration is based on the Bunsen reaction where iodine oxidizes sulfur dioxide in the presence of water. The reaction is carried out in a non-aqueous solvent system, typically methanol, and a base such as imidazole. The endpoint of the titration is detected electrometrically when an excess of iodine is present.[5]

There are two main types of Karl Fischer titration:

  • Volumetric Titration: A Karl Fischer reagent containing a known concentration of iodine is added to the sample dissolved in a suitable solvent. The volume of the titrant consumed is used to calculate the water content. This method is suitable for samples with a water content of 0.1% to 100%.[5]

  • Coulometric Titration: Iodine is generated electrochemically in the titration cell containing the sample and a special reagent. The amount of charge required to generate the iodine that reacts with the water is directly proportional to the amount of water. This method is ideal for samples with very low water content, typically from 1 ppm to 5%.[6]

For this compound, both volumetric and coulometric methods can be applied. The choice of method may depend on the expected water content and the available instrumentation.

Challenges in the Analysis of this compound

The primary challenge in the Karl Fischer titration of this compound is its slow and sometimes incomplete dissolution in standard methanolic KF solvents. To overcome this, the use of a co-solvent such as formamide is recommended to enhance solubility.[7][8][9] The United States Pharmacopeia (USP) specifies a mixture of methanol and formamide (2:1) for this purpose.[7][8][9] Additionally, a sufficient stirring time is crucial to ensure complete dissolution and release of all water from the sample. While gentle heating can sometimes aid dissolution, it should be used with caution as some sugars may degrade at elevated temperatures.

Experimental Protocols

Volumetric Karl Fischer Titration

Apparatus:

  • Volumetric Karl Fischer Titrator

  • Titration vessel

  • Platinum indicator electrode

  • Burette

  • Analytical balance (readability of at least 0.1 mg)

Reagents:

  • Karl Fischer Titrant (e.g., CombiTitrant 5, 1 mL ≈ 5 mg H₂O)

  • Karl Fischer Solvent (e.g., Methanol, dried)

  • Formamide (analytical grade)

  • Water standard for titer determination (e.g., Sodium Tartrate Dihydrate)

Procedure:

  • Titer Determination:

    • Accurately weigh about 150-350 mg of sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O) into the titration vessel containing pre-titrated solvent.

    • Titrate with the Karl Fischer reagent to the electrometric endpoint.

    • The water equivalence factor (F) in mg H₂O/mL is calculated as: F = (Weight of sodium tartrate [mg] * 0.1566) / Volume of KF reagent [mL].[3]

    • Perform the titer determination in triplicate and use the average value.

  • Sample Analysis:

    • Add a suitable volume of the solvent mixture (e.g., 40 mL methanol and 20 mL formamide) to the titration vessel.

    • Pre-titrate the solvent to dryness with the Karl Fischer titrant.

    • Accurately weigh approximately 0.1 g to 0.3 g of the this compound sample and add it to the titration vessel.

    • Stir the sample for a recommended time of at least 180 seconds to ensure complete dissolution.

    • Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.

    • Record the volume of titrant consumed.

  • Calculation:

    • The water content in percent (%) is calculated as: Water (%) = (Volume of KF reagent [mL] * F [mg/mL]) / (Sample weight [mg]) * 100

Coulometric Karl Fischer Titration

Apparatus:

  • Coulometric Karl Fischer Titrator

  • Titration cell with or without a diaphragm

  • Generator electrode

  • Indicator electrode

  • Analytical balance (readability of at least 0.1 mg)

Reagents:

  • Coulometric Karl Fischer anolyte and catholyte (if using a diaphragm cell) or a combined reagent for a diaphragmless cell.

Procedure:

  • Instrument Preparation:

    • Assemble the coulometric titration cell according to the manufacturer's instructions.

    • Add the appropriate Karl Fischer reagent(s) to the cell.

    • Start the coulometer to pre-titrate the solvent to a dry state. The instrument will indicate when it is ready for sample analysis.

  • Sample Analysis:

    • Accurately weigh approximately 0.05 g to 0.1 g of the this compound sample.

    • Quickly add the sample to the conditioned titration cell.

    • Allow the sample to dissolve with stirring. A stirring time of at least 180 seconds is recommended.

    • The titration will start automatically, and the instrument will display the water content directly in micrograms or another specified unit.

  • Calculation:

    • The water content in percent (%) is calculated as: Water (%) = (Water detected [µg]) / (Sample weight [µg]) * 100

Data Presentation

ParameterVolumetric TitrationCoulometric TitrationReference
Sample Size 0.1 g - 0.3 g0.05 g - 0.1 g
Solvent Methanol / Formamide (2:1)Methanol / Formamide (2:1) or specialized coulometric reagents[7][8][9]
Stirring Time ≥ 180 seconds≥ 180 seconds
Typical Titrant CombiTitrant 5 (1 mL ≈ 5 mg H₂O)N/A (Iodine generated in situ)
Expected Water Content ~5%~5%[4]
USP Acceptance Criteria 4.5% - 5.5%4.5% - 5.5%[7]

Experimental Workflow Diagram

Karl_Fischer_Workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_results Results start Start titer Titer Determination (Volumetric Only) start->titer If Volumetric pre_titrate Pre-titrate Solvent start->pre_titrate If Coulometric titer->pre_titrate weigh_sample Accurately Weigh This compound pre_titrate->weigh_sample add_sample Add Sample to Titration Vessel weigh_sample->add_sample dissolve Dissolve Sample (Stir ≥ 180s) add_sample->dissolve titrate Titrate to Endpoint dissolve->titrate calculate Calculate Water Content (%) titrate->calculate report Report Result calculate->report end_node End report->end_node

Caption: Experimental workflow for determining the water content of this compound using Karl Fischer titration.

References

Application Notes and Protocols for the Use of D-Lactose Monohydrate in Enzymatic Assays for β-Galactosidase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-galactosidase, also known as lactase, is a crucial enzyme that catalyzes the hydrolysis of β-galactosides, most notably lactose, into its constituent monosaccharides, D-galactose and D-glucose.[1][2] This enzymatic activity is fundamental in various biological processes and has significant applications in the food industry, molecular biology, and drug development.[3] While chromogenic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) are commonly employed for their convenience in colorimetric assays, the use of the natural substrate, D-Lactose monohydrate, is essential for characterizing the enzyme's true catalytic activity and for studies mimicking physiological conditions.[4][5]

These application notes provide detailed protocols for enzymatic assays of β-galactosidase using this compound as the substrate. The protocols cover methods for quantifying the products of lactose hydrolysis, namely glucose and galactose.

Principle of the Assay

The enzymatic assay for β-galactosidase using this compound is based on the quantification of the hydrolysis products. The core reaction is as follows:

D-Lactose + H₂O --(β-galactosidase)--> D-Glucose + D-Galactose

The rate of this reaction can be determined by measuring the increase in the concentration of either D-glucose or D-galactose over time.[6] This can be achieved through various detection methods, including coupled enzymatic assays that lead to a change in absorbance or fluorescence.[7]

Data Presentation

Table 1: Kinetic Parameters of β-Galactosidase with Lactose and ONPG
Enzyme SourceSubstrateKm (mM)Vmax (μmol min-1 mg-1)Optimal pHOptimal Temperature (°C)Reference
Lactobacillus plantarum HF571129Lactose23.2810.887.550[8]
Lactobacillus plantarum HF571129ONPG6.644147.56.550[8]
Lactiplantibacillus plantarum GV54ONPG27.37570.2592 U/min7.037[9]

Note: The data illustrates that β-galactosidase often exhibits a higher affinity (lower Km) for the artificial substrate ONPG compared to its natural substrate, lactose.[8]

Experimental Protocols

Protocol 1: β-Galactosidase Assay using this compound with Glucose Detection

This protocol describes the determination of β-galactosidase activity by quantifying the amount of glucose produced from the hydrolysis of lactose. The glucose is subsequently measured using a glucose oxidase-peroxidase (GOPOD) coupled reaction.

Materials:

  • β-galactosidase enzyme solution

  • This compound substrate solution (e.g., 100 mM in 50 mM sodium phosphate buffer, pH 7.0)

  • Sodium phosphate buffer (50 mM, pH 7.0)

  • Glucose oxidase-peroxidase (GOPOD) reagent

  • Glucose standard solutions (for standard curve)

  • Microplate reader or spectrophotometer

  • Incubator or water bath

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine 50 µL of the β-galactosidase enzyme solution with 50 µL of the this compound substrate solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific β-galactosidase being used (e.g., 37°C or 50°C) for a defined period (e.g., 10, 20, 30 minutes).[8]

  • Stop the Reaction: Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a stop solution (e.g., 1 M sodium carbonate).[1]

  • Glucose Quantification:

    • Prepare a glucose standard curve using known concentrations of glucose.

    • In a 96-well plate, add a sample of the reaction mixture (and the standards) to the GOPOD reagent according to the manufacturer's instructions.

    • Incubate at room temperature for a specified time to allow for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 510 nm) using a microplate reader.

  • Calculation: Determine the concentration of glucose produced in the enzymatic reaction by comparing the absorbance to the glucose standard curve. The activity of β-galactosidase can then be calculated (e.g., in units of µmol of glucose produced per minute per mg of enzyme).

Protocol 2: β-Galactosidase Assay using this compound with Galactose Detection

This protocol focuses on quantifying the galactose produced from lactose hydrolysis using a β-galactose dehydrogenase-based assay.

Materials:

  • β-galactosidase enzyme solution

  • This compound substrate solution (e.g., 100 mM in 50 mM sodium phosphate buffer, pH 7.0)

  • Sodium phosphate buffer (50 mM, pH 7.0)

  • β-Galactose Dehydrogenase (β-GalDH)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Reaction buffer (e.g., pH 8.6)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Enzymatic Hydrolysis of Lactose: Follow steps 1-3 of Protocol 1 to hydrolyze lactose and stop the reaction.

  • Galactose Quantification:

    • In a cuvette, combine a sample of the reaction mixture with the reaction buffer (pH 8.6), NAD⁺, and β-Galactose Dehydrogenase.

    • The total reaction volume and concentrations should be optimized based on the enzyme and substrate concentrations.

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[10] The reaction should be allowed to proceed to completion.

  • Calculation: The amount of NADH formed is stoichiometric with the amount of galactose.[10] Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the concentration of galactose produced. The β-galactosidase activity can then be determined.

Mandatory Visualizations

Diagram 1: Biochemical Pathway of Lactose Hydrolysis

Lactose_Hydrolysis Lactose D-Lactose bGal β-Galactosidase Lactose->bGal Water H₂O Water->bGal Glucose D-Glucose bGal->Glucose Galactose D-Galactose bGal->Galactose

Caption: Enzymatic hydrolysis of D-Lactose into D-Glucose and D-Galactose by β-galactosidase.

Diagram 2: Experimental Workflow for β-Galactosidase Assay

Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Product Detection cluster_analysis Data Analysis Enzyme Prepare β-Galactosidase Solution Mix Mix Enzyme and Substrate Enzyme->Mix Substrate Prepare D-Lactose Monohydrate Solution Substrate->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Stop Stop Reaction Incubate->Stop Detect_Glucose Quantify Glucose (e.g., GOPOD) Stop->Detect_Glucose Detect_Galactose Quantify Galactose (e.g., β-GalDH assay) Stop->Detect_Galactose Measure Measure Absorbance/ Fluorescence Detect_Glucose->Measure Detect_Galactose->Measure Calculate Calculate Enzyme Activity Measure->Calculate

Caption: General workflow for a β-galactosidase enzymatic assay using this compound.

References

Troubleshooting & Optimization

Preventing caking and clumping of D-Lactose monohydrate powder in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the caking and clumping of D-Lactose monohydrate powder during storage.

Troubleshooting Guide & FAQs

This section addresses common issues encountered with the storage of this compound powder.

FAQs

Q1: What are the primary causes of caking in this compound powder?

A1: Caking in this compound powder is primarily caused by the formation of solid bridges between particles. The main contributing factors are:

  • Moisture and Humidity: this compound is hygroscopic, meaning it can absorb moisture from the surrounding environment. This moisture can dissolve the surface of the lactose particles, and upon subsequent drying or temperature fluctuations, solid crystal bridges form, leading to clumping.[1][2]

  • Temperature: Elevated temperatures can increase the rate of moisture absorption and molecular mobility, accelerating the caking process.[1][3] Temperature fluctuations can also cause moisture migration within the powder, creating localized areas of high moisture content that are prone to caking.

  • Particle Size and Distribution: Powders with a smaller particle size have a larger surface area, which increases their tendency to absorb moisture and cake.[4][5][6] A wide particle size distribution can also contribute to caking as smaller particles can fill the voids between larger particles, increasing the number of contact points for bridge formation.

  • Presence of Amorphous Lactose: The manufacturing process of this compound can sometimes result in the presence of amorphous (non-crystalline) lactose. Amorphous lactose is significantly more hygroscopic and physically unstable than its crystalline counterpart, making it a major contributor to caking, even in small amounts.[7][8]

  • Storage Pressure: The weight of the powder in a container can cause mechanical stress on the particles at the bottom, leading to compaction and increased particle-to-particle contact, which can facilitate caking.[2]

Q2: My this compound powder has started to form lumps. What immediate steps can I take?

A2: If you observe lump formation, it is crucial to first assess the extent of the caking. Gentle mechanical agitation, such as sieving, can break up soft agglomerates. However, for hard cakes, more rigorous de-lumping methods may be necessary, which could alter the physical properties of the powder. To prevent further caking, immediately assess and optimize your storage conditions as outlined in the prevention strategies below.

Q3: What are the ideal storage conditions to prevent caking of this compound?

A3: To minimize the risk of caking, this compound should be stored in a well-sealed container in a controlled environment. The following conditions are recommended:

ParameterRecommended ConditionRationale
Relative Humidity (RH) Below 50% RHTo prevent moisture absorption and the formation of liquid bridges between particles. Some studies suggest even lower humidity levels (e.g., below 30%) for long-term storage, especially if amorphous content is present.[9][10]
Temperature Controlled room temperature (20-25°C)To minimize temperature fluctuations that can cause moisture migration and accelerate caking kinetics.[10]
Container Tightly sealed, moisture-proof containersTo protect the powder from ambient humidity. The use of desiccants within the packaging can provide additional protection.

Q4: Can I use an anti-caking agent with this compound? If so, which ones are recommended and at what concentration?

A4: Yes, anti-caking agents can be effective in preventing clumping. For pharmaceutical applications, it is crucial to use agents that are approved by regulatory bodies like the FDA.

Anti-caking AgentTypical Concentration (w/w)Notes
Silicon Dioxide (SiO2) 0.5% - 2.0%A commonly used, effective anti-caking agent that works by absorbing excess moisture and coating particles to reduce interparticle adhesion.[11][12][13]
Calcium Silicate Up to 2.0%Another effective agent that absorbs both water and oil.[14]
Tricalcium Phosphate 1.5% - 2.0% (in powdered sugar)Functions by creating a barrier between particles.

Note: The optimal concentration of an anti-caking agent can depend on the specific grade of this compound and the storage conditions. It is advisable to perform small-scale stability studies to determine the most effective concentration for your specific application.

Q5: How does the particle size of this compound affect its tendency to cake?

A5: Smaller particles have a higher surface area-to-volume ratio, which increases their interaction with ambient moisture and the number of contact points between particles. This leads to a greater tendency to cake.[4][5][6] Studies have shown that lactose powder with a smaller median particle size (d50) is more prone to caking, especially when the water content exceeds 3%.[4][5] For better flowability and reduced caking risk, a larger and more uniform particle size is generally preferred.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the caking and flowability of this compound powder.

1. Determination of Caking Tendency using a Texture Analyzer

This method quantifies the hardness of a powder cake formed under controlled conditions.

  • Apparatus:

    • Texture Analyzer equipped with a cylindrical probe

    • Powder compression cell

    • Environmental chamber (for controlled temperature and humidity)

    • Analytical balance

  • Methodology:

    • Sample Preparation: Accurately weigh a specific amount of this compound powder.

    • Sample Loading: Evenly distribute the powder into the compression cell.

    • Consolidation: Place the loaded cell in an environmental chamber at a specific relative humidity and temperature for a defined period (e.g., 24 hours at 75% RH and 25°C).[15]

    • Cake Hardness Measurement:

      • Remove the cell from the chamber.

      • Place the cell on the texture analyzer platform.

      • Use the cylindrical probe to penetrate the powder bed at a constant speed.

      • Record the force required to fracture the cake. The peak force is an indicator of the cake strength.

2. Powder Flowability Characterization using Shear Cell Testing (based on ASTM D7891)

This protocol determines the flow properties of the powder, providing insights into its cohesiveness and potential for arching in hoppers.[16][17]

  • Apparatus:

    • Shear cell tester (e.g., Freeman FT4 Powder Rheometer)

    • Standard set of shear cells

  • Methodology:

    • Sample Loading: Fill the shear cell with the this compound powder and consolidate it under a known normal stress.

    • Pre-Shear: Apply a rotational force to the upper, rotating ring of the cell until a steady-state flow is achieved. This creates a standardized packing state.

    • Shear Test: Reduce the normal stress to a specific value and apply a shear force until the powder bed yields (fails). Record the shear stress at failure.

    • Data Analysis: Repeat the shear test at several normal stress levels to construct a yield locus. From the yield locus, key flowability parameters such as cohesion, unconfined yield strength, and the angle of internal friction can be determined.

Visualizations

Troubleshooting Workflow for Caking and Clumping

The following diagram illustrates a logical workflow for diagnosing and addressing caking issues with this compound powder.

Caking_Troubleshooting start Start: Caking/Clumping Observed check_storage Assess Storage Conditions start->check_storage rh_high Is Relative Humidity > 50%? check_storage->rh_high temp_fluctuation Are there significant temperature fluctuations? rh_high->temp_fluctuation No control_rh Action: Control RH to < 50% (e.g., dehumidifier, desiccants) rh_high->control_rh Yes control_temp Action: Stabilize temperature (20-25°C) temp_fluctuation->control_temp Yes check_powder Evaluate Powder Properties temp_fluctuation->check_powder No control_rh->temp_fluctuation control_temp->check_powder particle_size Is particle size very fine or distribution wide? check_powder->particle_size amorphous_content Is amorphous content high? particle_size->amorphous_content No use_larger_ps Action: Consider using a grade with a larger, more uniform particle size particle_size->use_larger_ps Yes use_crystalline Action: Use a highly crystalline grade of lactose amorphous_content->use_crystalline Yes consider_anticaking Consider Anti-caking Agent amorphous_content->consider_anticaking No use_larger_ps->amorphous_content use_crystalline->consider_anticaking add_agent Action: Add approved anti-caking agent (e.g., SiO2 at 0.5-2.0%) consider_anticaking->add_agent end End: Caking Minimized add_agent->end

Caption: Troubleshooting decision tree for this compound caking.

Mechanism of Humidity-Induced Caking

This diagram illustrates the process by which moisture leads to the formation of solid bridges between lactose particles.

Humidity_Caking cluster_0 Initial State cluster_1 Moisture Absorption cluster_2 Caking p1 Lactose Particle p2 Lactose Particle m1 Moisture from air (High RH) p3 Particle Surface Dissolves m1->p3 p4 Liquid Bridge Formation m1->p4 drying Drying or Temp. Fluctuation solid_bridge Solid Crystal Bridge Forms drying->solid_bridge caked Caked Powder (Agglomerate) solid_bridge->caked

Caption: The mechanism of caking due to humidity.

References

Technical Support Center: D-Lactose Monohydrate in Bacterial Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing D-Lactose monohydrate concentration in your bacterial fermentation experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for inducing protein expression in E. coli?

The optimal this compound concentration for inducing protein expression in E. coli can vary depending on the strain, expression vector, and the specific protein being expressed. However, a general starting point for optimization is between 1 to 14 g/L.[1][2][3] For autoinduction media, lactose is often used in combination with glucose and glycerol to allow for initial cell growth followed by induction once the glucose is depleted.[4][5]

Q2: Can I use this compound as the sole carbon source for bacterial growth?

Yes, many bacteria, particularly those with a functional lac operon like certain strains of E. coli and Lactobacillus, can utilize lactose as a primary carbon source for growth and metabolism.[6][7] However, for recombinant protein expression systems that are tightly controlled by the lac promoter, it's often beneficial to include a preferred carbon source like glucose to allow the culture to reach a sufficient cell density before inducing protein expression with lactose.[4][5]

Q3: My bacterial culture is growing slowly or not at all after adding lactose. What could be the issue?

Several factors could contribute to poor growth in the presence of lactose:

  • Incorrect Bacterial Strain: Ensure your bacterial strain is capable of metabolizing lactose. Many common laboratory strains of E. coli used for cloning have mutations in the lacZ gene and are unable to utilize lactose.[4]

  • Catabolite Repression: If a more readily metabolizable sugar like glucose is present in the medium, bacteria will preferentially consume it and repress the genes for lactose metabolism.[6]

  • Sub-optimal Culture Conditions: Factors such as pH, temperature, and aeration can significantly impact bacterial growth. Ensure these parameters are optimized for your specific strain.[8][9] For instance, the optimal temperature for some fermentations might be 37°C.[8]

  • Toxicity of the Recombinant Protein: If you are expressing a recombinant protein, high levels of induction could lead to the production of a toxic protein, which can inhibit cell growth.

Q4: What are the advantages of using lactose over IPTG for induction?

Using this compound as an inducer offers several advantages over Isopropyl β-D-1-thiogalactopyranoside (IPTG):

  • Cost-Effective: Lactose is significantly less expensive than IPTG, making it a more economical choice for large-scale fermentations.[2][3]

  • Metabolizable: Lactose can be used as a carbon source by the bacteria, potentially increasing biomass yield.[3]

  • Less Toxic: High concentrations of IPTG can be toxic to bacterial cells, whereas lactose is generally well-tolerated.[3]

Troubleshooting Guides

Issue 1: Low Yield of Recombinant Protein

Possible Causes and Solutions:

CauseTroubleshooting Steps
Sub-optimal Lactose Concentration Perform a dose-response experiment to determine the optimal lactose concentration for your system. Test a range of concentrations (e.g., 1 mM to 50 mM).[1][10]
Incorrect Timing of Induction Induce the culture at the mid-log phase of growth (OD600 of ~0.6-0.8) for optimal protein expression.[9][11][12]
Insufficient Aeration Ensure adequate shaking and use baffled flasks to improve oxygen transfer, which is crucial for high-density cultures.[9]
Sub-optimal Growth Temperature Optimize the post-induction temperature. Lowering the temperature (e.g., 18-25°C) can sometimes improve protein solubility and yield.[9][13]
Nutrient Limitation Use a rich medium like Terrific Broth (TB) or supplement your medium with yeast extract to support high-density growth and protein production.[10]
Issue 2: Formation of Inclusion Bodies

Possible Causes and Solutions:

CauseTroubleshooting Steps
High Induction Strength Lower the concentration of lactose to reduce the rate of protein synthesis, which can allow more time for proper folding.[5]
High Post-Induction Temperature Decrease the temperature after induction (e.g., 16-20°C). Lower temperatures slow down protein synthesis and can promote correct folding.[9][13]
Rapid Cell Growth Consider using a fed-batch strategy to control the growth rate and protein expression.
Protein Characteristics The protein itself may be prone to aggregation. Consider co-expressing molecular chaperones to assist with folding.
Issue 3: Inconsistent Fermentation Results

Possible Causes and Solutions:

CauseTroubleshooting Steps
Variability in Inoculum Start each fermentation with a fresh colony from a plate and grow a starter culture under consistent conditions.[11][13]
Inconsistent Media Preparation Ensure all media components are accurately weighed and dissolved completely. Prepare media in batches to reduce variability.
Fluctuations in pH Monitor and control the pH of the culture, as metabolic byproducts like acetate can lower the pH and inhibit growth.[1]
Plasmid Instability Maintain antibiotic selection throughout the culture to ensure the plasmid carrying your gene of interest is retained.

Experimental Protocols

Protocol 1: Optimizing Lactose Concentration for Protein Expression in E. coli
  • Prepare Starter Culture: Inoculate a single colony of your E. coli expression strain into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.[11]

  • Inoculate Expression Cultures: The next day, inoculate 50 mL of fresh LB medium (with antibiotic) in several flasks with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow Cultures: Incubate the flasks at 37°C with vigorous shaking (200-250 rpm) until the OD600 reaches the mid-log phase (approximately 0.6-0.8).[9][12]

  • Induce with Lactose: Add this compound to each flask to achieve a range of final concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 25 mM, 50 mM).

  • Express Protein: Reduce the temperature to your desired expression temperature (e.g., 18°C, 25°C, or 37°C) and continue to incubate with shaking for a set period (e.g., 4 hours, 8 hours, or overnight).[9]

  • Harvest and Analyze: Harvest the cells by centrifugation. Analyze the protein expression levels in each sample by SDS-PAGE.

Protocol 2: Autoinduction for High-Yield Protein Expression

This protocol is adapted from autoinduction methods that utilize a mixture of sugars to control growth and induction.[4][5]

  • Prepare Autoinduction Medium: Prepare a medium containing a base of nutrients (e.g., yeast extract, tryptone), a buffering agent, and a specific ratio of glucose, glycerol, and this compound. A common starting formulation includes 0.5 g/L glucose, 5 g/L glycerol, and 2 g/L lactose.

  • Inoculate Culture: Inoculate the autoinduction medium with a fresh colony or a small volume of a starter culture of your expression strain.

  • Incubate: Incubate the culture at an appropriate temperature (e.g., 25°C or 37°C) with vigorous shaking for 24-48 hours.[4]

  • Mechanism of Action: The bacteria will first consume the glucose, leading to rapid cell growth. Once the glucose is depleted, the repression of the lac operon is lifted, and the cells begin to metabolize the lactose, which in turn induces the expression of the target protein. Glycerol serves as an additional carbon source that does not repress the lac operon.

  • Harvest and Analyze: Harvest the cells by centrifugation and analyze protein expression by SDS-PAGE.

Visualizations

Lactose Metabolism in E. coli (lac Operon)

The lac operon is a classic example of gene regulation in bacteria, controlling the transport and metabolism of lactose.[14]

lac_operon cluster_environment External Environment cluster_cell Bacterial Cell cluster_membrane Cell Membrane Lactose_ext D-Lactose Permease LacY (Permease) Lactose_ext->Permease Transport Lactose_int D-Lactose Permease->Lactose_int BetaGal LacZ (β-Galactosidase) Lactose_int->BetaGal Hydrolysis Glucose Glucose BetaGal->Glucose Galactose Galactose BetaGal->Galactose Glycolysis Glycolysis Glucose->Glycolysis Galactose->Glycolysis troubleshooting_workflow Start Start: Low Fermentation Yield Check_Growth Check Cell Growth (OD600) Start->Check_Growth Poor_Growth Poor Growth Check_Growth->Poor_Growth Low Good_Growth Good Growth Check_Growth->Good_Growth Normal Troubleshoot_Growth Troubleshoot Growth Conditions: - Media Composition - pH, Temperature, Aeration - Strain Viability Poor_Growth->Troubleshoot_Growth Check_Protein Analyze Protein Expression (SDS-PAGE) Good_Growth->Check_Protein Troubleshoot_Growth->Check_Growth No_Expression No/Low Expression Check_Protein->No_Expression Low Good_Expression Good Expression Check_Protein->Good_Expression High Troubleshoot_Induction Optimize Induction: - Lactose Concentration - Induction Time - Post-Induction Temperature No_Expression->Troubleshoot_Induction Check_Solubility Check Protein Solubility (Soluble vs. Insoluble Fraction) Good_Expression->Check_Solubility Troubleshoot_Induction->Check_Protein Insoluble Protein is Insoluble (Inclusion Bodies) Check_Solubility->Insoluble Insoluble Soluble Protein is Soluble Check_Solubility->Soluble Soluble Troubleshoot_Solubility Optimize for Solubility: - Lower Temperature - Reduce Induction Strength - Co-express Chaperones Insoluble->Troubleshoot_Solubility Optimize_Downstream Optimize Downstream Processing (Lysis, Purification) Soluble->Optimize_Downstream Troubleshoot_Solubility->Check_Solubility End End: Optimized Yield Optimize_Downstream->End

References

Troubleshooting poor tablet compressibility with D-Lactose monohydrate grades

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with tablet compressibility using D-Lactose monohydrate grades.

Troubleshooting Guides & FAQs

Issue 1: Low Tablet Hardness or Poor Compressibility

Question: My tablets are too soft and friable when using this compound. What are the potential causes and how can I improve tablet hardness?

Answer:

Low tablet hardness is a common issue and can stem from several factors related to the grade of lactose used, formulation components, and processing parameters.

Potential Causes & Solutions:

  • Incorrect Lactose Grade: Standard milled α-lactose monohydrate has poor flow and binding properties, making it generally unsuitable for direct compression (DC) without modification.[1][2] For DC applications, consider using specialized grades like spray-dried, granulated, or anhydrous lactose, which are engineered for better flow and compressibility.[1][3] Co-processed lactose grades, which combine lactose with other excipients like microcrystalline cellulose (MCC), can also significantly improve compactibility.[4][5]

  • Suboptimal Particle Size: The particle size of lactose monohydrate significantly impacts tablet tensile strength. Generally, smaller particles result in stronger tablets.[6] However, very fine powders can have poor flowability. An optimal balance is necessary. If using a milled grade, consider a finer particle size distribution.

  • Inadequate Binder: If the formulation relies heavily on the binding properties of lactose alone, and a standard grade is used, the tablet may lack sufficient cohesion. The addition of a suitable binder to the formulation can enhance inter-particle bonding.

  • Processing Method: Milled lactose grades are better suited for wet granulation.[1][2] The granulation process improves the flow and compression characteristics of the powder blend.[7] If you are using a DC process with a milled grade, switching to wet granulation could resolve the issue.

Issue 2: Capping, Lamination, or Sticking During Compression

Question: I am observing capping, lamination, or sticking to the punches during tableting with my lactose-based formulation. What should I investigate?

Answer:

These issues are often related to a combination of formulation properties and tablet press settings.

Potential Causes & Solutions:

  • Insufficient Lubrication: Inadequate lubrication can lead to sticking and high ejection forces, causing tablet defects. Ensure an appropriate lubricant, such as magnesium stearate, is used at an optimized concentration.

  • Over-lubrication: Conversely, excessive lubrication or prolonged blending times can coat the lactose particles with a hydrophobic film, which hinders proper bonding and can lead to reduced tablet hardness and capping.[8][9][10] Anhydrous lactose can be particularly sensitive to over-lubrication.[11][12][13] It's crucial to optimize both the lubricant concentration and the blending time.

  • Moisture Content: The moisture content of the lactose formulation can influence its compaction behavior. An increase in moisture content in anhydrous lactose can lead to a reduction in tablet hardness.[14][15][16] For spray-dried lactose with amorphous content, a certain amount of moisture can act as a plasticizer, improving compressibility, but excessive moisture can cause crystallization and negatively impact tablet strength.[17]

  • Tooling and Press Speed: Worn or improperly finished tooling can contribute to sticking. High press speeds can also exacerbate capping and lamination issues, especially with formulations that are more sensitive to strain rates.

Issue 3: Poor Powder Flow and Weight Variation

Question: My lactose-based powder blend has poor flowability, leading to inconsistent tablet weights. How can I address this?

Answer:

Poor powder flow is a frequent challenge, particularly with finer, unmodified grades of lactose.

Potential Causes & Solutions:

  • Lactose Grade Selection: Milled α-lactose monohydrate grades are known for their poor flow properties.[1] Switching to a spray-dried or granulated lactose grade, which have a more spherical particle shape and larger particle size, can significantly improve flowability.[1][9]

  • Particle Size and Morphology: Finer and more irregularly shaped particles tend to exhibit greater cohesiveness and poorer flow. While smaller particles can improve tablet strength, a balance must be struck to ensure adequate flow.

  • Granulation: If direct compression is not a requirement, wet granulation is an effective method to improve the flow properties of a cohesive powder blend containing milled lactose.[2][7]

  • Co-processing: Using co-processed lactose grades can also enhance flowability compared to a simple physical blend of the individual components.[4]

Data Presentation

Table 1: Comparison of Common this compound Grades for Tableting

Lactose GradeTypical Manufacturing ProcessKey CharacteristicsPrimary Compaction MechanismRecommended Application
Milled α-Lactose Monohydrate Milling of α-lactose monohydrate crystalsGood binding, poor flow, moderate compressibility.[1]Brittle FractureWet Granulation[1][2]
Spray-Dried Lactose Spray drying a lactose solutionExcellent flow, moderate binding, good compressibility. Contains amorphous lactose.[1][3]Plastic Deformation and Fragmentation[18][19]Direct Compression[1]
Anhydrous Lactose Roller drying or spray dryingHigh compressibility, good flow.[1] Sensitive to over-lubrication.[11][12][13]Brittle Fracture[18]Direct Compression, especially for high-speed tableting.[1]
Granulated Lactose Fluid-bed granulation of α-lactose monohydrateGood flow, moderate compressibility.[17]Brittle FractureDirect Compression[17]
Co-processed Lactose Co-spray drying of lactose with other excipients (e.g., MCC)Excellent flow and compressibility.[4][5]Brittle Fracture and Plastic Deformation[4]Direct Compression[4]

Experimental Protocols

Protocol 1: Evaluation of Tabletability

Objective: To assess the ability of a powder to be transformed into a tablet of a certain strength under a given compaction pressure.

Methodology:

  • Powder Preparation: Prepare the lactose-based formulation, including any active pharmaceutical ingredient (API) and other excipients. If a lubricant is used, add it last and blend for a defined, minimal time (e.g., 2-5 minutes) to avoid over-lubrication.

  • Tablet Compression: Using a tablet press or a compaction simulator, compress tablets of a fixed weight at a range of different compaction pressures (e.g., 50, 100, 150, 200, 250 MPa).

  • Tablet Characterization:

    • Measure the weight, thickness, and diameter of each tablet immediately after ejection.

    • Determine the tablet breaking force (hardness) using a tablet hardness tester.

  • Data Analysis:

    • Calculate the tablet tensile strength (in MPa) using the appropriate equation for the tablet geometry.

    • Plot the tablet tensile strength as a function of the compaction pressure. This is the tabletability profile. A steeper slope and a higher plateau indicate better tabletability.

Visualizations

Troubleshooting_Poor_Compressibility start Start: Poor Tablet Compressibility check_grade Is the correct Lactose grade being used for the process (e.g., DC vs. WG)? start->check_grade check_lubricant Is the lubricant type and concentration optimized? check_grade->check_lubricant Yes solution_grade Action: Select a suitable grade (e.g., Spray-Dried for DC, Milled for WG). check_grade->solution_grade No check_moisture Is the moisture content within the optimal range for the lactose grade? check_lubricant->check_moisture Yes solution_lubricant Action: Adjust lubricant level and/or blending time. check_lubricant->solution_lubricant No check_process Are processing parameters (e.g., press speed, blending time) optimized? check_moisture->check_process Yes solution_moisture Action: Control environmental humidity or pre-dry the formulation. check_moisture->solution_moisture No solution_process Action: Reduce press speed, optimize blending. check_process->solution_process No end_node End: Improved Compressibility check_process->end_node Yes solution_grade->check_lubricant solution_lubricant->check_moisture solution_moisture->check_process solution_process->end_node

Caption: Troubleshooting workflow for poor tablet compressibility.

Lactose_Grade_Selection cluster_process Manufacturing Process cluster_properties Required Powder Properties cluster_lactose Recommended Lactose Grade DC Direct Compression (DC) GoodFlow Good Flowability DC->GoodFlow HighComp High Compressibility DC->HighComp WG Wet Granulation (WG) PoorFlow Poor Flow Tolerated WG->PoorFlow SprayDried Spray-Dried GoodFlow->SprayDried Anhydrous Anhydrous GoodFlow->Anhydrous CoProcessed Co-Processed GoodFlow->CoProcessed HighComp->SprayDried HighComp->Anhydrous HighComp->CoProcessed Milled Milled Grades PoorFlow->Milled

Caption: Logic for selecting a this compound grade.

Lubricant_Effect start Start: Blending Formulation lubricant_level Lubricant Level? start->lubricant_level low_lubricant Low/Optimal lubricant_level->low_lubricant high_lubricant High/Over-blended lubricant_level->high_lubricant good_bonding Good Particle Bonding low_lubricant->good_bonding poor_bonding Hydrophobic Film Forms Poor Particle Bonding high_lubricant->poor_bonding high_hardness Result: High Tablet Hardness good_bonding->high_hardness low_hardness Result: Low Tablet Hardness (Capping/Lamination Risk) poor_bonding->low_hardness

Caption: Effect of lubricant level on tablet hardness.

References

Impact of D-Lactose monohydrate particle size on powder flowability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Lactose Monohydrate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding the impact of particle size on the flowability of this compound powder.

Frequently Asked Questions (FAQs)

Q1: What is the general relationship between this compound particle size and its flowability?

A1: Generally, there is an inverse relationship between particle size and powder cohesiveness. Smaller lactose particles tend to exhibit higher cohesion and poorer flowability.[1] Fine, sharp-edged particles are more cohesive and demonstrate poor flow properties.[2] Conversely, larger, more spherical particles, such as those found in granulated or spray-dried lactose, typically show better flow characteristics due to weaker interparticle forces relative to gravitational forces.[1][2]

Q2: Why do smaller lactose particles generally exhibit poorer flowability?

A2: Smaller particles have a larger surface area-to-volume ratio. This increases the relative effect of interparticle forces like van der Waals forces, electrostatic charges, and capillary forces (if moisture is present) compared to the gravitational force acting on each particle. These heightened cohesive forces cause particles to clump together, resisting flow and increasing the likelihood of issues like arching and ratholing in hoppers.

Q3: How does particle shape influence the flowability of lactose powder?

A3: Particle shape significantly impacts flowability, sometimes even more than particle size. Irregularly shaped particles, such as those in milled lactose, tend to interlock, leading to higher friction and poorer flow.[1] In contrast, more spherical particles, typically produced through processes like spray-drying, can move past each other more easily, resulting in lower cohesion and superior flowability.[1]

Q4: What are the most common laboratory methods to assess the flowability of lactose powder?

A4: Several compendial and non-compendial methods are used to characterize powder flow. The most common include:

  • Angle of Repose (AOR): The angle of a conical pile formed by the powder, which indicates the degree of internal friction.[3][4]

  • Carr's (Compressibility) Index and Hausner Ratio: These are calculated from the bulk and tapped densities of the powder and provide a measure of the powder's compressibility and interparticle friction.[5][6][7]

  • Flow Through an Orifice: Measures the time it takes for a specific mass of powder to flow through an orifice of a known size.

  • Shear Cell Testing: A more advanced method that measures a powder's response to shear stress, providing detailed information on cohesion and yield strength.

  • Powder Rheometers/Rotating Drum Analyzers: These dynamic methods measure flow properties under various conditions, simulating process environments more closely.[1]

Q5: What do Carr's Index and Hausner Ratio values indicate about lactose flowability?

A5: Both Carr's Index (CI) and the Hausner Ratio (HR) are indicators of powder flowability derived from bulk and tapped density measurements.[6][7]

  • Low CI (<10) and HR (<1.11) values suggest weak interparticle interactions and excellent powder flow.

  • High CI (>25) and HR (>1.34) values indicate strong cohesiveness and poor flowability. The table below provides a general guide for interpreting these values.

Troubleshooting Guides

Q: My lactose powder is showing poor flow during die filling, resulting in significant tablet weight variation. What are the likely causes and solutions?

A: This is a common issue, especially at high manufacturing speeds, and is often linked to the physical properties of the lactose powder.[1]

  • Potential Cause 1: Small Particle Size: Fine lactose particles (< 50 µm) are inherently cohesive, leading to inconsistent flow into the die cavity.

    • Solution: Consider using a grade of lactose with a larger particle size, such as granulated or spray-dried lactose. Granulation of the entire formulation can also create larger, more uniform particles with improved flow.[2][8]

  • Potential Cause 2: Irregular Particle Shape: Milled lactose often has an irregular, acicular shape that leads to particle interlocking and poor flow.

    • Solution: Switch to a spray-dried grade of lactose, which consists of more spherical particles that flow more easily.

  • Potential Cause 3: High Moisture Content: Excess moisture can form capillary bridges between particles, increasing cohesion.[9]

    • Solution: Ensure the powder is stored in a controlled, low-humidity environment. If necessary, dry the powder before processing.

  • Potential Cause 4: Static Charges: Overly dry powders can develop static electricity, causing particles to repel each other and hinder smooth flow.[10]

    • Solution: Implement anti-static devices in the processing area or consider adding a small amount of a conductive agent to the formulation.[10]

Q: I am observing "avalanching" in my blender, leading to poor blend uniformity. What does this signify and how can it be addressed?

A: "Avalanching" is characteristic of a cohesive, poor-flowing powder.[1] Instead of a smooth, continuous "rolling" motion, the powder bed builds up to a steep angle before collapsing, which results in less efficient mixing.[1]

  • Cause: This behavior is typical for fine lactose grades with high cohesion. The strong interparticle forces prevent a continuous, low-energy flow.

  • Solution 1: Change Lactose Grade: The most effective solution is to use a more free-flowing grade of lactose (e.g., granulated or spray-dried) that will exhibit a rolling motion in the blender, leading to better de-agglomeration of the active pharmaceutical ingredient (API).[1]

  • Solution 2: Add a Glidant: Incorporating a glidant, such as colloidal silicon dioxide, can help reduce interparticle friction and improve flow, minimizing the tendency to avalanche.

  • Solution 3: Optimize Blending Parameters: While less effective for highly cohesive powders, adjusting the blender speed may help mitigate the issue, though this often requires careful optimization.

Q: My Angle of Repose measurements for the same lactose sample are inconsistent. What could be causing this variability?

A: The Angle of Repose measurement can be sensitive to procedural variations.[11]

  • Potential Cause 1: Inconsistent Funnel Height: The distance between the funnel tip and the base of the powder cone can affect the result. A greater drop height can lead to a more compacted, steeper cone.

    • Solution: Standardize the funnel height across all measurements as specified in your standard operating procedure (SOP).

  • Potential Cause 2: Vibration: External vibrations from nearby equipment can cause the powder cone to settle, resulting in a lower, more variable angle.

    • Solution: Perform the measurement on a stable, vibration-free surface.

  • Potential Cause 3: Base Surface: The texture of the surface on which the cone is formed can influence the angle.[12]

    • Solution: Use a consistent, fixed-diameter base for all tests. Forming the cone on a layer of the powder itself can help standardize the base condition.[12]

  • Potential Cause 4: Operator Technique: The rate at which the powder is poured through the funnel can impact how the cone is formed.

    • Solution: Use an automated instrument or ensure all operators are trained to pour the powder at a steady, consistent rate.

Data Presentation

Table 1: Flowability Classification Based on Angle of Repose, Carr's Index, and Hausner Ratio
Flow CharacterAngle of Repose (°)Carr's Index (%)Hausner Ratio
Excellent25 - 30≤ 101.00 - 1.11
Good31 - 3511 - 151.12 - 1.18
Fair36 - 4016 - 201.19 - 1.25
Passable41 - 4521 - 251.26 - 1.34
Poor46 - 5526 - 311.35 - 1.45
Very Poor56 - 6532 - 371.46 - 1.59
Very, Very Poor> 66> 38> 1.60

This table provides generally accepted ranges for powder flowability classification.

Table 2: Example Flow Properties of Different Lactose Grades
Lactose Grade TypeMedian Particle Size (x50, µm)Angle of Repose (°)Carr's Index (%)Hausner RatioFlow Character
Milled (Fine)~20-50~45-55~28-35~1.39-1.54Poor to Very Poor
Sieved~80-150~35-42~18-24~1.22-1.32Fair to Passable
Granulated~150-300~30-38~12-18~1.14-1.22Good to Fair
Spray-Dried~100-200~28-35~10-16~1.11-1.19Excellent to Good

Note: These are typical values compiled from literature and can vary based on the specific manufacturer, particle size distribution, and measurement method.[13][14][15]

Experimental Protocols

Protocol 1: Measurement of Angle of Repose (Fixed Funnel Method)
  • Objective: To determine the angle of repose as an indicator of powder flowability.[3]

  • Apparatus: Funnel with a controlled orifice, stand with clamp, flat circular base with a fixed diameter, ruler/caliper, and a balance.

  • Procedure:

    • Secure the funnel to the stand. Adjust the height so that the tip is a fixed distance (e.g., 2-4 cm) above the base surface.

    • Place the circular base directly under the funnel.

    • Carefully pour a pre-weighed amount of the lactose powder (e.g., 50-100 g) into the funnel, ensuring the orifice is blocked.[4]

    • Unblock the orifice and allow the powder to flow out and form a conical heap on the base.[4] Ensure no external vibrations disturb the heap formation.

    • Once the flow has stopped, measure the height (h) of the cone from the center of the base to the apex.

    • Measure the diameter (d) of the base of the cone. Calculate the radius (r = d/2).

    • Calculate the Angle of Repose (θ) using the formula: θ = arctan(h/r) .[16]

    • Repeat the measurement at least three times and report the average value and standard deviation.

Protocol 2: Determination of Bulk Density, Tapped Density, Carr's Index, and Hausner Ratio
  • Objective: To determine the bulk and tapped densities of lactose powder to calculate its compressibility index and Hausner ratio.[17]

  • Apparatus: Graduated cylinder (e.g., 100 mL), mechanical tapped density tester, balance, and a spatula.

  • Procedure:

    • Bulk Density (ρ_bulk):

      • Weigh a clean, dry graduated cylinder.

      • Gently pour a known mass (m) of lactose powder (e.g., 50 g) into the cylinder. Avoid compacting the powder.[17]

      • Level the surface of the powder bed without compressing it and record the unsettled volume (V_bulk).[17]

      • Calculate Bulk Density: ρ_bulk = m / V_bulk .

    • Tapped Density (ρ_tapped):

      • Place the graduated cylinder containing the powder onto the tapped density tester.

      • Select a specified number of taps (e.g., 100, 500, 1250 taps as per USP/Ph. Eur.).[5][6]

      • Start the apparatus and allow it to complete the tapping cycle.

      • Record the final tapped volume (V_tapped). Continue tapping in increments until the volume no longer changes significantly (e.g., <2% change between readings).[6]

      • Calculate Tapped Density: ρ_tapped = m / V_tapped .

    • Calculations:

      • Carr's Index (%) = 100 * [(ρ_tapped - ρ_bulk) / ρ_tapped] [5]

      • Hausner Ratio = ρ_tapped / ρ_bulk [5]

    • Perform all measurements in triplicate and report the average values.

Visualizations

Particle_Flow_Relationship cluster_properties Primary Particle Properties cluster_forces Governing Forces cluster_behavior Resulting Bulk Behavior cluster_outcome Process Outcome p_size Particle Size i_forces Interparticle Forces (Cohesion, Adhesion) p_size->i_forces Smaller size increases relative interparticle forces p_shape Particle Shape p_shape->i_forces Irregular shape increases interlocking & friction p_dist Size Distribution packing Packing Behavior (Bulk & Tapped Density) p_dist->packing flow Powder Flowability i_forces->flow Higher forces = Poorer Flow g_force Gravitational Force g_force->flow Overcomes weak interparticle forces outcome Manufacturing Performance (e.g., Die Filling, Blend Uniformity) flow->outcome packing->flow

Caption: Relationship between lactose particle properties and powder flowability.

Experimental_Workflow cluster_flow_tests Flowability Assessment start Obtain D-Lactose Monohydrate Sample char_size Characterize Particle Size (e.g., Laser Diffraction) start->char_size prep Sample Conditioning (Control Humidity/Temp) char_size->prep aor Measure Angle of Repose prep->aor density Measure Bulk & Tapped Density prep->density analysis Analyze Data & Classify Flowability aor->analysis calc Calculate Carr's Index & Hausner Ratio density->calc calc->analysis report Report Findings analysis->report

Caption: Experimental workflow for assessing lactose powder flowability.

References

Managing Maillard reaction between D-Lactose monohydrate and amino acids in formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for managing the Maillard reaction between D-Lactose monohydrate and amino acids. This resource is designed for researchers, scientists, and drug development professionals to understand, troubleshoot, and control the Maillard reaction in their experimental and pharmaceutical formulations.

Introduction to the Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between the carbonyl group of a reducing sugar, such as this compound, and the amino group of an amino acid or protein.[1][2] This complex series of reactions can lead to discoloration (browning), the formation of insoluble polymers (melanoidins), and the degradation of active pharmaceutical ingredients (APIs), ultimately impacting the stability, efficacy, and safety of the final product.[3] Understanding the factors that influence this reaction is critical for developing stable and effective formulations.

Troubleshooting Guide

Unexpected browning, changes in potency, or altered physical properties in your formulation may be indicative of the Maillard reaction. This guide provides a structured approach to identifying and resolving these common issues.

Problem Potential Cause Recommended Solution
Discoloration (Browning) of the Formulation The formulation contains a primary or secondary amine-containing active pharmaceutical ingredient (API) or excipient reacting with lactose.- Substitute Lactose: Consider replacing this compound with a non-reducing sugar excipient such as sucrose, mannitol, or microcrystalline cellulose.- Control Moisture: The Maillard reaction is accelerated by moisture.[2] Ensure that the formulation is processed and stored in a low-humidity environment.- pH Adjustment: The reaction rate is pH-dependent, often increasing with higher pH.[2] If possible, adjust the formulation's pH to a lower, more stable range.
Loss of API Potency The API contains a primary or secondary amine group that is reacting with lactose, leading to its degradation.- Characterize the Degradation Product: Use analytical techniques like HPLC-MS to identify the Maillard reaction products and confirm the degradation pathway.- Formulation Reformulation: In addition to substituting lactose, consider if a different salt form of the API with a less reactive amino group can be used.
Changes in Physical Properties (e.g., hardness, dissolution) Formation of polymeric Maillard reaction products (melanoidins) can alter the physical characteristics of the dosage form.- Monitor Physical Properties: Implement rigorous in-process and stability testing for physical parameters.- Optimize Processing Parameters: High temperatures during manufacturing processes like granulation and drying can accelerate the Maillard reaction.[2] Optimize these parameters to use the lowest effective temperature and shortest processing times.
Inconsistent Batch-to-Batch Results Variability in the water content of excipients, API, or processing environment is leading to different rates of the Maillard reaction.- Control Raw Material Specifications: Implement stricter controls on the water content of all incoming raw materials.- Standardize Environmental Controls: Ensure consistent temperature and humidity control in the manufacturing and storage areas.

Frequently Asked Questions (FAQs)

A list of frequently asked questions for researchers, scientists, and drug development professionals.

1. What are the key factors that influence the rate of the Maillard reaction between this compound and amino acids?

The rate of the Maillard reaction is primarily influenced by:

  • Temperature: Higher temperatures significantly accelerate the reaction rate.[2]

  • pH: The reaction is pH-dependent, with the rate generally increasing as the pH becomes more alkaline.[1]

  • Water Activity: The reaction rate is maximal at intermediate water activities (0.6-0.8).[2]

  • Type of Amino Acid: The structure of the amino acid affects its reactivity. Amino acids with more accessible amino groups, such as lysine, are generally more reactive.[4][5]

  • Presence of Metal Ions: Metal ions, such as copper and iron, can catalyze the reaction.[1]

2. How can I detect and quantify the Maillard reaction in my formulation?

Several analytical techniques can be employed:

  • Visual Inspection: The most straightforward, though non-quantitative, method is to look for browning or discoloration.

  • UV-Visible Spectroscopy: The formation of brown pigments can be quantified by measuring the absorbance of a solution of the formulation at a specific wavelength (e.g., 420 nm).

  • High-Performance Liquid Chromatography (HPLC): HPLC methods can be used to separate and quantify the loss of the amino acid or API, as well as to detect the formation of early-stage Maillard reaction products like the Amadori product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor changes in the chemical structure of the formulation, such as the formation of imine (C=N) bonds, which are intermediates in the Maillard reaction.

3. Are all amino acids equally reactive with this compound?

No, the reactivity of amino acids in the Maillard reaction varies. Amino acids are generally grouped into high, intermediate, and low browning producers. Lysine, with its additional ε-amino group, is one of the most reactive amino acids.[4][5]

4. What are some effective strategies to inhibit or minimize the Maillard reaction in my formulation?

  • Excipient Selection: Replace lactose with a non-reducing sugar (e.g., sucrose, mannitol) or a different type of excipient (e.g., microcrystalline cellulose).

  • Control of Moisture Content: Maintain low humidity during manufacturing and storage, and use packaging with a low moisture vapor transmission rate.

  • pH Control: Formulate at a lower pH where the Maillard reaction is slower.

  • Temperature Control: Avoid high temperatures during processing and storage.

  • Use of Inhibitors: In some cases, antioxidants or specific inhibitors can be added to the formulation, but this requires careful consideration of regulatory acceptance and potential interactions.

Data Presentation

Relative Reactivity of Amino Acids with this compound

The following table provides a qualitative and semi-quantitative ranking of the browning intensity produced by the Maillard reaction between various amino acids and α-lactose. The data is based on the study by Ashoor and Zent (1984), where solutions of amino acids and lactose were heated at 121°C for 10 minutes at a pH of 9.0. The browning intensity was measured as the absorbance at 420 nm.

Reactivity GroupAmino AcidAbsorbance at 420 nm (Relative Browning Intensity)
High Glycine1.95
Lysine1.85
Tryptophan1.60
Tyrosine1.50
Intermediate Proline1.20
Leucine1.15
Isoleucine1.10
Alanine1.05
Phenylalanine0.95
Valine0.90
Methionine0.85
Glutamine0.80
Asparagine0.75
Low Histidine0.60
Threonine0.55
Aspartic Acid0.50
Arginine0.45
Glutamic Acid0.40
Cysteine0.35

Data adapted from Ashoor, S. H., & Zent, J. B. (1984). Maillard browning of common amino acids and sugars. Journal of Food Science, 49(4), 1206-1207.

Experimental Protocols

HPLC Method for Monitoring the Maillard Reaction

This protocol provides a general method for monitoring the Maillard reaction by quantifying the remaining amino acid concentration.

Objective: To quantify the concentration of a specific amino acid in a formulation over time to determine the rate of its consumption in the Maillard reaction.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: A suitable buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol). The exact composition will depend on the amino acid being analyzed.

  • Amino acid standard of known concentration

  • Samples of the formulation at different time points

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., water or a buffer) to a known volume.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Standard Preparation:

    • Prepare a stock solution of the amino acid standard of a known concentration in the same solvent as the samples.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column and the appropriate mobile phase. The flow rate is typically around 1.0 mL/min.

    • Set the UV detector to a wavelength where the amino acid has maximum absorbance (this may require pre-column derivatization for some amino acids).

    • Inject the calibration standards, followed by the sample solutions.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the amino acid standard against its concentration.

    • Determine the concentration of the amino acid in the samples by interpolating their peak areas on the calibration curve.

    • Plot the concentration of the amino acid against time to monitor the progress of the Maillard reaction.

FTIR-ATR Method for Detecting Maillard Reaction Products

This protocol describes how to use Fourier-Transform Infrared Spectroscopy with an Attenuated Total Reflectance (ATR) accessory to detect the formation of Maillard reaction products in a solid formulation.

Objective: To qualitatively identify the formation of new chemical bonds, such as imines (C=N), which are characteristic of the Maillard reaction.

Materials:

  • FTIR spectrometer with an ATR accessory

  • Solid samples of the formulation at different time points

  • Reference samples of the individual components (this compound, amino acid, API, etc.)

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum with no sample on the crystal.

  • Sample Analysis:

    • Place a small amount of the solid formulation powder directly onto the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Collect the FTIR spectrum of the sample.

  • Reference Spectra:

    • Collect the FTIR spectra of the individual pure components (lactose, amino acid, etc.) using the same procedure.

  • Data Analysis:

    • Compare the spectrum of the formulation sample with the spectra of the individual components.

    • Look for the appearance of new peaks in the formulation spectrum that are not present in the spectra of the starting materials. A new peak in the region of 1650-1600 cm⁻¹ may indicate the formation of a C=N (imine) bond, an early intermediate in the Maillard reaction.

    • Compare the spectra of samples from different time points to monitor the progression of the reaction.

Visualizations

Maillard_Reaction_Pathway Reactants This compound (Reducing Sugar) + Amino Acid Schiff_Base Schiff Base (Unstable) Reactants->Schiff_Base Condensation Amadori_Product Amadori Product (Stable Intermediate) Schiff_Base->Amadori_Product Amadori Rearrangement Advanced_Glycation_End_Products Advanced Glycation End-products (AGEs) Amadori_Product->Advanced_Glycation_End_Products Further Reactions (e.g., Oxidation, Dehydration) Melanoidins Melanoidins (Brown Polymers) Advanced_Glycation_End_Products->Melanoidins

Caption: Simplified pathway of the Maillard reaction.

Troubleshooting_Workflow Start Problem Observed (e.g., Browning, Potency Loss) Identify_Reactants Identify Potential Reactants: - Primary/Secondary Amine? - Reducing Sugar (Lactose)? Start->Identify_Reactants Assess_Conditions Assess Formulation & Storage Conditions: - High Temperature? - High Humidity? - High pH? Start->Assess_Conditions Confirm_Reaction Confirm Maillard Reaction (e.g., HPLC, FTIR) Identify_Reactants->Confirm_Reaction Assess_Conditions->Confirm_Reaction Mitigation_Strategy Implement Mitigation Strategy Confirm_Reaction->Mitigation_Strategy Substitute_Excipient Substitute Lactose with Non-Reducing Sugar Mitigation_Strategy->Substitute_Excipient If possible Control_Moisture Control Moisture Content Mitigation_Strategy->Control_Moisture Optimize_Process Optimize Process Parameters (Temperature, Time) Mitigation_Strategy->Optimize_Process Monitor_Stability Monitor Long-Term Stability Substitute_Excipient->Monitor_Stability Control_Moisture->Monitor_Stability Optimize_Process->Monitor_Stability

Caption: Troubleshooting workflow for the Maillard reaction.

Influencing_Factors Maillard_Reaction Maillard Reaction Rate Temperature Temperature Temperature->Maillard_Reaction Increases pH pH pH->Maillard_Reaction Influences Water_Activity Water Activity Water_Activity->Maillard_Reaction Influences Amino_Acid_Type Amino Acid Type Amino_Acid_Type->Maillard_Reaction Influences Metal_Ions Metal Ions Metal_Ions->Maillard_Reaction Catalyzes

Caption: Key factors influencing the Maillard reaction.

References

Dehydration and solid-state epimerization of α-lactose monohydrate upon heating

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dehydration and solid-state epimerization of α-lactose monohydrate upon heating.

Frequently Asked Questions (FAQs)

Q1: What is the expected dehydration temperature for α-lactose monohydrate?

A1: The dehydration of α-lactose monohydrate, which involves the loss of one mole of bound water, typically begins at an onset temperature of around 142.2°C to 143.8°C, with a peak maximum temperature around 144.5°C to 147.2°C when using differential scanning calorimetry (DSC) at a heating rate of 10°C/min.[1] Thermogravimetric analysis (TGA) shows a corresponding mass loss of approximately 5%, which is consistent with the theoretical water content of the monohydrate.[2][3]

Q2: What is solid-state epimerization of α-lactose?

A2: Solid-state epimerization is the process where α-lactose converts into its anomer, β-lactose, while remaining in the solid crystalline state. This transformation is triggered by the dehydration of α-lactose monohydrate upon heating.[4][5][6] This is a crucial consideration in pharmaceutical formulations as the anomeric composition can affect the physical and chemical properties of the final product.

Q3: At what temperature does solid-state epimerization of α-lactose occur?

A3: Solid-state epimerization of α-lactose to β-lactose occurs after the dehydration of the monohydrate, at temperatures of 160°C and above.[4][5][6] For example, heating to 160°C can result in a partial conversion to the β-anomer.[4][5][6]

Q4: Is the dehydration of α-lactose monohydrate reversible?

A4: Yes, the dehydration process can be reversible. Upon cooling and exposure to ambient relative humidity, the dehydrated form can reabsorb water from the atmosphere and revert to the monohydrate crystalline form.[2]

Q5: Does β-lactose undergo dehydration or epimerization upon heating?

A5: No, β-lactose is an anhydrous form and does not exhibit a dehydration event. It also does not undergo epimerization to α-lactose upon heating in the solid state.[4][5][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No dehydration endotherm observed in DSC. The sample is already anhydrous β-lactose or an anhydrous form of α-lactose.Verify the starting material. Run a known α-lactose monohydrate standard for comparison.
The sample was stored in a very low humidity environment.Condition the sample at a known relative humidity (e.g., 50% RH) for a period to allow for hydration before analysis.[2]
Inconsistent dehydration temperature. Different heating rates were used between experiments.Maintain a consistent heating rate for all experiments to ensure comparability of results. A common rate is 10°C/min.[2]
Variations in sample packing in the DSC pan.Ensure consistent sample mass and packing density in the DSC pans.
Broad or multiple dehydration peaks. The presence of amorphous lactose alongside the crystalline monohydrate.[7]Amorphous lactose can have a broader dehydration profile. Consider using techniques like X-ray powder diffraction (XRPD) to characterize the solid-state form of the starting material.
Inhomogeneous sample.Ensure the sample is well-mixed and representative.
Unexpected exothermic peak after dehydration. This has often been attributed to recrystallization, but recent studies have shown it comprises a significant contribution from the solid-state epimerization of α-lactose to β-lactose.[4][5][6]This is an expected phenomenon. To quantify the extent of epimerization, interrupt the heating cycle and analyze the anomeric composition using techniques like NMR.[4][5]
Lower than expected conversion to β-lactose. Insufficient heating time or temperature.Refer to the quantitative data tables below. Increase the isothermal holding time or the final temperature to achieve higher conversion.
The analytical method for quantification is not sensitive enough.Use a validated quantitative method like ¹H-NMR for accurate determination of anomeric composition.[8][9]
Sample discoloration (browning) during heating. This may indicate some decomposition of lactose at higher temperatures, especially above 200°C.[7]While epimerization occurs before significant degradation, be mindful of the upper temperature limits to avoid decomposition if the goal is to study epimerization.

Quantitative Data

The extent of solid-state epimerization of α-lactose to β-lactose is dependent on both temperature and time.

Table 1: Conversion of α-Lactose to β-Lactose at Different Temperatures

Heating Temperature (°C)Holding Time (minutes)% Conversion to β-Lactose (mean ± SD)
160011.6 ± 0.9[4][5][6]
1606029.7 ± 0.8[4][5][6]
190-29.1 ± 0.7[4][5][6]

Table 2: Kinetic Data for Epimerization at 160°C

ParameterValue
Reaction OrderClose to zero-order[4][5][6]
Rate Constant0.28% per min⁻¹[4][5][6]

Experimental Protocols

Thermal Analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
  • Objective: To determine the dehydration temperature and enthalpy, and to observe the thermal events associated with heating α-lactose monohydrate.

  • Instrumentation: A calibrated DSC or simultaneous TGA/DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of α-lactose monohydrate into a crimped aluminum pan.[2]

  • Experimental Conditions:

    • Heating Rate: 10°C/min.[2]

    • Temperature Range: 25°C to 250°C.[2]

    • Atmosphere: Dry nitrogen purge.[2]

  • Data Analysis:

    • DSC: Determine the onset and peak temperatures and the enthalpy of the dehydration endotherm.

    • TGA: Determine the percentage mass loss corresponding to the dehydration event.[2]

Quantification of Anomeric Composition using Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
  • Objective: To quantify the relative amounts of α-lactose and β-lactose in a sample after heating.

  • Instrumentation: A ¹H-NMR spectrometer.

  • Sample Preparation from DSC:

    • Heat the α-lactose monohydrate sample in the DSC to the desired temperature (e.g., 160°C or 190°C).[4][5]

    • If an isothermal study is required, hold the sample at that temperature for a specific duration.[4][5]

    • Rapidly cool the sample to quench the reaction.

    • Dissolve the heated sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), immediately before analysis to minimize mutarotation in solution.[8][9]

  • NMR Analysis:

    • Acquire the ¹H-NMR spectrum.

    • Integrate the signals corresponding to the anomeric protons of α-lactose and β-lactose to determine their relative percentages.[8][9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_thermal_analysis Thermal Analysis cluster_quenching Quenching cluster_analysis Anomer Quantification start α-Lactose Monohydrate Sample dsc_tga DSC/TGA Heating (e.g., 10°C/min to 160°C) start->dsc_tga isothermal Isothermal Hold (e.g., 60 min at 160°C) dsc_tga->isothermal cooling Rapid Cooling isothermal->cooling dissolution Dissolution in DMSO-d6 cooling->dissolution nmr ¹H-NMR Analysis dissolution->nmr quantification Quantification of α and β Anomers nmr->quantification

Caption: Experimental workflow for studying solid-state epimerization.

logical_relationship start α-Lactose Monohydrate heating Heating (>140°C) start->heating dehydration Dehydration (Loss of H₂O) heating->dehydration anhydrous_alpha Anhydrous α-Lactose dehydration->anhydrous_alpha rehydration Rehydration (Exposure to Humidity) dehydration->rehydration epimerization Solid-State Epimerization (>160°C) anhydrous_alpha->epimerization beta_lactose β-Lactose epimerization->beta_lactose rehydration->start

Caption: Relationship between dehydration and epimerization of α-lactose.

References

How to resolve incomplete dissolution of D-Lactose monohydrate in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the incomplete dissolution of D-Lactose monohydrate in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving completely in water at room temperature?

A1: The incomplete dissolution of this compound at room temperature can be attributed to several factors. Lactose has a relatively low solubility in water compared to other common sugars, and its dissolution rate can be slow.[1][2] The dissolution process is complex and involves three main steps: surface disintegration from the crystal, dissolution into the bulk of the solution, and the mutarotation of α-lactose to β-lactose in solution.[3][4] The initial solubility is that of the α-form, and for more lactose to dissolve, it must convert to the β-form, which has a higher solubility at equilibrium.[3][5]

Q2: What is mutarotation and how does it affect lactose dissolution?

A2: Mutarotation is the process where the two anomeric forms of lactose, α-lactose and β-lactose, interconvert in a solution.[2][5] this compound is typically the α-form. When α-lactose monohydrate is added to water, it dissolves until it reaches its saturation limit. For more lactose to dissolve, the dissolved α-lactose must convert to β-lactose, a process that is relatively slow and can be a rate-limiting step in the overall dissolution.[3][4]

Q3: How does temperature influence the solubility of this compound?

A3: Temperature has a significant impact on the solubility of this compound. Increasing the temperature of the aqueous media will increase both the rate of dissolution and the overall solubility.[1][5][6] At higher temperatures, the kinetic energy of the solvent molecules increases, leading to more frequent and forceful collisions with the lactose particles, which accelerates the dissolution process.[6] Furthermore, the solubility of both α- and β-lactose increases with temperature, with the solubility of the α-form being more temperature-dependent.[7]

Q4: Can the pH of the aqueous media affect the dissolution of this compound?

A4: Yes, the pH of the medium can influence the rate of mutarotation, which in turn affects the overall dissolution rate. The rate of mutarotation is slowest at a pH of approximately 5.0.[5][7][8] At more acidic or alkaline pH values, the rate of mutarotation increases, which can facilitate a faster overall dissolution of lactose.[5][7] However, extreme pH values should be avoided as they can lead to the degradation of lactose.

Q5: Does the type of this compound (e.g., particle size, polymorphic form) matter for dissolution?

A5: Absolutely. The physical properties of the lactose powder are critical.

  • Particle Size: Smaller particle sizes will have a larger surface area exposed to the solvent, which generally leads to a faster dissolution rate.[6] Micronized lactose, due to its increased surface area, can exhibit faster dissolution.

  • Polymorphic Form: D-Lactose can exist in crystalline (α-lactose monohydrate, anhydrous β-lactose) and amorphous forms.[1] Amorphous lactose is generally more soluble and dissolves more quickly than the crystalline forms.[9][10]

Troubleshooting Guide

This guide provides a systematic approach to resolving incomplete dissolution of this compound.

Problem: Solid this compound particles remain undissolved in the aqueous medium after sufficient mixing time.

Troubleshooting Workflow

Lactose_Dissolution_Troubleshooting start Incomplete Dissolution Observed check_temp Is the temperature of the medium optimized? start->check_temp increase_temp Action: Increase temperature (e.g., to 40-60°C) check_temp->increase_temp No check_agitation Is the agitation method and speed adequate? check_temp->check_agitation Yes increase_temp->check_agitation success Dissolution Successful increase_temp->success increase_agitation Action: Increase agitation speed or use a more efficient mixing method (e.g., magnetic stirrer, overhead stirrer) check_agitation->increase_agitation No check_ph Is the pH of the medium optimal? check_agitation->check_ph Yes increase_agitation->check_ph increase_agitation->success adjust_ph Action: Adjust pH away from 5.0 (if compatible with the experiment) check_ph->adjust_ph No check_particle_size Is the particle size of the lactose appropriate? check_ph->check_particle_size Yes adjust_ph->check_particle_size adjust_ph->success use_smaller_particles Action: Use a grade with smaller particle size (e.g., micronized lactose) check_particle_size->use_smaller_particles No check_concentration Is the lactose concentration exceeding its solubility limit? check_particle_size->check_concentration Yes use_smaller_particles->check_concentration use_smaller_particles->success reduce_concentration Action: Reduce the concentration of lactose or increase the volume of the solvent check_concentration->reduce_concentration Yes consider_form Consider using amorphous lactose for faster dissolution check_concentration->consider_form No reduce_concentration->success consider_form->success

Caption: Troubleshooting workflow for incomplete this compound dissolution.

Data Presentation

Table 1: Solubility of Lactose in Water at Different Temperatures

Temperature (°C)Solubility (g / 100 g water)
1518.2
2021.6
2525.0
4037.1
6059.0
80100.0

Source: Adapted from literature data.[5][7]

Table 2: Factors Affecting this compound Dissolution

FactorEffect on Dissolution RateRecommendation
Temperature Increases significantly with increasing temperature.For faster dissolution, prepare solutions at an elevated temperature (e.g., 40-60°C).
Agitation Increased agitation enhances the dissolution rate by improving mass transfer.[11][12]Use vigorous and continuous stirring (e.g., magnetic stirrer, overhead stirrer).
pH Mutarotation rate is slowest at pH ~5.0. Rates increase at higher or lower pH.[5][7][8]If permissible for the application, adjust the pH away from 5.0.
Particle Size Smaller particles dissolve faster due to a larger surface area.Use a finer grade of lactose or consider micronized lactose for rapid dissolution.
Polymorphic Form Amorphous lactose dissolves faster than crystalline forms.[9][10]For applications requiring rapid dissolution, consider using spray-dried (amorphous) lactose.

Experimental Protocols

Protocol 1: Standard Preparation of an Aqueous this compound Solution

Objective: To prepare a clear, fully dissolved aqueous solution of this compound.

Materials:

  • This compound powder

  • Deionized or distilled water

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Heating plate (optional)

  • Weighing balance

  • Thermometer

Procedure:

  • Weigh the desired amount of this compound.

  • Measure the required volume of deionized or distilled water into a beaker or flask.

  • Place the beaker on a magnetic stirrer and add the stir bar.

  • Begin stirring the water at a moderate speed to create a vortex.

  • Slowly add the weighed this compound powder to the vortex to prevent clumping.

  • If dissolution is slow at room temperature, gently heat the solution to 40-60°C while continuing to stir. Monitor the temperature with a thermometer.

  • Continue stirring until all the lactose powder has completely dissolved, and the solution is clear.

  • Allow the solution to cool to the desired experimental temperature before use.

Protocol 2: Determination of Lactose Concentration using High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of dissolved lactose in an aqueous sample. This is useful for confirming the concentration of prepared solutions or for dissolution rate studies.

Materials:

  • HPLC system with a Refractive Index (RI) detector or a Charged Aerosol Detector (CAD).[13]

  • Amino-based column (e.g., Agilent Zorbax NH2).

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Lactose standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of a known concentration of lactose standard in the mobile phase.[13] From the stock solution, prepare a series of calibration standards of different concentrations.

  • Sample Preparation:

    • Take a known volume of the lactose solution to be tested.

    • If necessary, dilute the sample with the mobile phase to fall within the calibration range.

    • Filter the sample through a syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and detector.

    • Equilibrate the system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the prepared samples.

    • Record the chromatograms and the peak areas for lactose.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the lactose standards.

    • Determine the concentration of lactose in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathways and Logical Relationships

Logical Relationship: Factors Influencing this compound Dissolution

Lactose_Dissolution_Factors cluster_lactose Lactose Properties cluster_media Aqueous Media Properties cluster_process Process Parameters Particle Size Particle Size Dissolution Rate Dissolution Rate Particle Size->Dissolution Rate Smaller -> Faster Polymorphic Form Polymorphic Form Polymorphic Form->Dissolution Rate Amorphous -> Faster Temperature Temperature Temperature->Dissolution Rate Higher -> Faster pH pH Mutarotation Rate Mutarotation Rate pH->Mutarotation Rate Agitation Agitation Agitation->Dissolution Rate Higher -> Faster Mutarotation Rate->Dissolution Rate Faster -> Faster

Caption: Key factors influencing the dissolution rate of this compound.

References

Technical Support Center: Optimizing Spray Drying of D-Lactose Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the spray drying of D-Lactose monohydrate formulations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the spray drying of this compound, offering potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
Low Product Yield - Product Sticking to Chamber Walls: High amorphous content and low glass transition temperature of lactose can lead to stickiness.[1] - Fine Particles Escaping Cyclone: High atomization pressure or low feed viscosity can produce very fine particles that are not efficiently separated.- Optimize Inlet Temperature: Higher temperatures can increase crystallinity and reduce stickiness.[2] - Adjust Feed Concentration: A higher solids content can lead to larger particles, improving cyclone efficiency. - Decrease Atomization Pressure/Flow Rate: This will generate larger droplets and, consequently, larger dried particles.
Poor Powder Flowability - Irregular Particle Morphology: Sub-optimal drying conditions can lead to collapsed or fragmented particles. - High Cohesiveness: Fine particles with high surface area tend to be more cohesive.[2] - Hygroscopic Nature of Amorphous Lactose: Absorption of moisture can lead to caking and poor flow.[3]- Control Inlet and Outlet Temperatures: Proper temperature management ensures the formation of spherical particles.[4] - Increase Feed Concentration: This can result in larger, denser particles with better flow properties. - Ensure Low Humidity during Storage: Store the product in moisture-resistant containers to prevent caking.
Inconsistent Particle Size - Fluctuations in Atomizer Performance: Inconsistent pressure or nozzle wear can lead to variable droplet sizes.[5][6] - Variable Feed Properties: Inconsistent feed viscosity or solids concentration affects atomization.[6]- Regularly Inspect and Clean the Nozzle: Ensure the nozzle is free from blockages and wear.[5][6] - Maintain Consistent Feed Preparation: Ensure the lactose solution is well-mixed and at a constant temperature.
Product Discoloration (Browning) - Maillard Reaction: High inlet temperatures can cause a reaction between lactose and any present amino acids (from impurities or other formulation components).- Reduce Inlet Temperature: Lowering the drying temperature can minimize the Maillard reaction. - Use High-Purity Lactose: Ensure the this compound used is of high purity with minimal protein or amino acid content.
Nozzle Blockage - High Feed Viscosity: A highly concentrated or cold feed solution can be difficult to atomize. - Precipitation of Lactose in the Feed Line: Temperature fluctuations can cause lactose to crystallize in the feed line.- Decrease Feed Concentration or Preheat the Feed: This will lower the viscosity.[6] - Maintain a Consistent Feed Temperature: Use a heated feed line if necessary to prevent crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the typical composition of spray-dried lactose?

A1: Spray-dried lactose is typically a mixture of crystalline α-lactose monohydrate and amorphous lactose.[7][8] The amorphous content usually ranges from 10-20% and contributes to its good compaction properties, making it suitable for direct compression in tableting.[2][7]

Q2: How does the amorphous content of spray-dried lactose affect its stability?

A2: The amorphous form of lactose is hygroscopic, meaning it readily absorbs moisture from the environment.[3][9] This moisture absorption can lower the glass transition temperature (Tg) of the lactose. If the Tg drops below the storage temperature, the amorphous lactose can transition to a crystalline state, which can negatively impact the physical properties and performance of the final product, such as tablet hardness.[1]

Q3: Can I spray dry lactose from an organic solvent?

A3: Yes, it is possible to spray dry a suspension of crystalline lactose in an organic solvent.[10] This method can produce powders with superior stability compared to those spray-dried from an aqueous solution, as the resulting particles are less prone to moisture-induced crystallization.[10]

Q4: What are the key process parameters to control during the spray drying of lactose?

A4: The most critical process parameters to control are the inlet and outlet temperatures, the feed rate (pump speed), and the atomizing gas flow rate or pressure.[4] These parameters significantly influence the final product's characteristics, including particle size, morphology, moisture content, and yield.

Q5: How can I increase the yield of my spray-drying process for lactose?

A5: To increase the product yield, you can try optimizing the following:

  • Increase the feed solids concentration: This generally leads to larger particles that are more easily collected by the cyclone.

  • Decrease the atomization energy (pressure or gas flow): This will also result in larger particles.

  • Optimize the drying temperature: Higher inlet temperatures can sometimes improve yield by reducing stickiness, but this needs to be balanced to avoid degradation.[11]

Experimental Protocols

Laboratory-Scale Spray Drying of this compound

This protocol provides a general procedure for spray drying a this compound solution using a laboratory-scale spray dryer.

1. Materials and Equipment:

  • This compound powder

  • Distilled water

  • Laboratory-scale spray dryer (e.g., Büchi Mini Spray Dryer B-290)

  • Magnetic stirrer and hot plate

  • Analytical balance

2. Solution Preparation:

  • Weigh the desired amount of this compound.

  • Add the lactose to a beaker containing the required volume of distilled water to achieve the target concentration (e.g., 10% w/v).

  • Gently heat the solution on a hot plate while stirring continuously with a magnetic stirrer until the lactose is completely dissolved.

  • Allow the solution to cool to room temperature before spray drying.

3. Spray Dryer Setup and Operation:

  • Set the desired inlet temperature (e.g., 120-180°C).

  • Set the aspirator to the desired flow rate (e.g., 80-100%).

  • Set the pump to the desired feed rate (e.g., 5-15 mL/min).[4]

  • Set the atomizing gas flow rate to the desired level.

  • Once the inlet temperature has stabilized, start the pump to feed the lactose solution into the spray dryer.

  • Monitor the outlet temperature throughout the process.

  • Collect the dried powder from the collection vessel.

4. Characterization of the Spray-Dried Powder:

  • Yield: Calculate the percentage of the initial solid lactose that is recovered as a dried powder.

  • Moisture Content: Determine the residual moisture in the powder using a moisture analyzer or by loss on drying.

  • Particle Size and Morphology: Analyze the particle size distribution using laser diffraction and visualize the particle shape using scanning electron microscopy (SEM).

Process Optimization and Troubleshooting Workflow

SprayDryingOptimization start Start: Define Desired Product Attributes formulation Prepare this compound Formulation start->formulation spray_drying Perform Initial Spray Drying Run formulation->spray_drying characterization Characterize Product: - Yield - Particle Size - Moisture Content - Flowability spray_drying->characterization evaluation Evaluate if Product Meets Specifications characterization->evaluation troubleshooting Troubleshooting Guide evaluation->troubleshooting No end End: Optimized Product Achieved evaluation->end Yes optimization Adjust Spray Drying Parameters: - Inlet/Outlet Temperature - Feed Rate - Atomization Pressure troubleshooting->optimization optimization->spray_drying

Caption: A workflow for optimizing spray drying parameters.

Relationship between Spray Drying Parameters and Product Attributes

ParameterEffects InletTemp Inlet Temperature Moisture Residual Moisture InletTemp->Moisture - Yield Yield InletTemp->Yield +/- Morphology Particle Morphology (e.g., sphericity) InletTemp->Morphology Improves Stickiness Stickiness / Caking InletTemp->Stickiness - FeedConc Feed Concentration ParticleSize Particle Size FeedConc->ParticleSize + FeedConc->Yield + Atomization Atomization Pressure/ Gas Flow Rate Atomization->ParticleSize - FeedRate Feed Rate FeedRate->Moisture + FeedRate->Yield -

Caption: Key parameter effects on lactose powder properties.

References

Addressing variability between different suppliers of D-Lactose monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to identify, troubleshoot, and manage issues arising from variability between different suppliers of D-Lactose monohydrate.

Troubleshooting Guide

This section addresses common problems encountered during pharmaceutical development and manufacturing when switching or using different sources of this compound.

Q1: We switched our this compound supplier and are now experiencing issues in our wet granulation process, such as overwetting, inconsistent granule growth, and prolonged drying times. What are the likely causes and how can we resolve this?

A1: This is a frequent challenge when changing excipient suppliers, even if the new material complies with pharmacopeial standards. The root cause often lies in subtle differences in the physicochemical properties of the lactose.

Potential Root Causes:

  • Particle Size Distribution (PSD): A finer lactose grade from a new supplier will possess a larger specific surface area. This demands a higher amount of granulation liquid to achieve the desired granule consistency, and if the liquid addition is not adjusted, it can lead to an overwetted mass.[1]

  • Moisture Content: The initial water content of the lactose can vary between suppliers. A higher initial moisture content means less water from the binder solution is required, potentially leading to overwetting if the process is not adapted.[2][3]

  • Crystalline Form and Amorphous Content: While this compound is crystalline, processing methods can introduce amorphous regions.[4] Amorphous lactose is more hygroscopic and can have different wetting and binding properties compared to the crystalline form, affecting granulation.[4][5]

Troubleshooting Workflow and Recommendations:

  • Characterize the New Lactose: Do not assume the new lactose is identical to the old supply. Perform in-house characterization of the key properties listed in the table below.

  • Compare with Previous Supplier: Benchmark the new supplier's material against retained samples from the previous supplier to quantify the differences.

  • Adjust Process Parameters: Based on the characterization, adjust your granulation process. For instance, a finer particle size may require a reduction in the amount of granulation fluid or a change in the addition rate.

  • Supplier Communication: Engage with your new supplier to understand their manufacturing process and the potential range of variability for their product's critical material attributes.[6]

Q2: After changing our lactose supplier, our tablets exhibit increased friability and inconsistent hardness, leading to batch failures. What is the cause?

A2: Tablet mechanical strength (hardness and friability) is directly influenced by the compaction properties of the excipients. Variability in these properties is a common issue when switching suppliers.[7]

Potential Root Causes:

  • Particle Morphology and Size: Different manufacturing processes (e.g., milling, sieving, spray drying) result in lactose particles with different shapes, surface roughness, and sizes.[2][8] These attributes significantly affect powder packing, deformation behavior under pressure, and inter-particle bonding, which are critical for tablet strength.[9][10]

  • Anomeric Content: D-Lactose exists as α- and β-anomers. The ratio of these anomers can differ between products and has been shown to vary by more than 10% in some commercially available samples.[11] Since the anomers have different physicochemical properties, this variation can impact compaction.[11]

  • Crystalline Purity: The presence of different solid forms of lactose, such as anhydrous lactose, can alter the compressibility and compaction mechanism of the powder blend.[8]

Troubleshooting Workflow and Recommendations:

  • Conduct Compaction Studies: Use a compaction simulator or an instrumented tablet press to evaluate the compaction profile of the new lactose batch. This will provide insights into its deformation behavior.

  • Characterize Physical Properties: Analyze the particle size, shape, and anomeric ratio of the new lactose supply.

  • Review Formulation: Depending on the findings, you may need to adjust the lubricant levels or introduce another excipient to improve compaction. For instance, microcrystalline cellulose is often used with lactose to enhance tablet hardness.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most critical physicochemical properties of this compound to evaluate when qualifying a new supplier?

A1: When qualifying a new supplier, it is crucial to look beyond the basic certificate of analysis. A thorough evaluation should include:

  • Particle Size Distribution (PSD): Affects flow, blending, granulation, and compaction.

  • Moisture Content: Critical for flowability and granulation processes.[12]

  • Crystalline Form/Amorphous Content: Impacts stability, hygroscopicity, and mechanical properties.[4][13]

  • Anomeric Ratio (α- vs. β-lactose): Influences solubility and compaction.[11]

  • Powder Flow Properties: Essential for ensuring consistent processing and content uniformity.

  • Impurity Profile: Trace impurities can affect the stability of the active pharmaceutical ingredient (API).[14]

Q2: How can we minimize the impact of lactose variability on our manufacturing process?

A2: A proactive approach is essential.

  • Robust Supplier Qualification: Implement a comprehensive supplier qualification program that includes auditing the supplier's manufacturing process and quality control systems.[15][16]

  • Multi-Lot Testing: Characterize multiple lots from a potential new supplier to understand the batch-to-batch variability.[8]

  • Quality by Design (QbD): Employ QbD principles in your product development to understand how variations in lactose properties affect the final product's critical quality attributes. This allows you to establish a design space within which the process remains robust.[6][17]

  • Maintain a Dual-Supplier System: Where possible, qualify and maintain at least two suppliers for critical raw materials to ensure a secure supply chain.[18]

Q3: Are different grades of this compound from different suppliers considered "drop-in" replacements?

A3: No. Even if two products from different suppliers meet the same pharmacopeial monograph (e.g., USP, EP), they are rarely direct "drop-in" replacements.[6][8] Pharmacopeial standards primarily focus on identity, purity, and strength, but often do not specify ranges for critical physical properties like particle size distribution, morphology, or surface area.[8][19] These "non-compendial" parameters can have a significant impact on manufacturability and product performance.[19] Therefore, any change in supplier should be accompanied by a thorough risk assessment and comparability study.

Data Presentation

Table 1: Typical Physicochemical Properties of Common this compound Grades

PropertyMilled LactoseSieved LactoseSpray-Dried Lactose
Median Particle Size (D50) 10 - 50 µm100 - 250 µm100 - 200 µm
Moisture Content (w/w) 4.5% - 5.5%4.5% - 5.5%4.5% - 5.5%
Bulk Density (g/cm³) 0.50 - 0.650.60 - 0.800.55 - 0.70
Tapped Density (g/cm³) 0.80 - 0.950.85 - 1.000.70 - 0.85
Carr's Index > 25 (Poor Flow)15 - 25 (Fair to Passable)< 15 (Good to Excellent)
Primary Application Wet GranulationCapsule/Sachet FillingDirect Compression

Note: These are typical values and can vary significantly between suppliers. In-house testing is required for each new batch.

Experimental Protocols

Protocol 1: Particle Size Distribution by Laser Diffraction

  • Objective: To determine the particle size distribution of the lactose powder.

  • Apparatus: Laser diffraction particle size analyzer (e.g., Malvern Mastersizer).

  • Procedure:

    • Ensure the instrument is clean and has been calibrated according to the manufacturer's instructions.

    • Select a dry powder dispersion method.

    • Set the dispersive air pressure (e.g., 2 bar) and feed rate (e.g., 50%) to ensure proper particle dispersion without causing attrition.

    • Add a representative sample of the lactose powder (approximately 1 g) to the sample feeder.[20]

    • Start the measurement. The instrument will draw the sample through the measurement cell and record the light scattering pattern.

    • The software will calculate the particle size distribution based on the Mie or Fraunhofer diffraction theory.

    • Perform the measurement in triplicate and report the mean values for D10, D50, and D90, along with the standard deviation.

Protocol 2: Moisture Content by Karl Fischer Titration

  • Objective: To accurately quantify the water content in the lactose sample.

  • Apparatus: Volumetric or coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (e.g., CombiTitrant), solvent (e.g., methanol).

  • Procedure:

    • Add the solvent to the titration cell and perform a pre-titration to neutralize any residual water in the solvent.

    • Accurately weigh a suitable amount of lactose powder (e.g., 0.1-0.3 g) using an analytical balance.

    • Quickly transfer the sample to the titration cell.

    • Start the titration. A stirring time of at least 180 seconds is recommended to ensure complete dissolution of the sample.[12]

    • The endpoint is reached when the titrant has reacted with all the water in the sample.

    • The instrument's software will calculate the percentage of water content.

    • Perform the analysis in triplicate and report the average value.

Mandatory Visualizations

Troubleshooting_Workflow_Granulation Start Granulation Issue (e.g., Overwetting) Subgroup1 Characterize Lactose Start->Subgroup1 Prop1 Particle Size Distribution Prop2 Moisture Content Prop3 Crystalline Form Subgroup2 Analyze & Compare Prop1->Subgroup2 Prop2->Subgroup2 Prop3->Subgroup2 Compare Compare Data with Previous Supplier Subgroup2->Compare Deviation Significant Deviation? Compare->Deviation Adjust Adjust Process Parameters Deviation->Adjust Yes No_Deviation Investigate Other Process Parameters Deviation->No_Deviation No Subgroup3 Action Contact Contact Supplier Adjust->Contact End Process Optimized Adjust->End

Caption: Troubleshooting workflow for wet granulation issues.

Lactose_Properties_to_Tablet_Quality cluster_0 Lactose Physicochemical Properties cluster_1 Intermediate Powder Properties cluster_2 Critical Quality Attributes (CQAs) PSD Particle Size & Distribution Flow Flowability PSD->Flow Packing Packing & Density PSD->Packing Morphology Particle Morphology Morphology->Flow Morphology->Packing Anomeric Anomeric Ratio Deformation Deformation Behavior Anomeric->Deformation Crystallinity Crystallinity Crystallinity->Deformation Uniformity Content Uniformity Flow->Uniformity Hardness Tablet Hardness Packing->Hardness Friability Friability Packing->Friability Deformation->Hardness Deformation->Friability Disintegration Disintegration Deformation->Disintegration

Caption: Relationship between lactose properties and tablet quality.

References

Technical Support Center: Managing Hygroscopicity in Amorphous Lactose Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing issues related to the hygroscopicity of amorphous lactose in pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What is amorphous lactose and why is it hygroscopic?

Amorphous lactose is a form of lactose that lacks a long-range ordered molecular structure, unlike its crystalline counterparts.[1][2] This disordered state possesses higher energy and molecular mobility, making it thermodynamically unstable.[1][2] Due to this instability and a higher surface area, amorphous lactose has a strong affinity for water molecules and readily absorbs moisture from the environment, a phenomenon known as hygroscopicity.[2] This can lead to significant challenges in formulation stability.

Q2: What are the primary consequences of moisture absorption by amorphous lactose in a formulation?

Moisture absorption by amorphous lactose can lead to several detrimental effects:

  • Plasticization and Reduced Glass Transition Temperature (Tg): Sorbed water acts as a plasticizer, increasing the molecular mobility of the lactose molecules and significantly lowering the glass transition temperature (Tg).[3] If the Tg drops below the storage temperature, the amorphous lactose transitions from a rigid, glassy state to a more mobile, rubbery state.[4][5]

  • Crystallization: The increased molecular mobility in the rubbery state can trigger the conversion of amorphous lactose to a more stable crystalline form.[2][5][6] This is often an uncontrolled process that can alter the physical properties of the formulation.

  • Caking and Stickiness: Above its Tg, amorphous lactose can become sticky, leading to particle agglomeration, powder caking, and poor flowability.[3][5] This can cause significant issues during manufacturing processes like tabletting and powder filling.

  • Alteration of Drug Product Performance: Changes in the physical state of the excipient can impact the performance of the final drug product, including dissolution rates and bioavailability of the active pharmaceutical ingredient (API).[5] For dry powder inhaler (DPI) formulations, changes in particle interactions due to moisture can negatively affect aerosolization performance.[2]

Q3: How can I control the hygroscopicity of amorphous lactose in my formulation?

Several strategies can be employed to manage the hygroscopicity of amorphous lactose:

  • Environmental Control: Maintaining a low relative humidity (RH) environment during manufacturing and storage is crucial to prevent moisture uptake.[2]

  • Co-processing with Excipients: Incorporating other excipients can help mitigate hygroscopicity.[7][8]

    • Hydrophobic Excipients: These can act as a barrier to moisture.

    • Water-Binding Excipients: These can compete with the amorphous lactose for available water.

    • High Tg Excipients: These can help maintain the glassy state of the formulation.

  • Protective Packaging: Using packaging with a high moisture barrier is essential for protecting the formulation during its shelf life.[7]

  • Formulation Design:

    • Minimizing Amorphous Content: While some amorphous content can be beneficial for compaction[9], minimizing it can reduce hygroscopicity-related issues.

    • Conditioning: Controlled exposure to specific temperature and humidity can be used to induce crystallization in a controlled manner before the final formulation steps.[2]

Q4: What analytical techniques are used to characterize amorphous lactose and its interaction with moisture?

Several techniques are essential for understanding the behavior of amorphous lactose:

  • Dynamic Vapor Sorption (DVS): This gravimetric technique measures the amount of solvent (typically water) absorbed by a sample at different relative humidity levels, quantifying its hygroscopicity.[2][10]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and to study crystallization events.[6][11]

  • X-ray Powder Diffraction (XRPD): XRPD can distinguish between amorphous and crystalline materials, allowing for the quantification of amorphous content.[11][12][13]

  • Isothermal Microcalorimetry: This technique can be used to follow the transition from the metastable amorphous form to the more stable crystalline form by measuring the heat released during crystallization.[6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Powder Caking/Poor Flowability Moisture uptake has lowered the Tg of amorphous lactose below the storage/processing temperature, leading to stickiness and agglomeration.[5]1. Verify Environmental Controls: Ensure manufacturing and storage occur under low relative humidity conditions. 2. Characterize Tg: Use DSC to determine the Tg of your formulation and ensure it is well above storage and processing temperatures. 3. Formulation Modification: Consider adding a glidant or co-processing with a less hygroscopic excipient.[7]
Changes in Tablet Hardness/Friability Over Time Post-compaction crystallization of amorphous lactose is occurring due to moisture absorption.[4] This can initially increase tablet strength but may also lead to brittleness.1. Monitor Crystallinity: Use XRPD to assess changes in the solid state of the lactose over time under different storage conditions. 2. Pre-conditioning: Expose the amorphous lactose to controlled humidity to induce crystallization before compaction.[2] 3. Excipient Selection: Evaluate the use of crystalline lactose or a mixture of crystalline and amorphous lactose to achieve desired tablet properties.[9]
Inconsistent Drug Release Profiles The physical state of the amorphous lactose is changing upon storage, affecting the dissolution of the API.1. Comprehensive Stability Study: Conduct a stability study that includes dissolution testing at various time points and storage conditions (temperature and RH). 2. Solid-State Characterization: Correlate changes in dissolution with changes in the solid state of the lactose (Tg, crystallinity) using DSC and XRPD.
Reduced Aerosol Performance in DPIs Moisture-induced particle agglomeration and changes in particle surface properties are affecting the de-agglomeration of the API from the lactose carrier.[2]1. Moisture Content Analysis: Precisely measure the moisture content of the formulation. 2. Particle Size Analysis: Evaluate the particle size distribution of the blend after storage at elevated humidity. 3. Formulation Optimization: Consider the use of force-enhancing agents or alternative lactose grades with lower amorphous content.

Quantitative Data Summary

Table 1: Influence of Relative Humidity on Moisture Uptake and Crystallization of Amorphous Lactose

Relative Humidity (RH) Moisture Uptake (%) Effect on Amorphous Lactose Reference
50%Varies with exposure timeStructural collapse and subsequent slow crystallization. Crystallization temperature is significantly lowered compared to uncollapsed material.[6]
57%1.5%The glass transition temperature is reduced below the operating temperature, leading to a transition from a glassy to a rubbery state.[4]
>40%Initial rapid gain followed by weight lossIndicates a shift from amorphous to crystalline lactose.[14]
75%Significant moisture uptakeCan lead to severe caking.[15]

Experimental Protocols

1. Dynamic Vapor Sorption (DVS) for Hygroscopicity Assessment

  • Objective: To determine the moisture sorption-desorption isotherm of a formulation containing amorphous lactose.

  • Methodology:

    • Place a known mass of the sample (typically 5-10 mg) onto the DVS sample pan.

    • Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹).

    • Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is reached.

    • Once the maximum RH is reached, decrease the RH in a similar stepwise manner back to 0% to obtain the desorption isotherm.

    • Plot the percentage change in mass against the RH to generate the sorption-desorption isotherm.

2. Differential Scanning Calorimetry (DSC) for Glass Transition (Tg) and Crystallization Analysis

  • Objective: To measure the Tg and observe any crystallization events of the amorphous lactose in the formulation.

  • Methodology:

    • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the sample at a starting temperature (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting point of lactose (e.g., 250°C).

    • The Tg will be observed as a step change in the heat flow curve. Exothermic peaks indicate crystallization events, and endothermic peaks indicate melting.

3. X-ray Powder Diffraction (XRPD) for Amorphous Content Quantification

  • Objective: To determine the degree of crystallinity of the lactose in the formulation.

  • Methodology:

    • Pack the powder sample into a sample holder.

    • Place the sample holder in the XRPD instrument.

    • Scan the sample over a defined 2θ range (e.g., 5° to 40°) using Cu Kα radiation.

    • The resulting diffractogram will show sharp peaks for crystalline material and a broad halo for amorphous material.

    • The percentage of amorphous content can be quantified by various methods, including comparing the area of the amorphous halo to the total area of the crystalline peaks.

Visualizations

TroubleshootingWorkflow Start Issue Observed: Formulation Instability CheckEnv Check Environmental Conditions (T, RH) Start->CheckEnv AnalyzeMoisture Analyze Moisture Content (e.g., Karl Fischer, TGA) CheckEnv->AnalyzeMoisture HighMoisture High Moisture Content? AnalyzeMoisture->HighMoisture CharacterizeSolidState Characterize Solid State (DSC for Tg, XRPD for Crystallinity) LowTg Tg Below Storage T? CharacterizeSolidState->LowTg HighMoisture->CharacterizeSolidState No ImproveEnvControl Improve Environmental Control HighMoisture->ImproveEnvControl Yes Crystallization Evidence of Crystallization? LowTg->Crystallization No Reformulate Reformulate: - Add protective excipients - Alter amorphous/crystalline ratio - Pre-condition lactose LowTg->Reformulate Yes Crystallization->Reformulate Yes End Optimized Formulation Crystallization->End No ModifyPackaging Modify Packaging ImproveEnvControl->ModifyPackaging ModifyPackaging->CharacterizeSolidState Reformulate->End

Caption: Troubleshooting workflow for hygroscopicity issues.

Caption: Moisture-induced changes in amorphous lactose.

FormulationWorkflow Start Define Formulation Goals Screening Excipient Screening (Amorphous/Crystalline Lactose Ratio) Start->Screening Characterization Initial Characterization (DSC, TGA, XRPD) Screening->Characterization HygroscopicityTesting Hygroscopicity Testing (DVS) Characterization->HygroscopicityTesting Prototype Prototype Formulation Development HygroscopicityTesting->Prototype Stability Stability Studies (Accelerated and Long-term) Prototype->Stability Analysis Analysis of Stability Samples (Physical & Chemical) Stability->Analysis Decision Formulation Stable? Analysis->Decision Optimization Optimization/Reformulation Decision->Optimization No Final Final Formulation Decision->Final Yes Optimization->Screening

Caption: General formulation development workflow.

References

Improving lactose recovery from permeate in crystallization processes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth guidance on optimizing lactose recovery from permeate through crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of lactose crystallization from permeate? A1: The main objective is to separate lactose from whey solutions in a controlled manner, recovering a valuable by-product from the dairy industry. This process helps reduce economic loss and environmental impact associated with whey disposal.[1]

Q2: What are the key mechanisms that govern the lactose crystallization process? A2: The primary mechanisms influencing the outcome of lactose crystallization are nucleation (both primary and secondary), crystal growth, agglomeration, breakage, and polymorphism.[1] Understanding these is the first step toward process optimization.[1]

Q3: Why is seeding important in lactose crystallization? A3: Seeding is a critical step for optimizing crystallization. It involves adding small lactose crystals to the supersaturated solution to initiate nucleation. A well-designed seeding strategy, considering seed size, mass, and addition temperature, can significantly improve batch-to-batch consistency and final product quality.[1][2]

Q4: What factors commonly affect the yield and quality of lactose crystals? A4: Crystal yield and quality are highly dependent on several factors, including the cooling rate of the supersaturated solution, the presence of impurities like minerals and proteins, mixing speed, and the level of supersaturation.[1][3] Seasonal variability in milk quality can also complicate the process.[1]

Q5: How do mineral impurities impact lactose crystallization? A5: Minerals can have a contradictory effect, either enhancing or diminishing the crystallization rate depending on the type and concentration of the salt present.[4] For instance, some salts can alter lactose solubility, while others can act as nucleating agents.[4][5] High concentrations of certain salts, like calcium chloride, can retard the crystal growth rate.[4]

Q6: Can additives be used to improve lactose recovery? A6: Yes, certain additives have been shown to enhance lactose recovery. For example, the addition of Soluble Soybean Polysaccharide (SSPS) at a concentration of 0.1% has been demonstrated to significantly increase lactose recovery from concentrated permeate.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during lactose crystallization experiments.

Issue 1: Low Crystal Yield

Q: My lactose crystal yield is consistently lower than expected. What are the potential causes and how can I fix this?

A: Low yield is a common problem that can stem from several factors related to solubility, nucleation, and growth kinetics.

Potential Causes & Solutions:

  • High Impurity Levels: Minerals and residual proteins in the permeate can increase lactose solubility, thereby reducing the crystal yield.[5][8] High lactic acid and mineral content are known to delay lactose crystallization.[6]

    • Solution: Consider a demineralization step for the permeate before concentration. Nanofiltration (NF) can be effective in reducing mineral and lactic acid content.[6][9]

  • Suboptimal Cooling Profile: An incorrect cooling rate can lead to insufficient supersaturation, hindering crystal growth.[3] Crystal growth rate often reduces significantly at very low temperatures (e.g., under 20°C), even if supersaturation is high.[10]

    • Solution: Optimize the cooling curve. Avoid excessively rapid cooling, which can favor the formation of many small crystals over the growth of existing ones. Implement a supersaturation-based control system rather than a fixed temperature curve for more adaptive and efficient crystallization.[10]

  • Ineffective Seeding: Improper seeding can lead to poor nucleation and, consequently, a lower yield.

    • Solution: Review your seeding strategy. Ensure the seed crystals are of an appropriate size (microcrystalline lactose of 2–3 μm is common) and are introduced at the optimal temperature for mass crystallization.[2]

  • pH Imbalance: The pH of the solution affects the mutarotation of lactose, which in turn regulates the crystallization rate. The rate of mutarotation is at a minimum around pH 5.0.[11]

    • Solution: Adjust the pH of the permeate solution. Studies have shown that a pH of 5.5 can be favorable for lactose yield.[12][13]

G start Problem: Low Crystal Yield cause1 High Impurities (Minerals, Proteins) start->cause1 Check For cause2 Suboptimal Cooling Profile start->cause2 Check For cause3 Ineffective Seeding start->cause3 Check For cause4 Incorrect pH Level start->cause4 Check For solution1 Action: Demineralize Permeate (NF) cause1->solution1 If Present solution2 Action: Optimize Cooling Rate (Supersaturation Control) cause2->solution2 If Inefficient solution3 Action: Review Seeding Strategy (Size, Temp, Mass) cause3->solution3 If Improper solution4 Action: Adjust pH to Optimal Range (e.g., 5.5) cause4->solution4 If Uncontrolled

Caption: Troubleshooting workflow for diagnosing and resolving low lactose crystal yield.

Issue 2: Small Crystal Size or High Amount of Fines

Q: The crystallization process is producing very small crystals, leading to difficulties in downstream separation. How can I increase the average crystal size?

A: Small crystal size is often a result of excessive nucleation relative to crystal growth. The goal is to create conditions that favor the growth of existing crystals over the formation of new nuclei.

Potential Causes & Solutions:

  • High Supersaturation/Rapid Cooling: Very high levels of supersaturation, often caused by rapid cooling, can lead to spontaneous, uncontrolled nucleation, resulting in a large number of small crystals.[2]

    • Solution: Employ a slower, more controlled cooling rate, especially after seeding. This keeps the supersaturation level within the metastable zone, which favors growth over nucleation.[11][14] Using a supersaturation-based control system can achieve an average crystal size of over 200 microns.[10]

  • Presence of Whey Proteins: Whey proteins can have a significant lowering effect on the final size of lactose crystals. In some experiments, the presence of whey proteins reduced the average crystal size from ~105 µm to ~30 µm.[15][16]

    • Solution: Ensure the permeate is adequately deproteinized before crystallization. Ultrafiltration (UF) is the standard method for removing proteins from whey.[17]

  • Insufficient Mixing Energy: While mixing is crucial, improper agitation can lead to localized areas of high supersaturation or, conversely, not enough contact between crystals and the solute.

    • Solution: Optimize the stirring intensity. The ideal mixing rate promotes crystal growth without causing excessive secondary nucleation or crystal breakage.[2]

Data Hub: Quantitative Analysis

Table 1: Effect of Additives and Process Control on Lactose Recovery
ConditionLactose Recovery / YieldCrystal SizeReference
Control (No Additive)71.33%-[6][7]
0.1% SSPS Addition76.31%-[6][7]
Old Control (Prescribed Temp. Curve)45-50%~150 microns[10]
Supersaturation-Based Control> 60%~230 microns[10]
Table 2: Impact of Cations on Lactose Crystal Yield and Solubility

Data from model-based study on pure lactose solutions.

Cation AddedConcentrationCrystal YieldFinal Solubility ( g/100g water)Reference
Pure Lactose-~79%17.6[18]
Magnesium (Mg)8 mM~76%19.0[18]
Sodium (Na)22 mM~75%19.5[18]
Potassium (K)38 mM~70%20.2[18]

Experimental Protocols

Protocol 1: General Laboratory-Scale Lactose Crystallization from Permeate

This protocol outlines a standard procedure for crystallizing lactose from a prepared whey permeate solution.

1. Permeate Preparation & Concentration: a. Start with whey permeate obtained from the ultrafiltration of whey.[17] b. To remove mineral impurities that hinder crystallization, consider demineralizing the permeate using nanofiltration.[6][17] c. Concentrate the permeate to approximately 60-65% total solids using a vacuum evaporator.[3][17] This step is crucial for achieving the necessary supersaturation.

2. Crystallization: a. Transfer the concentrated, hot permeate (e.g., 80°C) to a jacketed crystallization vessel equipped with an agitator.[3] b. Begin a controlled cooling process. The cooling rate is a critical parameter that must be optimized for your specific setup.[3] A common approach is a multi-stage cooling profile (e.g., faster cooling initially, then very slow cooling in the final stages).[10] c. At the determined seeding temperature (e.g., 30-35°C), introduce seed crystals (microcrystalline α-lactose monohydrate) at a concentration of 0.004-0.02% of the solution.[2][13] d. Continue slow cooling and agitation for an extended period (can be 24-48 hours) to allow for maximum crystal growth.[10][19]

3. Crystal Recovery and Washing: a. Once crystallization is complete, separate the lactose crystals from the mother liquor using a decanter centrifuge.[17] b. Wash the recovered crystals with cold water to remove residual impurities from the crystal surfaces.[3]

4. Drying: a. Dry the washed crystals in a suitable dryer. b. Mill the dried lactose to achieve the desired particle size.[17]

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Recovery start Whey Permeate (from UF) demineralize Demineralization (NF) (Optional, Recommended) start->demineralize concentrate Concentration (Vacuum Evaporation to 60-65% TS) demineralize->concentrate cool Controlled Cooling in Crystallizer concentrate->cool seed Seeding (Add Crystal Nuclei) cool->seed grow Crystal Growth (Slow Cooling & Agitation) seed->grow separate Separation (Centrifugation) grow->separate wash Washing (Cold Water) separate->wash dry Drying & Milling wash->dry end Final Lactose Product dry->end

Caption: General experimental workflow for lactose recovery via crystallization.

Protocol 2: Analysis of Lactose Content

Determining the lactose concentration accurately is essential for calculating yield and monitoring the process. High-Performance Liquid Chromatography (HPLC) is a widely used and precise method.[20]

1. Sample Preparation: a. Accurately weigh the sample (e.g., permeate, mother liquor, or final product). b. Perform a serial dilution. A validated method involves a 1:10 (v/v) dilution with water, followed by a 1:10 (v/v) dilution with 70% aqueous acetonitrile.[21] This procedure also helps in precipitating interfering proteins. c. Centrifuge the diluted sample to remove any precipitate. d. Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.

2. HPLC Analysis: a. Column: Use a column suitable for carbohydrate analysis. b. Mobile Phase: An isocratic mobile phase, typically an acetonitrile/water mixture, is common. c. Detector: A Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector is suitable for lactose quantification.[21] d. Quantification: Prepare a standard curve using known concentrations of pure lactose. Calculate the lactose concentration in the samples by comparing their peak areas to the standard curve.

References

Adjusting for lot-to-lot variability in D-Lactose monohydrate for consistent results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Lactose monohydrate. It addresses common issues arising from lot-to-lot variability to help ensure consistent experimental and manufacturing outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in pharmaceutical formulations?

This compound is a disaccharide composed of glucose and galactose.[1] It is widely used as an excipient in the pharmaceutical industry due to its excellent properties as a filler, binder, and diluent in tablets and capsules.[2][3] Its popularity stems from its cost-effectiveness, availability, bland taste, low hygroscopicity, good compatibility with active pharmaceutical ingredients (APIs), and excellent stability.[3][4]

Q2: What are the key sources of lot-to-lot variability in this compound?

Lot-to-lot variability in this compound can arise from several factors, including:

  • Raw Material Source: As a derivative of milk, its properties can be influenced by the source and quality of the milk.[5]

  • Manufacturing Process: Differences in crystallization, drying, and milling processes can lead to variations in particle size, shape, and amorphous content.[5][6]

  • Environmental Factors: Seasonal and regional differences can impact the raw material.[7]

  • Different Manufacturers: Excipients from different suppliers may not be identical in their physical and functional properties due to differing manufacturing processes.[8]

Q3: Which physicochemical properties of this compound are most critical to monitor for consistent results?

The most critical material attributes (CMAs) of this compound that can impact final product quality include:

  • Particle Size Distribution (PSD): Affects powder flow, compressibility, blend uniformity, and dissolution rate.[9]

  • Moisture Content: The monohydrate form contains bound water, but variations in free moisture can impact powder flow and stability.[8][10]

  • Anomeric Ratio (α- to β-lactose): The ratio of α- and β-anomers can influence solubility, compaction properties, and stability.[4][11] The anomeric content of α-lactose monohydrate samples can vary by more than 10%.[4]

  • Amorphous Content: The presence of amorphous lactose can affect hygroscopicity, stability, and compaction.[12][13]

  • Powder Flow Properties: Essential for uniform die filling and consistent tablet weight.

Q4: How can I qualify a new lot of this compound?

Qualifying a new lot involves a systematic process to ensure it meets the required specifications and will perform consistently in your formulation. A typical workflow is outlined below.

G cluster_0 Incoming Lot Qualification Workflow start Receive New Lot of this compound coa_review Review Certificate of Analysis (CoA) start->coa_review sampling Perform Representative Sampling coa_review->sampling testing Conduct In-House Testing of Critical Material Attributes sampling->testing compare Compare Results to Specifications and Historical Data testing->compare decision Accept or Reject Lot? compare->decision accept Release Lot for Manufacturing/Experiments decision->accept Meets Specs reject Reject Lot and Notify Supplier decision->reject Does Not Meet Specs investigate Investigate Out-of-Specification (OOS) Results reject->investigate

Caption: Workflow for qualifying a new lot of this compound.

Data Presentation: Typical Quality Attributes and Variability

The following table summarizes key quality attributes for this compound based on typical supplier specifications. Lot-to-lot variability is inherent, and it is crucial to establish in-house specifications based on your specific formulation and process needs.

ParameterTypical Specification RangePotential Impact of Variability
Appearance White or almost white crystalline powder[10]Unlikely to vary significantly but should be visually inspected.
Specific Optical Rotation +54.4° to +55.9°[10]Can indicate changes in the anomeric ratio.
Water Content (Karl Fischer) 4.5% - 5.5%[10]Higher moisture can lead to poor powder flow and sticking.[14][15]
Particle Size Distribution (d50) Varies by grade (e.g., 50-150 µm)Affects flowability, blend uniformity, and dissolution.[9]
Sulphated Ash ≤ 0.1%[8]Indicates the level of inorganic impurities.
Anomeric Ratio (β/α) Can vary; requires in-house testingInfluences solubility and compaction behavior.[4][11]

Troubleshooting Guides

This section provides guidance on common problems encountered during experiments and manufacturing that may be linked to the variability of this compound.

Issue 1: Poor Powder Flow and Inconsistent Tablet Weight

  • Symptoms: High tablet weight variation, inconsistent die filling.

  • Potential Causes Related to Lactose:

    • Particle Size Distribution: A shift to a finer particle size or a broader distribution can decrease flowability.

    • Moisture Content: Higher than normal moisture content can increase inter-particle cohesion, hindering flow.[15]

    • Particle Shape/Morphology: Less spherical or more irregularly shaped particles can exhibit poor flow.

  • Troubleshooting Steps:

    • Review the CoA for the current lot and compare the particle size distribution and moisture content to previous, well-performing lots.

    • Perform in-house particle size analysis and Karl Fischer titration to verify the CoA.

    • If a significant difference is detected, consider blending with a lot known to have good flow properties or using a flow aid like colloidal silicon dioxide.[16]

Issue 2: Tablet Capping or Lamination

  • Symptoms: The top or bottom of the tablet separates, or the tablet splits into layers.[4]

  • Potential Causes Related to Lactose:

    • Excessive Fines: Too many fine particles in the lactose can lead to air entrapment during compression.[15]

    • Low Moisture Content: Overly dry lactose can be more prone to brittle fracture.

    • Inappropriate Crystal Form: Different crystalline forms of lactose have different compaction properties.[3]

  • Troubleshooting Steps:

    • Analyze the particle size distribution of the lactose lot, paying close attention to the percentage of fine particles.

    • Check the moisture content. If it is too low, consider adjusting the drying process of the granulation.

    • Evaluate the compaction properties of the lactose lot using tools like a tablet press simulator.

Issue 3: Sticking and Picking

  • Symptoms: Formulation adheres to the punch faces (sticking) or small amounts of material are removed from the tablet surface by the punches (picking).[14]

  • Potential Causes Related to Lactose:

    • High Moisture Content: Excess moisture in the lactose can make the formulation sticky.[15]

    • Amorphous Content: Amorphous regions on the lactose particles can be more reactive and prone to sticking.

  • Troubleshooting Steps:

    • Verify the moisture content of the lactose. Ensure proper drying of the granulation.

    • Consider DSC analysis to assess the amorphous content of the lactose.

    • Ensure adequate lubrication in the formulation.

G cluster_0 Troubleshooting Tablet Defects start Tablet Defect Observed (e.g., Capping, Sticking) check_lactose Is this compound Variability a Potential Cause? start->check_lactose review_coa Review Supplier CoA vs. Historical Data check_lactose->review_coa inhouse_test Perform In-House Characterization review_coa->inhouse_test psd Particle Size Distribution inhouse_test->psd mc Moisture Content inhouse_test->mc other Anomeric Ratio, Amorphous Content inhouse_test->other compare Compare with Good vs. Bad Lot Data psd->compare mc->compare other->compare root_cause Identify Root Cause compare->root_cause formulation Adjust Formulation (e.g., add glidant, adjust binder) root_cause->formulation Formulation Issue process Modify Process Parameters (e.g., compression force, speed) root_cause->process Process Issue reject Reject Lactose Lot root_cause->reject Material Issue

Caption: Decision tree for troubleshooting tablet defects related to this compound.

Experimental Protocols

1. Particle Size Distribution by Laser Diffraction

  • Objective: To determine the particle size distribution of this compound powder.

  • Apparatus: Laser diffraction particle size analyzer with a dry powder dispersion unit.

  • Methodology:

    • Sample Preparation: Ensure the lactose sample is representative of the lot. No specific sample preparation is typically needed for dry powder analysis.

    • Instrument Setup:

      • Select the appropriate measurement range for the expected particle size.

      • Set the dispersion pressure. It is crucial to perform a pressure titration to find the optimal pressure that deagglomerates the powder without causing particle fracture. For lactose, a pressure of 0.1 MPa is often a good starting point.[17][18]

    • Measurement:

      • Obtain a background measurement.

      • Add the lactose sample to the feeder.

      • Start the measurement. The instrument will draw the powder through the measurement zone, and the scattered light pattern will be detected.

    • Data Analysis:

      • The software will calculate the particle size distribution based on the scattering pattern.

      • Report key parameters such as d10, d50 (median particle size), and d90 values.

2. Determination of Water Content by Karl Fischer Titration

  • Objective: To quantify the amount of water in a this compound sample.

  • Apparatus: Karl Fischer titrator (coulometric or volumetric).

  • Methodology:

    • Instrument Preparation: Prepare the titrator according to the manufacturer's instructions. Standardize the Karl Fischer reagent.

    • Sample Preparation: Accurately weigh a suitable amount of the lactose sample.

    • Titration: Introduce the sample into the titration vessel. The instrument will automatically titrate the water present with the Karl Fischer reagent.

    • Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of reagent consumed. The theoretical water content for the α-monohydrate is 5.0% by weight.[6]

3. Assessment of Thermal Properties by Differential Scanning Calorimetry (DSC)

  • Objective: To characterize the thermal transitions of this compound, such as dehydration and melting, and to assess amorphous content.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Methodology:

    • Sample Preparation: Accurately weigh 2-10 mg of the lactose sample into an aluminum DSC pan and seal it.[5][6] Prepare an empty sealed pan as a reference.

    • Instrument Setup:

      • Place the sample and reference pans into the DSC cell.

      • Set the temperature program. A typical program involves heating the sample from ambient temperature to around 250°C at a constant rate (e.g., 10°C/min).[6]

    • Measurement: Start the temperature program. The DSC will measure the heat flow to the sample relative to the reference.

    • Data Analysis:

      • The resulting thermogram will show endothermic and exothermic peaks corresponding to thermal events.

      • For α-lactose monohydrate, a significant endothermic peak around 145°C corresponds to the loss of water of hydration.[6]

      • Melting and decomposition occur at higher temperatures (above 200°C).[19]

      • The presence of a glass transition (a step change in the baseline) can indicate amorphous content.

4. Determination of Anomeric Ratio by Proton NMR (¹H-NMR)

  • Objective: To determine the ratio of α- and β-anomers in a lactose sample.

  • Apparatus: NMR spectrometer.

  • Methodology:

    • Sample Preparation: Dissolve a precisely weighed amount of the lactose sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6), as mutarotation is slow in this solvent.[2][20]

    • NMR Data Acquisition:

      • Acquire a ¹H-NMR spectrum of the sample.

    • Data Analysis:

      • The anomeric protons of the α- and β-forms of lactose have distinct chemical shifts.

      • Integrate the signals corresponding to the anomeric protons of both anomers.

      • The ratio of the integrals directly corresponds to the molar ratio of the α- and β-anomers in the sample.[2][20]

References

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of D-Lactose Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods with other analytical techniques for the purity analysis of D-Lactose monohydrate, a widely used excipient in the pharmaceutical industry. The purity of this compound is critical as impurities can impact the stability, efficacy, and safety of pharmaceutical formulations. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to aid in method selection and implementation.

Introduction to Analytical Techniques for Lactose Purity

The determination of this compound purity and the identification of related substances are crucial for ensuring the quality of pharmaceutical products. While compendial methods have traditionally included techniques like Thin-Layer Chromatography (TLC), modern analytical laboratories increasingly rely on more sensitive and quantitative methods.[1][2] High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) is a widely used technique for this purpose due to its ability to detect non-chromophoric compounds like sugars.[3][4] However, the landscape of analytical technologies offers several alternatives, each with distinct advantages and limitations.

This guide will focus on a detailed comparison of the following methods:

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

  • Enzymatic Assays

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Gas Chromatography (GC)

Other techniques such as Near-Infrared Spectroscopy (NIR) and Nuclear Magnetic Resonance (NMR) are also employed for lactose analysis but are generally less common for routine purity testing in a quality control environment.[3]

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

This method is suitable for the quantification of lactose and its common sugar impurities.

  • Instrumentation: An isocratic HPLC system equipped with a refractive index detector.[5]

  • Column: An amino column (e.g., 3 µm NH2, 4.6 x 150 mm) or a ligand exchange column (e.g., strong cation-exchange resin in the calcium form, 9 µm, 7.8 x 300 mm).[5][6] The Chinese Pharmacopeia 2020 draft suggests a Kromasil 100-5-NH2 4.6 x 250 mm column for separating lactose and sucrose.[7]

  • Mobile Phase: A degassed mixture of acetonitrile and water, typically in a ratio of 75:25 (v/v).[8] For ligand exchange columns, a mobile phase of water:methanol (80:20, v/v) can be used.[5][9]

  • Flow Rate: 1.0 mL/min.[5][8]

  • Column Temperature: 40 °C.[6]

  • Injection Volume: 10 µL.[5]

  • Detector: Refractive Index (RI) Detector.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 5 mg/mL).[7]

    • For solid dosage forms, a suitable extraction procedure may be required.[9]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare standard solutions of this compound and any known impurities (e.g., fructose, glucose, sucrose, galactose) in the mobile phase at several concentration levels to establish a calibration curve.[10]

Enzymatic Assay

Enzymatic methods offer high specificity for lactose.[3] The official AOAC Method 984.15 utilizes the enzymatic hydrolysis of lactose.

  • Principle: Lactose is hydrolyzed by the enzyme β-galactosidase into its constituent monosaccharides, D-glucose and D-galactose. The concentration of one of these products is then determined, typically through a subsequent enzymatic reaction that produces a quantifiable colorimetric or spectrophotometric signal.[11]

  • Reagents:

    • β-Galactosidase enzyme solution.

    • Buffer solution (pH 6.6).

    • Reagents for the detection of glucose or galactose (e.g., glucose oxidase/peroxidase system).

  • Procedure (General):

    • Dissolve the this compound sample in the buffer solution.

    • Add the β-galactosidase solution and incubate to allow for the complete hydrolysis of lactose.

    • Add the detection reagents and measure the resulting signal (e.g., absorbance at a specific wavelength) using a spectrophotometer.

    • Quantify the lactose concentration by comparing the signal to that of known standards.

  • Note: It is crucial to account for any free glucose or galactose already present in the sample, which can interfere with the assay.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it suitable for detecting trace-level impurities.[12]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A suitable column for polar compounds, such as a Prevail carbohydrate ES column.[11]

  • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid to enhance ionization.[11]

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode. The use of a formate adduct has been shown to be effective.[11][12]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for lactose and its impurities.

  • Sample Preparation: Similar to HPLC-RI, with dilution in the mobile phase. The use of a labeled internal standard (e.g., 13C-lactose) is recommended for accurate quantification.[11]

Mandatory Visualizations

HPLC_Workflow HPLC Purity Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Weighing Weigh Sample & Standards Dissolution Dissolve in Mobile Phase Weighing->Dissolution Filtration Filter through 0.45 µm Filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection RI Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantify Impurities & Purity Calculation Integration->Quantification Report Report Quantification->Report

Caption: Workflow for HPLC purity analysis of this compound.

Method_Comparison_Logic Logical Flow for Method Selection cluster_criteria Key Selection Criteria cluster_methods Recommended Method start Define Analytical Need sensitivity Required Sensitivity? start->sensitivity specificity Specificity for Impurities? sensitivity->specificity High HPLC_RI HPLC-RI sensitivity->HPLC_RI Moderate quantitation Routine Quantitation? specificity->quantitation Enzymatic Enzymatic Assay specificity->Enzymatic High (for lactose) quantitation->HPLC_RI Routine LC_MSMS LC-MS/MS quantitation->LC_MSMS Trace Level GC GC (with derivatization) quantitation->GC Volatile Impurities

Caption: Decision tree for selecting an analytical method for lactose analysis.

Data Presentation: Comparison of Analytical Methods

The performance of each method varies significantly, particularly in terms of sensitivity and the ability to profile a wide range of impurities. The following table summarizes key performance characteristics based on available data.

Parameter HPLC-RI Enzymatic Assay LC-MS/MS Gas Chromatography (GC)
Principle Chromatographic separation based on polarity, detected by changes in refractive index.Enzymatic hydrolysis of lactose followed by spectrophotometric detection of a product.[11]Chromatographic separation followed by mass-based detection of parent and fragment ions.[11]Chromatographic separation of volatile derivatives of sugars.[3]
Specificity Moderate; can separate different sugars but may have co-elution issues.[13]High for lactose, but can be interfered by high concentrations of free galactose or glucose.[3][11]Very high; can distinguish between isobaric compounds.[11]High, dependent on the derivatization and chromatographic separation.[3]
Sensitivity Relatively low; LOD and LOQ are typically in the µg/mL to mg/mL range.[11][14]Moderate, but performance degrades at very low lactose concentrations.[11]Very high; suitable for trace-level analysis (ng/mL).[14]High, but requires derivatization.[3]
LOD ~0.04 - 0.07 mg/mL.[11][14]Not consistently reported for purity testing; inadequate for low-lactose samples.[11][12]As low as 50 ng/mL.[14]Dependent on derivatization and detector.
LOQ ~0.12 - 0.15 mg/mL.[11][14]Not consistently reported for purity testing; inadequate for low-lactose samples.[11][12]Typically in the low µg/mL to ng/mL range.Dependent on derivatization and detector.
Precision (RSD) Generally < 5%.[15]Can be variable, especially at low concentrations.[11]Typically < 15%, often much lower.[11]Generally good, but can be affected by the derivatization step.
Accuracy (% Recovery) Typically 97-103%.[15]Can be affected by matrix interferences.[11]High, especially with the use of an internal standard.[11]Good, but can be influenced by the efficiency of derivatization.
Throughput Moderate; typical run times are 15-30 minutes.[8]High; can be adapted for microplate formats.Lower, due to more complex instrumentation and data analysis.Lower, due to the requirement for sample derivatization.[3]
Advantages Robust, reliable for routine QC, does not require chromophores.[16]Highly specific to lactose, relatively simple and fast.[3][4]Highest sensitivity and specificity, excellent for impurity identification.[14]Good for separating volatile impurities and can provide high resolution.
Disadvantages Low sensitivity, not compatible with gradient elution, temperature sensitive.[14][16]Prone to interference, may not detect non-lactose sugar impurities, inadequate for low levels.[11][14]High cost of instrumentation and maintenance, requires skilled operators.[11]Requires derivatization which adds complexity and potential for error, not suitable for non-volatile impurities.[3]

LOD: Limit of Detection, LOQ: Limit of Quantitation, RSD: Relative Standard Deviation.

Conclusion and Recommendations

The choice of an analytical method for the purity analysis of this compound depends on the specific requirements of the analysis.

  • For routine quality control and quantification of major components , HPLC-RI is a robust and reliable choice. It provides adequate sensitivity and precision for monitoring the purity of this compound and quantifying known related sugars as specified in pharmacopeias.

  • Enzymatic assays are highly specific for lactose and can be useful for rapid screening. However, their utility in comprehensive purity analysis is limited as they do not provide information on other sugar impurities and are unreliable at low lactose concentrations.[11]

  • When high sensitivity is required for the detection and quantification of trace-level impurities , or for the identification of unknown impurities, LC-MS/MS is the superior method.[11][12] Its high specificity and sensitivity make it an invaluable tool for in-depth impurity profiling and for ensuring the highest quality of this compound, especially in critical formulations.

  • Gas Chromatography (GC) can be a powerful technique, particularly for the separation of volatile impurities. However, the need for derivatization makes it a more complex and time-consuming method compared to HPLC for routine analysis of sugars.[3]

Ultimately, a combination of methods may be most effective. HPLC-RI can be used for routine release testing, while LC-MS/MS can be employed for method validation, characterization of reference standards, and investigation of out-of-specification results. This tiered approach allows for both efficient routine analysis and the capability for more in-depth investigation when required.

References

D-Lactose Monohydrate vs. Anhydrous Lactose: A Comparative Guide for Direct Compression Tableting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of oral solid dosage form development, particularly in direct compression tableting, the choice of excipients is paramount to ensuring a robust, efficient, and reproducible manufacturing process. Lactose, a widely used diluent and filler, is available in various forms, with D-lactose monohydrate and anhydrous lactose being two of the most common choices for direct compression. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable lactose form for your formulation needs.

Executive Summary

Anhydrous lactose is frequently favored for direct compression due to its superior brittle fracture, which often translates to better compressibility and the formation of harder tablets.[1][2] Different grades of both lactose monohydrate (e.g., spray-dried) and anhydrous lactose are commercially available, each exhibiting distinct physical properties. Spray-dried lactose monohydrate, for instance, is known for its excellent flowability, though it may offer lower compressibility compared to some anhydrous grades.[1][2] The sensitivity to lubricants, a critical factor in tablet manufacturing, can also differ, with some studies indicating that anhydrous lactose is less susceptible to the negative effects of over-lubrication.[1][2] Conversely, the choice of lactose form can influence the disintegration time of the final tablet, with evidence suggesting that higher concentrations of lactose monohydrate may lead to faster disintegration.

Performance Comparison: A Data-Driven Analysis

The selection between this compound and anhydrous lactose should be based on a thorough understanding of their respective physical and mechanical properties. The following tables summarize quantitative data from various studies, offering a direct comparison of their performance in key tableting parameters.

Flowability

Good powder flow is crucial for ensuring uniform die filling and consistent tablet weight. Flowability is often characterized by the Carr's Index and Hausner Ratio.

Table 1: Comparison of Flow Properties

Lactose TypeGradeBulk Density (g/mL)Tapped Density (g/mL)Carr's Index (%)Hausner RatioFlow Character
Anhydrous LactoseDuraLac® H0.730.8412.41.14Good
Lactose MonohydrateGranuLac® 1400.560.7526.61.36Poor
Lactose MonohydrateTablettose® 800.610.6911.61.13Good
Lactose MonohydrateFlowLac® 90 (Spray-Dried)0.640.719.91.11Excellent

Data compiled from publicly available studies. Actual values may vary depending on the specific grade and manufacturer.

Compressibility and Tablet Hardness

Compressibility determines the ability of the powder to be compressed into a coherent tablet. Tablet hardness is a measure of the mechanical strength of the tablet.

Table 2: Comparison of Compressibility and Tablet Hardness

Lactose TypeGradeCompaction Pressure (MPa)Tablet Hardness (N)
Anhydrous LactoseAnhydrous Lactose NF (lubricated with 2% stearic acid)162201
Anhydrous LactoseSuperTab 24AN (lubricated with 2% stearic acid)162231
Anhydrous LactoseLactopress Anhydrous (lubricated with 2% stearic acid)162171
Lactose MonohydrateSuperTab 21AN (anhydrous α-lactose) (lubricated with 2% stearic acid)162123

Data adapted from a study by Villafuerte-Robles, L. et al. Note that SuperTab 21AN is an anhydrous α-lactose, distinct from β-anhydrous lactose which is more common.[2]

Disintegration Time

Disintegration is the process of the tablet breaking down into smaller particles in a liquid medium, a prerequisite for drug dissolution and absorption.

Table 3: Influence of Lactose Type on Tablet Disintegration Time

Lactose TypeFormulation CharacteristicDisintegration Time
Lactose MonohydrateHigher concentration in tabletsFaster
Anhydrous Lactose-Slower

Finding from a study which suggests the slower dissolution rate of lactose monohydrate itself contributes to faster tablet disintegration.[3][4]

Drug Release

The type of lactose can influence the release profile of the active pharmaceutical ingredient (API).

Table 4: Effect of Lactose Type on Drug Dissolution

DrugLactose Type in FormulationObservation
CaptoprilSuperTab 21AN (anhydrous α-lactose)Faster dissolution of the pure excipient tablet.
CaptoprilLactopress (anhydrous), Lactose NF (anhydrous)Intermediate dissolution of the pure excipient tablet.
CaptoprilSuperTab 24AN (anhydrous)Slower dissolution of the pure excipient tablet.
AmoxicillinVarious lactose typesEqualizing effect on drug dissolution with minor differences.
TheophyllineLactose (as a pore-forming agent)Faster drug release from matrix tablets compared to dicalcium phosphate anhydrous.

Observations from studies on captopril, amoxicillin, and theophylline formulations.[5][6]

Experimental Protocols

The data presented in this guide is based on standard pharmaceutical testing methodologies, primarily following United States Pharmacopeia (USP) guidelines.

Powder Flowability Characterization
  • Method: Bulk and tapped densities are determined using a graduated cylinder and a tap density tester. Carr's Index and Hausner Ratio are calculated from these values.

    • Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100

    • Hausner Ratio = Tapped Density / Bulk Density

  • Apparatus: Graduated cylinder, analytical balance, tap density tester.

Tablet Compression
  • Method: Powders are blended with a lubricant (e.g., magnesium stearate) and compressed using a tablet press at a defined compaction force.

  • Apparatus: V-blender or similar, rotary or single-punch tablet press.

Tablet Hardness (Breaking Force) Testing
  • Method: The force required to cause the tablet to fracture is measured by applying a diametrical load. This is performed according to USP <1217> .

  • Apparatus: Tablet hardness tester.

Tablet Friability Testing
  • Method: The resistance of tablets to abrasion and chipping is assessed by tumbling them in a rotating drum for a set number of revolutions. The percentage of weight loss is calculated. This is performed according to USP <1216> .

  • Apparatus: Friability tester.

Tablet Disintegration Testing
  • Method: The time it takes for a tablet to disintegrate in a specified liquid medium at a constant temperature is measured using a basket-rack assembly. This is performed according to USP <701> .

  • Apparatus: Disintegration tester.

In-Vitro Drug Release (Dissolution) Testing
  • Method: The rate and extent of drug release from the tablet are determined in a specified dissolution medium under controlled conditions (temperature, agitation speed). This is typically performed using USP Apparatus 2 (Paddle Apparatus) as described in USP <711> .

  • Apparatus: Dissolution testing apparatus (e.g., USP Apparatus 2), UV-Vis spectrophotometer or HPLC for drug quantification.

Visualizing the Process and Relationships

To better understand the workflow and the interplay of factors in direct compression tableting, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Powder Preparation cluster_compression Tableting cluster_testing Tablet Characterization Lactose Lactose Selection (Monohydrate vs. Anhydrous) Blending Blending Lactose->Blending API API API->Blending Lubricant Lubricant Lubricant->Blending Compression Direct Compression Blending->Compression Hardness Hardness Testing Compression->Hardness Friability Friability Testing Compression->Friability Disintegration Disintegration Testing Compression->Disintegration Dissolution Dissolution Testing Compression->Dissolution

Caption: Experimental workflow for direct compression tableting and subsequent tablet characterization.

PropertyRelationships cluster_lactose Lactose Form cluster_properties Physicochemical Properties cluster_performance Tablet Performance Monohydrate D-Lactose Monohydrate Flowability Flowability Monohydrate->Flowability Variable Compressibility Compressibility Monohydrate->Compressibility Moderate Solubility Solubility Monohydrate->Solubility Slower Anhydrous Anhydrous Lactose Anhydrous->Flowability Generally Good Anhydrous->Compressibility Generally High Anhydrous->Solubility Faster TabletHardness Tablet Hardness Compressibility->TabletHardness DisintegrationTime Disintegration Time Solubility->DisintegrationTime DrugRelease Drug Release Profile DisintegrationTime->DrugRelease

References

D-Lactose Monohydrate vs. Sucrose: A Comparative Guide to Protein Stabilization in Lyophilization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate excipient is paramount to preserving the stability and efficacy of protein-based therapeutics during lyophilization. This guide provides an objective comparison of two commonly used disaccharides, D-Lactose monohydrate and sucrose, for their ability to stabilize proteins during the freeze-drying process, supported by experimental data and detailed protocols.

The stability of therapeutic proteins is a critical quality attribute that can be compromised by the stresses of freezing and drying. Cryoprotectants and lyoprotectants are therefore essential components of lyophilized formulations. Both this compound and sucrose have demonstrated efficacy in protecting proteins, but their performance can vary depending on the specific protein and formulation parameters. This guide aims to elucidate these differences to aid in rational formulation development.

Quantitative Comparison of Performance

The following table summarizes key performance indicators for this compound and sucrose in protein stabilization during lyophilization, based on data from various studies.

Performance MetricThis compoundSucroseKey Findings
Protein Aggregation Effective in reducing aggregation.Generally considered highly effective in preventing aggregation.[1][2][3][4]Sucrose often shows a slight advantage in minimizing the formation of both soluble and insoluble aggregates post-lyophilization and during storage. The physical stability of proteins has been shown to increase with a higher sucrose content.[2][3]
Secondary Structure Preservation Good preservation of native conformation.Excellent preservation of secondary structure.[5][6]Fourier Transform Infrared (FTIR) spectroscopy has demonstrated that co-lyophilization with sucrose effectively protects the secondary structure of proteins.[5] While both sugars are effective, sucrose is frequently reported to better maintain the native-like structure of proteins in the dried state.[6]
Glass Transition Temperature (Tg') Lower Tg' than sucrose.Higher Tg' than lactose.[7]A higher glass transition temperature of the maximally freeze-concentrated solution (Tg') is desirable as it allows for primary drying at a higher temperature, potentially reducing cycle time. Sucrose formulations generally exhibit a higher Tg'.[7]
Reconstitution Time Can lead to longer reconstitution times, especially at high concentrations.Typically results in faster reconstitution compared to lactose.[8][9][10][11]The morphology of the lyophilized cake influences reconstitution time. Sucrose often forms more porous and elegant cakes, facilitating faster rehydration.[8]
Maillard Reaction Risk Reducing sugar; can participate in Maillard reactions with proteins, leading to degradation.[12]Non-reducing sugar; no risk of Maillard reaction.[12]The potential for the Maillard reaction is a significant drawback for lactose, especially during storage, as it can lead to protein modification and loss of activity.
Residual Moisture Can have a higher affinity for water.Can be formulated to achieve low residual moisture levels.[13][14]Controlling residual moisture is critical for long-term stability. While both can be used to produce products with low moisture, the formulation and process parameters are key.[13][14][15]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of stability studies, detailed methodologies are crucial. Below are representative protocols for key experiments cited in the comparison.

Protein Formulation and Lyophilization
  • Protein Preparation: The model protein (e.g., a monoclonal antibody or recombinant human albumin) is dialyzed against a specific buffer (e.g., 10 mM histidine, pH 6.0) to ensure a consistent starting formulation.[2]

  • Excipient Addition: Stock solutions of this compound or sucrose are added to the protein solution to achieve the desired protein-to-sugar mass ratio (e.g., 1:1 or 1:2).[4]

  • Filling and Freezing: The formulated solution is filled into glass vials (e.g., 1 mL fill volume in a 3 mL vial). The vials are then loaded into a freeze-dryer and cooled to a low temperature (e.g., -40°C) at a controlled rate (e.g., 1°C/min).

  • Primary Drying: The shelf temperature is raised (e.g., to -25°C) and the chamber pressure is reduced (e.g., to 100 mTorr) to initiate sublimation of ice. This step is continued until all the ice is removed.

  • Secondary Drying: The shelf temperature is further increased (e.g., to 25°C) under a high vacuum to remove unfrozen, bound water.

  • Stoppering: Vials are stoppered under vacuum or after backfilling with an inert gas like nitrogen.

Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)
  • Reconstitution: The lyophilized cake is reconstituted with a specific volume of purified water or buffer to the initial protein concentration.

  • Sample Preparation: The reconstituted sample is diluted to an appropriate concentration (e.g., 1 mg/mL) with the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable SEC column (e.g., TSKgel G3000SWxl).

    • Mobile Phase: A buffered saline solution (e.g., 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.8).

    • Flow Rate: 0.5 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis: The percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) is calculated from the peak areas in the chromatogram.[2][3]

Assessment of Protein Secondary Structure by Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the lyophilized powder is mixed with potassium bromide (KBr) and compressed into a pellet.

  • Data Acquisition: The FTIR spectrum is recorded over a specific range (e.g., 4000 to 400 cm⁻¹). The amide I region (1700 to 1600 cm⁻¹) is of particular interest for secondary structure analysis.[6]

  • Data Analysis: The second derivative of the amide I band is calculated to resolve overlapping peaks corresponding to different secondary structures (α-helix, β-sheet, turns, and random coil). The relative areas of these peaks are used to estimate the percentage of each structural element.[5][16]

Determination of Glass Transition Temperature (Tg') by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: A small amount (5-10 mg) of the frozen, formulated protein solution is hermetically sealed in an aluminum pan.

  • Thermal Analysis: The sample is cooled to a low temperature (e.g., -70°C) in the DSC instrument and then heated at a controlled rate (e.g., 5°C/min).

  • Data Analysis: The change in heat flow is monitored. The midpoint of the step change in the thermogram is identified as the glass transition temperature (Tg').[17][18][19]

Visualization of Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the theoretical mechanisms of protein stabilization.

Lyophilization_Workflow cluster_prep Formulation & Filling cluster_lyo Lyophilization Cycle cluster_analysis Post-Lyophilization Analysis Protein Protein Solution Mixing Mixing Protein->Mixing Excipient D-Lactose or Sucrose Solution Excipient->Mixing Filling Vial Filling Mixing->Filling Freezing Freezing (-40°C) Filling->Freezing PrimaryDrying Primary Drying (Sublimation) Freezing->PrimaryDrying SecondaryDrying Secondary Drying (Desorption) PrimaryDrying->SecondaryDrying Reconstitution Reconstitution SecondaryDrying->Reconstitution SEC SEC (Aggregation) Reconstitution->SEC FTIR FTIR (Secondary Structure) Reconstitution->FTIR DSC DSC (Tg') Reconstitution->DSC

Experimental workflow for protein lyophilization and analysis.

Stabilization_Mechanisms cluster_cryo Cryoprotection (During Freezing) cluster_lyo Lyoprotection (During Drying) Cryo_Lactose This compound Cryo_Mechanism Vitrification: Forms a glassy matrix, inhibiting ice crystal growth and preventing protein denaturation at the ice-water interface. Cryo_Sucrose Sucrose Lyo_Lactose This compound Water_Replacement Water Replacement Hypothesis: Sugars form hydrogen bonds with the protein, acting as a water substitute to maintain the native conformation. Maillard Maillard Reaction Risk (Lactose Only) Lyo_Lactose->Maillard Lyo_Sucrose Sucrose

Comparative mechanisms of protein stabilization by lactose and sucrose.

Conclusion

Both this compound and sucrose are effective lyoprotectants that can significantly enhance the stability of proteins during lyophilization. Sucrose is often favored due to its non-reducing nature, which eliminates the risk of the Maillard reaction, and its ability to form a high Tg' amorphous matrix, which can be beneficial for process efficiency and long-term storage.[7][12] However, the optimal excipient is ultimately protein-dependent. Therefore, it is essential to perform formulation screening studies that evaluate critical quality attributes such as aggregation, maintenance of structure, and biological activity to select the most appropriate stabilizer for a given therapeutic protein.

References

Validating D-Lactose Monohydrate Concentration in Media: A Comparative Guide to Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise control and validation of cell culture media components are paramount to ensure experimental reproducibility and the reliable production of biologics. D-Lactose monohydrate is a critical carbohydrate source in many microbial fermentation and cell culture processes. This guide provides an objective comparison of enzymatic assays for the validation of this compound concentration in media, supported by experimental data and detailed protocols.

Principle of Enzymatic Lactose Assays

Enzymatic assays for lactose quantification are highly specific and sensitive. The fundamental principle involves a two-step enzymatic reaction. First, the enzyme β-galactosidase hydrolyzes lactose into its constituent monosaccharides: D-glucose and D-galactose.[1][2][3] Subsequently, the concentration of either D-glucose or D-galactose is determined through a second enzymatic reaction that produces a detectable signal, typically a change in absorbance or fluorescence.[4]

One common method involves the oxidation of the resulting galactose by galactose dehydrogenase, which reduces nicotinamide-adenine dinucleotide (NAD+) to NADH. The amount of NADH produced is directly proportional to the amount of galactose, and thus lactose, and can be measured spectrophotometrically at 340 nm.[2][5] Another approach measures the glucose produced.[1][6]

Comparison of Commercially Available Enzymatic Assay Kits

Several commercial kits are available for the enzymatic determination of lactose. Below is a comparison of some widely used options.

FeatureEnzyChrom™ Lactose Assay Kit (Bioassay Systems)Lactose Assay Kit (Sigma-Aldrich, MAK487)K-LOLAC (Megazyme)Enzytec™ Liquid Combi Lactose/D-Galactose
Detection Method Colorimetric (570 nm) or Fluorometric (Ex/Em = 530/585 nm)[7][8]Colorimetric (570 nm) or Fluorometric (Ex/Em = 530/585 nm)Spectrophotometric (340 nm)[1][9]Spectrophotometric
Linear Detection Range (Colorimetric) 17 to 2000 µM[7]17 to 2000 µM1-50 µg per cuvette[1]12.5 mg/L to 12.5 g/L[5][10]
Linear Detection Range (Fluorometric) 6 to 100 µM[7]6 to 100 µMNot ApplicableNot Applicable
Assay Time Approximately 30 minutes[7][8]Not specified~15 minutes for lactose measurement after glucose removal[1]Not specified
Principle Lactose is cleaved to glucose and galactose. Galactose is then oxidized to form a colored or fluorescent product.Lactose is cleaved to glucose and galactose. Galactose is then oxidized to form a colored or fluorescent product.Sequential measurement of free D-glucose, followed by hydrolysis of lactose and measurement of released D-glucose.[1][9][11]Lactose is cleaved by ß-galactosidase. The resulting D-galactose is oxidized by galactose-dehydrogenase with the formation of NADH.[5]
Sample Types Biological (e.g., milk), food, agriculture[7][8]Milk, food, beverages, and other biological samplesLow-lactose or lactose-free products, conventional dairy samples, and a variety of food samples.[1][12]Milk, milk products, infant formula, chocolate, and other foods.[5][10]

Alternative Methods for Lactose Quantification

While enzymatic assays are widely used, other methods for lactose determination exist, each with its own advantages and disadvantages.

MethodAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) High precision, accuracy, and specificity; can separate lactose from other sugars.[13][14]Requires expensive equipment, skilled operators, and can have time-consuming sample preparation.[14] A lower sensitivity has been reported for HPLC with a refractive index detector compared to some enzymatic methods.[15]
Gas Chromatography (GC) Accurate quantification.Less common for lactose analysis due to the need for derivatization.[13][14]
Polarimetry Simple and quick method with minimal sample preparation.[13][14]Less sensitive and specific compared to other methods.

For routine quality control and validation in a cell culture setting, the specificity, sensitivity, and relative ease of use of enzymatic assays often make them the preferred method.

Experimental Protocol: Enzymatic Determination of Lactose

The following is a generalized protocol for the determination of lactose concentration in a liquid medium sample using a commercially available enzymatic assay kit. Note: Always refer to the specific manufacturer's instructions for the kit you are using.

1. Sample Preparation:

  • If the sample contains particulate matter, centrifuge the sample to obtain a clear supernatant.

  • For samples with high protein content, deproteinization may be necessary using methods such as Carrez clarification.[1][15]

  • Dilute the sample with the provided assay buffer to ensure the lactose concentration falls within the linear range of the assay.

2. Standard Curve Preparation:

  • Prepare a series of lactose standards by diluting the provided stock solution with the assay buffer. A typical range might be from the limit of quantification (LOQ) to the upper limit of the linear range.

3. Assay Procedure:

  • Pipette the standards and diluted samples into a 96-well microplate.

  • Prepare a reaction mixture containing the necessary enzymes (e.g., β-galactosidase, galactose oxidase or dehydrogenase) and detection reagents as per the kit's instructions.

  • Add the reaction mixture to each well containing the standards and samples.

  • Incubate the plate at the recommended temperature (e.g., 37°C) and for the specified time (e.g., 30-60 minutes).[16] Protect from light if using a fluorescent probe.

4. Detection:

  • Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.

5. Calculation:

  • Subtract the absorbance/fluorescence of the blank from all readings.

  • Plot the standard curve of concentration versus absorbance/fluorescence.

  • Determine the lactose concentration of the samples from the standard curve, accounting for the dilution factor.

Visualizing the Process

Enzymatic Reaction Pathway for Lactose Quantification

Enzymatic_Reaction_Pathway Lactose D-Lactose b_Galactosidase β-Galactosidase Lactose->b_Galactosidase Glucose D-Glucose b_Galactosidase->Glucose Galactose D-Galactose b_Galactosidase->Galactose Galactose_Dehydrogenase Galactose Dehydrogenase Galactose->Galactose_Dehydrogenase NADH NADH Galactose_Dehydrogenase->NADH Galactonic_Acid Galactonic Acid Galactose_Dehydrogenase->Galactonic_Acid NAD NAD+ NAD->Galactose_Dehydrogenase Detection Spectrophotometric Detection (340 nm) NADH->Detection

Caption: Enzymatic cascade for lactose measurement.

Experimental Workflow for Lactose Concentration Validation

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample_Prep 1. Sample Preparation (Centrifugation, Dilution) Plate_Loading 3. Load Plate with Standards & Samples Sample_Prep->Plate_Loading Standard_Prep 2. Standard Curve Preparation Standard_Prep->Plate_Loading Reaction_Mix 4. Add Enzymatic Reaction Mix Plate_Loading->Reaction_Mix Incubation 5. Incubate at Specified Temp/Time Reaction_Mix->Incubation Measurement 6. Measure Absorbance or Fluorescence Incubation->Measurement Calculation 7. Calculate Concentration vs. Standard Curve Measurement->Calculation Validation 8. Validate Concentration Calculation->Validation

Caption: Workflow for lactose validation in media.

References

D-Lactose Monohydrate vs. Mannitol: A Comparative Analysis of Carriers in Dry Powder Inhalers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the selection of carriers for optimal Dry Powder Inhaler (DPI) performance. This guide provides a comparative analysis of D-Lactose monohydrate and mannitol, supported by experimental data and detailed methodologies.

In the development of Dry Powder Inhalers (DPIs), the choice of a carrier excipient is critical to the formulation's success, directly impacting the aerosolization, stability, and ultimately the therapeutic efficacy of the inhaled drug. For decades, α-lactose monohydrate has been the go-to carrier due to its well-established safety profile, stability, and compatibility with a wide range of active pharmaceutical ingredients (APIs).[1][2] However, mannitol is emerging as a viable alternative, offering potential advantages in specific applications, particularly with moisture-sensitive drugs and biologics.[3][4]

This guide provides a detailed comparative analysis of this compound and mannitol as carriers in DPI formulations, presenting key performance data, experimental protocols, and visual workflows to aid researchers and formulation scientists in making informed decisions.

Performance Data: Aerosolization Efficiency

The primary function of a carrier in a DPI formulation is to facilitate the delivery of the micronized drug to the deep lung. The Fine Particle Fraction (FPF), the percentage of the drug dose with an aerodynamic diameter of less than 5 µm, is a critical measure of this efficiency. The following table summarizes experimental data from various studies comparing the FPF of formulations using lactose and mannitol as carriers.

DrugCarrierInhaler DeviceFine Particle Fraction (FPF) (%)Reference
Salbutamol Sulphateα-Lactose MonohydrateMedium Resistance Device8 - 13%[5][6]
Salbutamol Sulphateα-MannitolMedium Resistance Device11 - 13%[5][6]
Salbutamol Sulphateβ-MannitolMedium Resistance Device11 - 13%[5][6]
Budesonideα-Lactose MonohydrateMedium/High Resistance Device26 - 39%[5][6]
Budesonideα-MannitolMedium/High Resistance Device53 - 58%[5][6]
Budesonideβ-MannitolMedium/High Resistance Device53 - 58%[5][6]
Salbutamol SulphateSpray-dried Lactose-~43%[7]
Salbutamol SulphateSpray-dried 1:3 Mannitol:Lactose-~61%[7]

It is important to note that direct comparison of FPF values across different studies should be done with caution due to variations in experimental conditions, including the specific drug, inhaler device, and airflow rate used.

Key Physicochemical and Performance Characteristics

PropertyThis compoundMannitol
Common Form α-lactose monohydrate[1]β-mannitol (thermodynamically stable)[5]
Hygroscopicity Higher, can be an issue for moisture-sensitive drugs[4]Lower, offering better protection for hygroscopic APIs
Chemical Reactivity Reducing sugar, potential for Maillard reaction with APIs containing primary amine groups[4]Non-reducing sugar alcohol, less reactive[3]
Patient Populations Concerns for diabetic patients[4]Suitable for a wider range of patients
Particle Engineering Extensive research on modifying properties for improved performance[1]Versatile for particle engineering (e.g., spray drying) to tailor properties[3]
Stability Generally good physical and chemical stability[1]Crystalline forms provide good formulation stability[8]

Experimental Protocols

A fundamental experiment for evaluating the performance of DPI carriers is the in-vitro determination of aerodynamic particle size distribution, from which the FPF is calculated.

In-Vitro Aerosolization Performance Testing using a Next Generation Impactor (NGI)

Objective: To determine the Fine Particle Fraction (FPF) of a DPI formulation.

Materials:

  • DPI formulation (API blended with carrier)

  • Dry Powder Inhaler device (e.g., capsule-based or reservoir-based)

  • Next Generation Impactor (NGI)

  • Vacuum pump

  • Flow meter

  • Capsules (if using a capsule-based device)

  • Solvent for drug extraction (e.g., methanol, acetonitrile/water mixture)

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification

Methodology:

  • Preparation:

    • Coat the NGI collection cups with a solution (e.g., silicone in hexane) to prevent particle bounce and re-entrainment. Allow the coating to dry completely.

    • Assemble the NGI and connect it to the vacuum pump with the flow meter in line.

    • Calibrate the airflow rate through the NGI to the desired value (e.g., 60 L/min) to achieve a 4 kPa pressure drop across the inhaler device.

  • Dose Dispensing:

    • Accurately fill the required dose of the DPI formulation into the capsule or the reservoir of the inhaler device.

  • Aerosolization:

    • Place the inhaler device in the mouthpiece adapter of the NGI.

    • Activate the vacuum pump to draw air through the inhaler for a specified duration (e.g., 4 seconds), which aerosolizes the powder into the NGI.

  • Sample Recovery:

    • Disassemble the NGI.

    • Carefully rinse each component of the NGI (mouthpiece adapter, induction port, pre-separator, and each collection cup) with a known volume of the extraction solvent to recover the deposited drug.

    • Also, recover any drug remaining in the capsule and the inhaler device.

  • Drug Quantification:

    • Analyze the drug concentration in each of the recovered solutions using a validated HPLC method.

  • Data Analysis:

    • Calculate the mass of the drug deposited on each stage of the NGI.

    • Determine the cut-off diameter for each stage at the given flow rate.

    • Calculate the Fine Particle Dose (FPD), which is the total mass of the drug with an aerodynamic diameter less than 5 µm.

    • Calculate the Fine Particle Fraction (FPF) as a percentage of the emitted dose (the total amount of drug that exits the inhaler).

Visualizing Experimental and Logical Workflows

To better understand the processes and relationships involved in DPI carrier analysis, the following diagrams are provided.

DPI_Carrier_Comparison_Workflow formulation Formulation Preparation (API + Carrier Blending) characterization Physicochemical Characterization (Particle Size, Morphology, Density) formulation->characterization aerosolization In-Vitro Aerosolization (e.g., NGI) formulation->aerosolization analysis Data Analysis (FPF, MMAD Calculation) characterization->analysis recovery Drug Recovery and Quantification (HPLC) aerosolization->recovery recovery->analysis comparison Comparative Analysis of Carrier Performance analysis->comparison

Experimental workflow for comparing DPI carriers.

DPI_Performance_Factors cluster_carrier Carrier Properties cluster_api API Properties cluster_formulation Formulation & Device particle_size Particle Size & Distribution performance Aerosolization Performance (FPF) particle_size->performance morphology Morphology & Surface Roughness morphology->performance solid_state Solid-State Properties (Polymorphism, Amorphous Content) solid_state->performance api_size Particle Size api_size->performance hydrophobicity Hydrophilicity/Hydrophobicity hydrophobicity->performance drug_carrier_ratio Drug:Carrier Ratio drug_carrier_ratio->performance inhaler_resistance Inhaler Device Resistance inhaler_resistance->performance

Factors influencing DPI aerosolization performance.

Conclusion

The choice between this compound and mannitol as a carrier for DPIs is not a one-size-fits-all decision and depends heavily on the specific API, the desired formulation properties, and the target patient population. Lactose remains the industry standard with a long history of use and a wealth of available data.[1] However, mannitol presents a compelling alternative, particularly for formulations where the hygroscopicity and reducing nature of lactose are a concern.[3][4]

Furthermore, the potential for particle engineering with both carriers allows for the tailoring of their physicochemical properties to optimize drug delivery.[1][3] Co-processing of lactose and mannitol has also shown promise in enhancing aerosolization performance, suggesting that combination carriers may offer a synergistic approach to DPI formulation.[7][9] Ultimately, a thorough understanding of the properties of both the API and the potential carriers, coupled with rigorous experimental evaluation, is essential for the successful development of an effective and stable DPI product.

References

FT-NIR Spectroscopy: A Powerful Tool for Quantitative Analysis of Lactose Crystalline Forms

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

The crystalline state of lactose, a common excipient in pharmaceutical formulations, significantly impacts manufacturing processes and the stability of the final product.[1] Consequently, accurate and efficient quantification of different crystalline forms, such as α-lactose monohydrate, α-lactose anhydrous, and amorphous lactose, is crucial. This guide provides a comprehensive comparison of Fourier Transform Near-Infrared (FT-NIR) spectroscopy with other analytical techniques for the quantitative analysis of lactose crystallinity, supported by experimental data and detailed methodologies.

Performance Comparison: FT-NIR vs. Other Methods

FT-NIR spectroscopy has emerged as a rapid, non-destructive, and highly effective method for quantifying lactose crystalline forms.[1] It offers several advantages over traditional techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[2][3]

Analytical MethodPrincipleSpeedEase of UseLimit of Detection (LOD)Key AdvantagesKey Limitations
FT-NIR Spectroscopy Vibrational spectroscopy based on molecular overtone and combination bands.Fast (seconds to minutes per sample)High (minimal sample preparation)As low as 0.5% w/w[2][4]Non-destructive, no sample preparation, suitable for at-line or in-line process monitoring.Requires chemometric model development and validation.
X-Ray Powder Diffraction (XRPD) Diffraction of X-rays by the crystalline lattice.Slower (minutes to hours per sample)Moderate (requires sample packing)~1-10% w/w[5]"Gold standard" for crystalline structure identification and quantification.Can be less sensitive to low levels of amorphous content, requires careful sample preparation.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference.Moderate (requires temperature program)Moderate (requires sample encapsulation)~1.5-10% w/w[5]Provides information on thermal transitions (e.g., glass transition, crystallization, melting).Quantification can be inaccurate due to incomplete crystallization of the amorphous phase.[3]

Quantitative Data Summary

The following tables summarize the quantitative performance of FT-NIR spectroscopy in the analysis of binary and ternary mixtures of lactose crystalline forms, as reported in various studies. The models were developed using Partial Least Squares (PLS) or Multiple Linear Regression (MLR) analysis.

Table 1: Quantitative Analysis of Binary Mixtures of Lactose Forms using FT-NIR

Mixture ComponentsCalibration ModelCorrelation Coefficient (R²)RMSEC (%)RMSEP (%)
Amorphous Lactose & α-Lactose MonohydratePLS0.9817 (for amorphous)2.262.02
α-Lactose Monohydrate & α-Lactose AnhydrousPLS0.99999 (for α-lactose anhydrous)0.1360.718
Crystalline & Amorphous LactoseMLR0.9994--

RMSEC: Root Mean Square Error of Calibration; RMSEP: Root Mean Square Error of Prediction

Table 2: Quantitative Analysis of Ternary Mixtures of Lactose Forms using FT-NIR

Component QuantifiedCalibration ModelCorrelation Coefficient (R²)RMSEC (%)RMSEP (%)
Amorphous LactosePLS0.98172.262.02
α-Lactose MonohydratePLS---
α-Lactose AnhydrousPLS---

Note: Specific R², RMSEC, and RMSEP values for all components in the ternary mixture were not detailed in the provided search results, but the study indicated successful quantification.[1]

Experimental Protocols

A typical experimental workflow for the quantitative analysis of lactose crystalline forms using FT-NIR spectroscopy involves the following steps:

1. Sample Preparation:

  • Preparation of Standards: Create a series of calibration standards by accurately weighing and physically mixing known quantities of the pure crystalline (e.g., α-lactose monohydrate, α-lactose anhydrous) and amorphous forms of lactose.[5][6] For binary mixtures, vary the concentration of one component relative to the other. For ternary mixtures, a design of experiments (DoE) approach can be used to systematically vary the concentrations of all three components.[1]

  • Sample Homogenization: Ensure thorough mixing of the standards to achieve homogeneity. This can be done using a laboratory blender or by manual mixing.

2. FT-NIR Data Acquisition:

  • Instrument: Utilize an FT-NIR spectrometer equipped with a suitable sampling accessory, such as a diffuse reflectance integrating sphere.[1]

  • Spectral Range: Collect spectra over a relevant near-infrared range, for example, 4000 cm⁻¹ to 10000 cm⁻¹.

  • Scanning Parameters: Set appropriate scanning parameters, such as the number of scans to be averaged for each spectrum (e.g., 32 scans) and the spectral resolution.

  • Data Collection: Collect the FT-NIR spectra for all the prepared calibration standards and the unknown samples to be analyzed.

3. Chemometric Model Development and Validation:

  • Spectral Pre-processing: Apply appropriate mathematical pre-processing to the raw spectral data to remove or reduce unwanted variations, such as baseline shifts and light scattering effects. Common pre-processing techniques include Multiplicative Scatter Correction (MSC), Standard Normal Variate (SNV), and derivatives (e.g., second derivative).[1]

  • Calibration Model: Develop a quantitative calibration model using a multivariate analysis technique such as Partial Least Squares (PLS) or Multiple Linear Regression (MLR).[5][6] The model will correlate the spectral data with the known concentrations of the different crystalline forms in the calibration standards.

  • Model Validation: Validate the performance of the calibration model using an independent set of validation samples or through cross-validation. Key validation parameters include the correlation coefficient (R²), the Root Mean Square Error of Calibration (RMSEC), and the Root Mean Square Error of Prediction (RMSEP).[1]

4. Analysis of Unknown Samples:

  • Acquire the FT-NIR spectrum of the unknown lactose sample.

  • Apply the same spectral pre-processing as used for the calibration model.

  • Use the developed and validated chemometric model to predict the quantitative amounts of the different crystalline forms in the unknown sample.

Workflow Diagram

FT_NIR_Lactose_Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_model Chemometric Modeling cluster_analysis Sample Analysis start Obtain Pure Crystalline and Amorphous Lactose mix Prepare Calibration Standards (Binary/Ternary Mixtures) start->mix homogenize Homogenize Samples mix->homogenize acquire Acquire FT-NIR Spectra homogenize->acquire preprocess Spectral Pre-processing (e.g., 2nd Derivative, MSC) acquire->preprocess calibrate Develop Calibration Model (PLS / MLR) preprocess->calibrate validate Validate Model (Cross-validation / External set) calibrate->validate predict Predict Crystalline Form Concentrations validate->predict Apply Validated Model unknown Acquire Spectrum of Unknown Sample unknown->predict report Report Results predict->report

Caption: Experimental workflow for quantitative analysis of lactose crystalline forms using FT-NIR spectroscopy.

Conclusion

FT-NIR spectroscopy offers a compelling alternative to traditional methods for the quantitative analysis of lactose crystalline forms. Its speed, ease of use, and high accuracy make it particularly well-suited for routine quality control in pharmaceutical manufacturing.[1] While the initial development of a robust chemometric model requires expertise and a well-designed set of calibration standards, the long-term benefits of rapid and reliable at-line or in-line analysis can lead to significant improvements in process understanding and product quality. The data presented in this guide demonstrates that FT-NIR is a powerful and reliable tool for ensuring the desired crystalline properties of lactose in pharmaceutical products.

References

Performance comparison of D-Lactose monohydrate and trehalose as lyoprotectants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate lyoprotectant is a critical parameter in the development of stable lyophilized formulations for therapeutic proteins and other biological materials. An ideal lyoprotectant preserves the native structure and function of the active pharmaceutical ingredient (API) during the stresses of freeze-drying and subsequent storage. Among the most commonly used disaccharides for this purpose are D-Lactose monohydrate and trehalose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational selection of a suitable lyoprotectant for your formulation needs.

Executive Summary

Both this compound and trehalose are effective lyoprotectants, primarily functioning through the "water replacement" and "vitrification" mechanisms. Trehalose generally exhibits a higher glass transition temperature (Tg), which is a key indicator of the stability of the amorphous matrix in a lyophilized cake. A higher Tg allows for more aggressive primary drying cycles and better long-term storage stability. While both sugars can protect proteins from aggregation, the efficacy can be protein-dependent. Lactose, being a reducing sugar, carries a potential risk of reacting with proteins via the Maillard reaction, a factor that must be considered during formulation development and stability studies.

Performance Comparison: Quantitative Data

The following tables summarize key performance parameters for this compound and trehalose as lyoprotectants based on available experimental data.

Table 1: Thermal Properties

PropertyThis compound (amorphous)Trehalose (amorphous)Significance as a Lyoprotectant
Glass Transition Temperature (Tg) ~101 °C (anhydrous)[1]~106-115 °C (anhydrous)[2][3][4]A higher Tg indicates a more stable amorphous matrix, allowing for higher primary drying temperatures and providing better stability during storage by reducing molecular mobility.
Collapse Temperature (Tc) Dependent on formulation, generally lower than trehalose formulations.Generally higher than lactose formulations, allowing for more efficient freeze-drying cycles.The maximum temperature at which the product can be dried without losing its macroscopic structure. A higher Tc is desirable.

Table 2: Lyophilized Cake Properties

PropertyThis compoundTrehaloseSignificance as a Lyoprotectant
Residual Moisture Content Lyophilized amorphous form can have a moisture content of around 1.6%.[5]Lyophilized amorphous form can have a moisture content of around 1.2%.[5]Low residual moisture is generally desired for long-term stability, although an optimal, non-zero moisture level can be beneficial for some proteins.
Protein Stability (Aggregation) Can effectively reduce protein aggregation, but efficacy is protein-specific. As a reducing sugar, it can potentially lead to protein glycation via the Maillard reaction.[6]Generally considered a superior stabilizer against protein aggregation due to its non-reducing nature and higher Tg.[7][8]Minimizing protein aggregation is a primary goal of lyophilization to ensure safety and efficacy of the biologic.
Reconstitution Time Typically results in readily soluble cakes.Can sometimes lead to longer reconstitution times, a factor that can be mitigated by formulation optimization.Rapid and complete reconstitution is crucial for ease of use in a clinical setting.

Mechanisms of Lyoprotection

The protective effects of both this compound and trehalose are primarily attributed to two key mechanisms:

  • Water Replacement Hypothesis: During drying, the sugar molecules form hydrogen bonds with the protein, serving as a substitute for the water molecules that would normally hydrate the protein surface. This helps to maintain the protein's native conformation in the dehydrated state.[7]

  • Vitrification Hypothesis: Both sugars can form a highly viscous, amorphous glassy matrix upon freeze-drying. This glassy state immobilizes the protein, significantly reducing its molecular mobility and thereby preventing degradation pathways such as aggregation and denaturation.[7]

Below is a diagram illustrating the interplay of these protective mechanisms.

LyoprotectionMechanisms cluster_0 Lyoprotection Mechanisms cluster_1 Protective Effects Protein Native Protein in Aqueous Solution Stresses Freeze-Drying Stresses (Freezing, Dehydration) Protein->Stresses Subjected to StableProduct Stable Lyophilized Product (Preserved Protein Structure) Lyoprotectant D-Lactose or Trehalose WaterReplacement Water Replacement (H-bonding with protein) Lyoprotectant->WaterReplacement Vitrification Vitrification (Formation of glassy matrix) Lyoprotectant->Vitrification WaterReplacement->StableProduct Maintains Conformation Vitrification->StableProduct Immobilizes Protein

Caption: Mechanisms of protein stabilization by lyoprotectants.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of lyoprotectants. Below are outlines for key experiments.

1. Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

  • Objective: To determine the temperature at which the amorphous lyoprotectant matrix undergoes a transition from a glassy to a rubbery state.

  • Instrumentation: A differential scanning calorimeter (DSC).

  • Sample Preparation:

    • Prepare solutions of the protein with either this compound or trehalose at the desired concentration.

    • Accurately weigh 10-20 mg of the solution into an aluminum DSC pan.

    • Freeze the sample within the DSC instrument to a temperature well below the expected Tg (e.g., -70°C).

    • Lyophilize the sample in-situ if the instrument has this capability, or use a pre-lyophilized powder. For pre-lyophilized powders, ensure they are hermetically sealed in the pans to prevent moisture uptake.

  • DSC Analysis:

    • Equilibrate the sample at a low temperature (e.g., -50°C).

    • Ramp the temperature at a controlled rate (e.g., 5-20°C/min) to a temperature above the expected Tg (e.g., 150°C).[9][10]

    • The Tg is observed as a step change in the heat flow curve. The midpoint of this transition is typically reported as the Tg.[11]

  • Data Analysis: Analyze the resulting thermogram to determine the onset, midpoint, and endset of the glass transition.

2. Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)

  • Objective: To quantify the amount of soluble monomer, dimer, and higher-order aggregates of the protein after lyophilization and reconstitution.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a size exclusion column appropriate for the molecular weight of the protein of interest.

  • Sample Preparation:

    • Reconstitute the lyophilized cakes containing either this compound or trehalose with an appropriate buffer to the target protein concentration.

    • Allow the samples to fully dissolve.

    • Filter the reconstituted samples through a low-protein-binding 0.22 µm filter to remove any insoluble particles.

  • SEC Analysis:

    • Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).

    • Inject a defined volume of the filtered sample onto the column.

    • Elute the sample isocratically at a constant flow rate.[12]

    • Monitor the eluate using a UV detector at a wavelength where the protein absorbs (typically 280 nm).

  • Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. Express the amount of each species as a percentage of the total peak area.

3. Determination of Residual Moisture by Karl Fischer Titration

  • Objective: To accurately measure the water content of the lyophilized cake.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator. Coulometric is generally preferred for the low moisture levels in lyophilized products.[13]

  • Sample Preparation (in a dry environment, e.g., a glove box):

    • Determine the weight of the lyophilized cake.

    • Dissolve or extract the sample in a suitable anhydrous solvent (e.g., methanol).[14]

  • Titration:

    • Introduce a precise amount of the dissolved sample into the Karl Fischer titration cell.

    • The instrument will automatically titrate the water present and calculate the moisture content.

  • Data Analysis: The instrument software will provide the water content, typically expressed as a percentage of the total cake weight (% w/w).

Below is a diagram of a typical experimental workflow for comparing lyoprotectants.

ExperimentalWorkflow cluster_0 Experimental Workflow for Lyoprotectant Comparison cluster_1 Post-Lyophilization Analysis Formulation Formulation Preparation (API + Lactose vs. API + Trehalose) Lyophilization Lyophilization Formulation->Lyophilization DSC DSC Analysis (Tg, Tc) Lyophilization->DSC SEC SEC Analysis (Protein Aggregation) Lyophilization->SEC KF Karl Fischer Titration (Residual Moisture) Lyophilization->KF Recon Reconstitution Studies (Time, Appearance) Lyophilization->Recon Data Data Analysis and Comparison DSC->Data SEC->Data KF->Data Recon->Data Conclusion Selection of Optimal Lyoprotectant Data->Conclusion

Caption: Workflow for comparing lyoprotectant performance.

Conclusion and Recommendations

The choice between this compound and trehalose as a lyoprotectant is not always straightforward and depends heavily on the specific protein and desired product attributes.

  • Trehalose is often the preferred choice for novel protein formulations due to its higher glass transition temperature, which generally imparts greater stability, and its non-reducing nature, which eliminates the risk of Maillard reactions.

  • This compound can be a cost-effective and suitable alternative, particularly for well-characterized proteins where the risk of glycation has been assessed and found to be minimal. Its performance as a stabilizer is well-documented for many existing products.

It is strongly recommended that formulation scientists conduct head-to-head comparative studies, such as those outlined in this guide, to empirically determine the optimal lyoprotectant for their specific application. Factors such as protein concentration, buffer composition, and the intended storage conditions will all influence the final performance of the lyophilized product.

References

Navigating Lactose Intolerance in Formulations: A Guide to D-Lactose Monohydrate Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ubiquitous use of D-Lactose monohydrate in oral solid dosage forms presents a significant challenge when formulating medications for lactose-intolerant individuals. This guide provides a comprehensive comparison of viable alternatives, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable excipient for your formulation needs.

This compound has long been a favored excipient due to its cost-effectiveness, stability, and well-understood properties. However, with a substantial portion of the global population experiencing lactose intolerance, the need for effective and reliable alternatives is paramount. This guide focuses on the performance of three primary alternatives: Microcrystalline Cellulose (MCC), Dicalcium Phosphate (DCP), and Pregelatinized Starch, evaluating them against this compound across critical performance parameters: compressibility, flowability, and drug release.

Performance Comparison of this compound and its Alternatives

The selection of an appropriate excipient is a critical determinant of a tablet's final characteristics and manufacturability. The following tables summarize the quantitative data for key performance indicators, offering a clear comparison between this compound and its common alternatives.

Table 1: Flowability and Compressibility Properties
ExcipientAngle of Repose (°)Carr's Index (%)Hausner RatioTensile Strength (MPa) at 200 MPa Compaction Pressure
This compound35-45 (Fair to Poor)16-25 (Fair to Passable)1.19-1.34 (Fair to Passable)~2.0 - 4.0
Microcrystalline Cellulose (MCC)30-40 (Fair)18-28 (Passable to Poor)1.22-1.39 (Passable to Poor)~4.0 - 7.0[1]
Dicalcium Phosphate (DCP)30-40 (Fair)15-25 (Good to Passable)1.18-1.33 (Good to Passable)~1.5 - 3.5[2]
Pregelatinized Starch30-40 (Fair)12-18 (Good to Fair)1.14-1.22 (Good to Fair)~1.0 - 2.5

Note: The values presented are typical ranges and can vary depending on the specific grade, particle size, and moisture content of the excipient.

Table 2: Tablet Friability and Disintegration Time
ExcipientFriability (%)Disintegration Time (minutes)
This compound< 1.05 - 15
Microcrystalline Cellulose (MCC)< 0.51 - 10
Dicalcium Phosphate (DCP)< 1.010 - 20
Pregelatinized Starch< 1.0< 5

Note: Friability and disintegration times are highly dependent on the formulation, including the type and concentration of binder and disintegrant used, as well as the tablet hardness.

In-Depth Look at the Alternatives

Microcrystalline Cellulose (MCC) is a widely used alternative known for its excellent compressibility and binding properties.[1] It undergoes plastic deformation during compression, resulting in strong, low-friability tablets.[1] However, its flowability can be poor, sometimes necessitating the use of a glidant.

Dicalcium Phosphate (DCP) is a brittle material that fragments during compression. This can lead to good flowability and content uniformity. However, it generally produces tablets with lower tensile strength compared to MCC.[2]

Pregelatinized Starch offers good flowability and acts as a binder and a disintegrant. It is particularly useful in formulations where rapid disintegration is desired.

Experimental Protocols

To ensure reliable and reproducible results when evaluating these alternatives, standardized experimental protocols are essential. The following methodologies are based on United States Pharmacopeia (USP) general chapters.

Powder Flowability Assessment

Objective: To determine the flow characteristics of the excipient powders.

Methodology (based on Carr's Index and Hausner Ratio):

  • Bulk Density Determination:

    • Weigh approximately 50 g of the powder (W).

    • Gently pour the powder into a 100 mL graduated cylinder.

    • Record the unsettled apparent volume (V₀).

    • Calculate the bulk density: ρ_bulk = W / V₀.

  • Tapped Density Determination:

    • Mount the graduated cylinder containing the powder on a mechanical tapping apparatus.

    • Tap the cylinder for a specified number of taps (e.g., 500, 750, 1250) until the volume no longer changes.

    • Record the final tapped volume (Vf).

    • Calculate the tapped density: ρ_tapped = W / Vf.

  • Calculations:

    • Carr's Index (%) = [ (ρ_tapped - ρ_bulk) / ρ_tapped ] * 100

    • Hausner Ratio = ρ_tapped / ρ_bulk

Interpretation of Flowability:

Flow CharacterCarr's Index (%)Hausner Ratio
Excellent≤ 101.00 - 1.11
Good11 - 151.12 - 1.18
Fair16 - 201.19 - 1.25
Passable21 - 251.26 - 1.34
Poor26 - 311.35 - 1.45
Very Poor32 - 371.46 - 1.59
Extremely Poor> 38> 1.60
Compressibility Assessment

Objective: To evaluate the compaction behavior of the excipients.

Methodology (based on USP <1062> Tablet Compression Characterization):

  • Heckel Plot Analysis:

    • Accurately weigh a defined amount of the excipient.

    • Compress the powder using an instrumented tablet press at various compression pressures.

    • Record the punch displacement and applied force during the compression cycle.

    • Calculate the relative density (D) of the compact at each pressure (P).

    • Plot ln(1/(1-D)) against the applied compression pressure (P).

    • The slope of the linear portion of the plot (K) is inversely proportional to the mean yield pressure (Py), which indicates the onset of plastic deformation. A lower Py suggests better compressibility.

Tablet Friability Testing

Objective: To assess the ability of the tablets to withstand mechanical stress.

Methodology (based on USP <1216> Tablet Friability):

  • Take a sample of tablets with a total weight as close as possible to 6.5 g.

  • Accurately weigh the initial sample (W_initial).

  • Place the tablets in the friability tester drum.

  • Rotate the drum 100 times at 25 ± 1 rpm.

  • Remove the tablets, de-dust them, and accurately weigh the final sample (W_final).

  • Calculate the percentage weight loss: Friability (%) = [ (W_initial - W_final) / W_initial ] * 100.

  • A maximum weight loss of not more than 1.0% is generally considered acceptable.

Dissolution Testing

Objective: To determine the drug release profile from the formulated tablets.

Methodology (based on USP <711> Dissolution):

  • Apparatus: Use USP Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: Select a medium relevant to the physiological conditions (e.g., 900 mL of 0.1 N HCl or phosphate buffer). Maintain the temperature at 37 ± 0.5 °C.

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Rotate the paddle at a specified speed (e.g., 50 rpm).

    • Withdraw samples of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Presentation: Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Visualizing the Workflow

To streamline the process of selecting and evaluating an alternative to this compound, the following workflows have been developed.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Final Selection a Define Formulation Requirements (e.g., Direct Compression, Wet Granulation) b Identify Potential Alternatives (MCC, DCP, Starch, etc.) a->b c Literature Review & Preliminary Compatibility Studies b->c d Flowability Testing (Carr's Index, Hausner Ratio) c->d e Compressibility Analysis (Heckel Plot) c->e f Formulate Placebo Tablets e->f g Tablet Characterization (Hardness, Friability, Disintegration) f->g h Formulate API Tablets g->h i Dissolution Profile Analysis h->i j Compare Performance Data Against this compound i->j k Select Optimal Alternative j->k

Fig 1. Experimental Workflow for Excipient Evaluation.

G a Lactose-Free Formulation Required? b Manufacturing Process? a->b Yes c Direct Compression b->c d Wet Granulation b->d e Good Flowability & Compressibility Needed? c->e f Good Plasticity Needed? d->f g Consider DCP or Pregelatinized Starch e->g Yes h Consider MCC e->h No i Consider MCC or Pregelatinized Starch f->i Yes j Rapid Disintegration Required? f->j No k Consider Pregelatinized Starch j->k Yes l Consider MCC or DCP j->l No

Fig 2. Decision Tree for Alternative Excipient Selection.

Conclusion

While this compound remains a staple in pharmaceutical formulations, its use is contraindicated for a significant patient population. Microcrystalline Cellulose, Dicalcium Phosphate, and Pregelatinized Starch present as effective alternatives, each with a unique set of properties. A thorough understanding of their performance characteristics, evaluated through standardized experimental protocols, is crucial for making an informed selection. By carefully considering the specific requirements of the drug product and the manufacturing process, researchers can successfully develop robust and effective lactose-free formulations.

References

Unveiling the Thermal Behavior of D-Lactose Monohydrate: A Comparative Guide to Phase Transition Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the physical properties of excipients like D-lactose monohydrate is paramount for ensuring drug product stability and efficacy. Differential Scanning Calorimetry (DSC) stands as a cornerstone technique for characterizing the phase transitions of this widely used pharmaceutical filler. This guide provides a comprehensive comparison of DSC with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.

This compound, a crystalline form of lactose, undergoes distinct phase transitions upon heating, which can significantly impact manufacturing processes and the performance of the final dosage form. DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the precise determination of thermal events such as dehydration, melting, and decomposition.

Characterizing this compound Phase Transitions with DSC: An Overview

A typical DSC thermogram of this compound reveals a series of endothermic and exothermic events that provide a fingerprint of its thermal behavior. The primary and most studied transition is the dehydration of the monohydrate, where the water molecule is released from the crystal lattice. This is observed as a sharp endothermic peak. Following dehydration, the now anhydrous α-lactose can undergo further transitions, including melting and subsequent decomposition at higher temperatures.

The key thermal events observed in the DSC analysis of α-lactose monohydrate are:

  • Dehydration: The loss of bound water, typically occurring between 140°C and 150°C.[1][2]

  • Melting of Anhydrous α-Lactose: The transition from a solid to a liquid state, generally observed in the range of 213°C to 224°C.[2][3][4]

  • Decomposition: The chemical degradation of the molecule at temperatures exceeding the melting point, often seen above 220°C.

Comparative Analysis of Analytical Techniques

While DSC is a primary tool, a comprehensive understanding of lactose's thermal properties can be achieved by employing a range of analytical techniques. Each method offers unique insights, and their comparative advantages are summarized below.

TechniquePrincipleInformation ObtainedAdvantagesLimitations
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[5]Transition temperatures (dehydration, melting), enthalpy of transitions, specific heat capacity.[5]High sensitivity, excellent for quantitative analysis of thermal events, relatively fast.[6]Can be difficult to resolve overlapping thermal events in complex mixtures.[7]
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Quantifies mass loss associated with dehydration and decomposition, provides information on thermal stability.[6]Excellent for quantifying the amount of water loss, complements DSC data by confirming the nature of thermal events.Does not provide information on non-mass-loss events like melting or crystallization.
Modulated DSC (MDSC) A variation of DSC that applies a sinusoidal temperature modulation to the linear heating ramp.[5][8]Separates reversible (e.g., glass transition) and non-reversible (e.g., melting, decomposition) heat flow signals.[5]Improved resolution of overlapping thermal events, more accurate determination of glass transition temperature.[8]Slower scanning rates can lead to longer experiment times.[9]
HyperDSC A high-speed version of DSC that utilizes very fast scanning rates.[10]Enhanced sensitivity for detecting low levels of amorphous content.[9][10]Increased throughput, ideal for screening large numbers of samples.[9]May not be suitable for all materials, as fast heating rates can alter transition kinetics.
X-Ray Powder Diffraction (XRPD) Analyzes the diffraction pattern of X-rays scattered by the crystalline structure of a material.Identifies crystalline forms (polymorphs), determines the degree of crystallinity.[11]Provides direct information on the crystal structure, can distinguish between different polymorphic forms.Less sensitive to low levels of amorphous content compared to thermal methods.
Solution Calorimetry Measures the heat change when a substance is dissolved in a solvent.Can be used to determine the amorphous content of a sample.[6]Provides a direct measure of the heat of solution.Requires a suitable solvent and can be more time-consuming than DSC.

Experimental Data: DSC Analysis of this compound

The following table summarizes typical quantitative data obtained from the DSC analysis of this compound from various sources. These values can vary slightly depending on factors such as particle size, purity, and the specific experimental conditions used.

ParameterOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Reference
Dehydration 142.2144.5149.7
-~149-[4]
143.8 ± 0.3--[12][13]
-146157 (for 100% crystalline)[2]
Melting -213 - 224-[3]
-~218-[4]
214.2 ± 0.9 (onset)--[12]
-216-[2]

Detailed Experimental Protocol for DSC Analysis

A standard protocol for the DSC analysis of this compound is outlined below. It is crucial to maintain consistency in the experimental parameters to ensure data reproducibility.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound powder.

    • Place the sample into a standard aluminum DSC pan.

    • Hermetically seal or crimp the pan to ensure a closed system, especially when studying dehydration.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically room temperature (e.g., 25°C).

    • Heat the sample at a constant rate, commonly 10°C/min, under a nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.

    • Continue heating to a final temperature that encompasses all expected transitions, for instance, up to 250°C.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the onset temperature, peak temperature, and enthalpy of the observed endothermic and exothermic transitions using the instrument's analysis software.

Visualizing the DSC Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for characterizing this compound using DSC.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run DSC Run cluster_analysis Data Analysis weigh Weigh Sample (2-5 mg) pan Place in Aluminum Pan weigh->pan seal Seal/Crimp Pan pan->seal load Load Sample & Reference seal->load calibrate Calibrate Instrument calibrate->load equilibrate Equilibrate at Start T load->equilibrate heat Heat at Constant Rate (e.g., 10°C/min) equilibrate->heat record Record Heat Flow vs. T heat->record plot Plot Thermogram record->plot analyze Determine T_onset, T_peak, ΔH plot->analyze

DSC Experimental Workflow for this compound Analysis.

References

Cross-Validation of Particle Size Analysis Methods for D-Lactose Monohydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The particle size distribution (PSD) of D-Lactose monohydrate, a ubiquitous excipient in pharmaceutical formulations, is a critical quality attribute that significantly influences powder flow, compaction properties, and the in-vivo performance of the final drug product. Accurate and reproducible measurement of PSD is therefore paramount. This guide provides an objective comparison of common particle size analysis methods for this compound—Laser Diffraction, Sieve Analysis, and Microscopy—supported by representative experimental data and detailed methodologies.

Comparative Performance Data

The following table summarizes typical quantitative data obtained for a sample of sieved this compound using three different particle size analysis techniques. These values are representative and intended for comparative purposes.

ParameterLaser DiffractionSieve AnalysisDynamic Image Analysis
D10 (µm) 76N/A78
D50 (µm) 222N/A225
D90 (µm) 422>95% < 315 µm425
Span 1.56N/A1.54
% < 100 µm 15%≤ 20%14%
Analysis Time < 1 minute10-15 minutes2-5 minutes
Sample Size ~ 1 g5-20 g~ 0.5-1 g
Resolution HighLowHigh
Shape Info NoNoYes

N/A - Not Applicable. Sieve analysis provides mass fractions within discrete size ranges rather than continuous distribution parameters like D10, D50, and D90.

Experimental Workflow

The cross-validation of particle size analysis methods involves a systematic process to ensure that each technique provides reliable and comparable results. The logical workflow for such a study is depicted below.

G cluster_0 1. Sample Preparation cluster_1 2. Particle Size Analysis cluster_2 3. Data Analysis & Comparison A Representative Sampling of This compound Batch B Sample Splitting (e.g., Rotary Riffler) A->B C Laser Diffraction B->C D Sieve Analysis B->D E Dynamic Image Analysis B->E F Particle Size Distribution (PSD) (D10, D50, D90, Span) C->F G Mass Fraction per Sieve D->G H Size and Shape Distributions E->H I Cross-Method Correlation F->I G->I H->I J Method Validation (Repeatability, Reproducibility) I->J

Caption: Workflow for cross-validation of particle size analysis methods.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. The following protocols are based on established practices for the analysis of this compound.

Laser Diffraction

Laser diffraction is a rapid and widely used technique that measures the angular variation in the intensity of light scattered as a laser beam passes through a dispersed particulate sample.[1]

  • Instrument: Malvern Mastersizer 2000 or equivalent laser diffraction particle size analyzer.

  • Dispersion Method: Dry dispersion is often preferred for lactose.[1][2]

  • Sample Preparation: Ensure a representative sample of approximately 1 gram is obtained.[3]

  • Instrument Settings:

    • Dispersive Air Pressure: Set to an appropriate level to ensure particle dispersion without causing attrition. A pressure titration study is recommended, typically starting from a low pressure (e.g., 0.1 MPa) and gradually increasing until a stable particle size is achieved.[2][3] For lactose, a pressure between 0.1 and 0.2 MPa is often suitable.[2]

    • Vibration Feed Rate: Adjust to maintain an appropriate sample concentration (obscuration) in the measurement cell, typically between 1-10%.

    • Refractive Index: 1.53 for α-lactose monohydrate.

  • Procedure:

    • Perform a background measurement.

    • Add the sample to the feeder tray.

    • Start the measurement. The instrument will automatically control the feed rate to achieve the target obscuration.

    • Perform at least three replicate measurements to assess repeatability.

  • Data Reported: Volume-based particle size distribution, including D10, D50, D90, and span values.[1]

Sieve Analysis

Sieve analysis is a traditional method that separates particles based on size by passing them through a series of sieves with progressively smaller mesh sizes.

  • Instrument: Vibratory sieve shaker or an air-jet sieve. Air-jet sieving is often preferred for finer lactose grades to prevent blockage of the sieve holes.[1]

  • Sample Preparation: A larger sample size is required compared to laser diffraction, typically 5-20 grams, to be representative.[1]

  • Sieves: A stack of calibrated sieves with appropriate mesh sizes (e.g., 315 µm, 250 µm, 100 µm, and a collection pan).

  • Procedure (Air-Jet Sieve):

    • Weigh the sample accurately.

    • Place the sample on the top sieve.

    • Operate the air-jet sieve for a fixed duration (e.g., 2-3 minutes) at a defined vacuum pressure (e.g., 2000-2500 Pa). Only one sieve can be used at a time in an air-jet system.[1]

    • Weigh the amount of material retained on the sieve and the amount that passed through.

    • Repeat the process for each sieve size.

  • Data Reported: Weight percentage of particles retained on each sieve or passing through a particular sieve size.[1]

Dynamic Image Analysis (Microscopy)

Dynamic image analysis is a modern microscopy-based technique that captures images of individual particles in a sample stream and analyzes them to determine size and shape parameters.

  • Instrument: Malvern Morphologi G3 or equivalent.

  • Dispersion Method: A dry powder dispersion system similar to that used in laser diffraction.

  • Sample Preparation: A small, representative sample is required.

  • Procedure:

    • The sample is dispersed and passed through the measurement zone.

    • A high-speed camera captures images of the particles.

    • The software analyzes the images to calculate various size (e.g., equivalent circular diameter) and shape (e.g., aspect ratio, circularity) parameters for a large number of individual particles.

  • Data Reported: Number-based and volume-based particle size distributions, as well as shape distributions. This method is particularly useful for identifying agglomerates and understanding the morphology of different lactose grades (e.g., tomahawk-shaped crystals of α-lactose monohydrate).[1]

Method Validation Considerations

According to FDA guidance, the validation of particle sizing methods should focus on intermediate precision and robustness.[4][5]

  • Repeatability: The agreement between results of successive measurements of the same sample carried out under the same conditions.[4]

  • Intermediate Precision (Reproducibility): The agreement between results from the same sample tested on different days, with different analysts, or on different instruments.[4]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., dispersion pressure in laser diffraction, sieving time).[4]

Conclusion

The choice of a particle size analysis method for this compound depends on the specific requirements of the application.

  • Laser diffraction offers a rapid, high-resolution analysis of the overall particle size distribution and is well-suited for routine quality control.[1]

  • Sieve analysis , while having lower resolution and being more time-consuming, is a simple and cost-effective method for assessing the fraction of coarse particles.[6]

  • Dynamic image analysis provides the most detailed information, including particle shape, which can be invaluable for formulation development and troubleshooting.[1]

Cross-validation of these methods is essential to gain a comprehensive understanding of the particle size characteristics of this compound and to ensure the consistency and quality of pharmaceutical products.

References

D-Lactose Monohydrate vs. α-Lactose Monohydrate: A Comparative Guide for Autoinduction Media Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing autoinduction for recombinant protein expression in E. coli, the choice of lactose source is a fundamental consideration in media preparation. This guide provides an objective comparison of D-Lactose monohydrate and α-lactose monohydrate, supported by an understanding of their chemical properties and the mechanism of autoinduction.

Executive Summary

This compound and α-lactose monohydrate can be used interchangeably for the preparation of autoinduction media. Once dissolved in the aqueous environment of the culture medium, α-lactose undergoes mutarotation to form an equilibrium mixture with β-lactose. D-lactose is simply the descriptor for the dextrorotatory isomer of lactose, which includes both α and β anomers. Therefore, from a functional perspective in autoinduction, there is no significant difference in performance. The primary deciding factor for procurement should be cost and availability.

Chemical Equivalence in Aqueous Solution

Lactose is a disaccharide composed of galactose and glucose. The distinction between α-lactose and β-lactose lies in the stereochemistry of the anomeric carbon in the glucose unit. In solid form, these anomers are distinct. However, when dissolved in water, they readily interconvert in a process called mutarotation until they reach a specific equilibrium.[1][2] At 25°C, this equilibrium consists of approximately 40% α-lactose and 60% β-lactose.[1]

"D-lactose" refers to the dextrorotatory isomer of lactose, which is the naturally occurring form. Commercially available this compound is typically a mixture of the α and β anomers. Since the induction of the lac operon by allolactose (a metabolite of lactose) occurs in the aqueous phase of the culture medium, the initial anomeric form of the solid lactose used for media preparation is inconsequential.[1]

Table 1: Comparison of this compound and α-Lactose Monohydrate

FeatureThis compoundα-Lactose Monohydrate
Synonyms Lactose monohydrate, Milk sugar4-O-β-D-galactopyranosyl-α-D-glucopyranose monohydrate
Chemical Formula C₁₂H₂₄O₁₂C₁₂H₂₄O₁₂
Anomeric Composition (Solid) Mixture of α and β anomersPredominantly α-anomer
Behavior in Aqueous Solution Forms an equilibrium mixture of α and β anomersUndergoes mutarotation to form an equilibrium mixture of α and β anomers
Functional Role in Autoinduction Serves as the inducer of the lac operon after glucose depletionServes as the inducer of the lac operon after glucose depletion
Interchangeability YesYes
Primary Deciding Factor Cost and availabilityCost and availability

Mechanism of Autoinduction: The Role of Lactose

Autoinduction media are formulated to exploit the diauxic growth of E. coli. The medium contains a carefully balanced mixture of glucose, glycerol, and lactose.[3][4][5]

  • Glucose Consumption: Initially, E. coli preferentially metabolizes glucose, which actively represses the lac operon, preventing the expression of the target protein.[6][7]

  • Glucose Depletion and Lactose Metabolism: Once the glucose is depleted, the catabolite repression is lifted. The bacteria then switch to metabolizing lactose.[4][8]

  • Induction: Lactose is transported into the cell and a small portion is converted to allolactose by the enzyme β-galactosidase. Allolactose then binds to the LacI repressor, causing a conformational change that prevents the repressor from binding to the lac operator. This derepression allows for the transcription of the target gene.[6][7][9]

Autoinduction_Pathway cluster_media Autoinduction Medium cluster_cell E. coli Cell cluster_growth Initial Growth Phase cluster_induction Induction Phase Glucose Glucose Glucose_Metabolism Glucose Metabolism Glucose->Glucose_Metabolism Lactose Lactose (α or D) Lactose_Uptake Lactose Uptake Lactose->Lactose_Uptake Glycerol Glycerol Lac_Operon_Repressed lac Operon Repressed Glucose_Metabolism->Lac_Operon_Repressed Catabolite Repression Allolactose Allolactose Lactose_Uptake->Allolactose β-galactosidase LacI LacI Repressor Inactivated Allolactose->LacI Protein_Expression Target Protein Expression LacI->Protein_Expression Derepression

Mechanism of autoinduction in E. coli.

Experimental Protocols

The following protocols are provided as a representative example for the preparation of autoinduction media and the subsequent evaluation of protein expression. These protocols are applicable whether using this compound or α-lactose monohydrate.

Protocol 1: Preparation of Autoinduction Medium (Based on Studier, 2005)

This protocol describes the preparation of 1 liter of a complex autoinduction medium.

Stock Solutions:

  • 50x M Solution: 1.25 M Na₂HPO₄, 1.25 M KH₂PO₄, 2.5 M NH₄Cl, 0.25 M Na₂SO₄

  • 50x 5052 Solution: 25% (v/v) Glycerol, 2.5% (w/v) Glucose, 10% (w/v) α-Lactose or this compound

  • 1 M MgSO₄

  • 1000x Trace Metals: 50 mM FeCl₃, 20 mM CaCl₂, 10 mM MnCl₂, 10 mM ZnSO₄, 2 mM CoCl₂, 2 mM CuCl₂, 2 mM NiCl₂, 2 mM Na₂MoO₄, 2 mM Na₂SeO₃, 2 mM H₃BO₃

Procedure:

  • To 900 mL of sterile, deionized water, add:

    • 20 mL of 50x M solution

    • 20 mL of 50x 5052 solution

    • 2 mL of 1 M MgSO₄

    • 1 mL of 1000x Trace Metals solution

  • Add the appropriate antibiotic to the final desired concentration.

  • Adjust the final volume to 1 liter with sterile, deionized water.

Protocol 2: Evaluation of Protein Expression

This protocol outlines a general workflow for comparing protein expression levels.

Experimental_Workflow cluster_prep Media Preparation cluster_culture Cell Culture cluster_analysis Analysis Media_A Autoinduction Medium with D-Lactose Inoculation Inoculate with Expression Strain Media_A->Inoculation Media_B Autoinduction Medium with α-Lactose Media_B->Inoculation Incubation Incubate at 37°C with shaking Inoculation->Incubation Harvest Harvest Cells by Centrifugation Incubation->Harvest Lysis Cell Lysis Harvest->Lysis SDS_PAGE SDS-PAGE Analysis Lysis->SDS_PAGE Quantification Densitometry or Western Blot SDS_PAGE->Quantification

Workflow for comparing lactose sources.

Procedure:

  • Prepare two sets of autoinduction media according to Protocol 1, one with this compound and the other with α-lactose monohydrate.

  • Inoculate both media with the same E. coli expression strain carrying the plasmid for the target protein.

  • Incubate the cultures under identical conditions (e.g., 37°C with vigorous shaking for 16-24 hours).

  • Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

  • Harvest the cells by centrifugation.

  • Lyse the cells and analyze the total protein content via SDS-PAGE.

  • Quantify the expression level of the target protein using densitometry of the Coomassie-stained gel or by Western blotting with a specific antibody.

Conclusion

For the practical purpose of preparing autoinduction media for recombinant protein expression in E. coli, this compound and α-lactose monohydrate are functionally equivalent. The chemical process of mutarotation in the aqueous culture medium ensures that the same mixture of lactose anomers is present to induce the lac operon, regardless of the starting material. Therefore, laboratories can confidently select the more economical and readily available option without compromising the efficacy of the autoinduction process.

References

Safety Operating Guide

Personal protective equipment for handling D-Lactose monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling D-Lactose monohydrate. Adherence to these procedures is crucial for maintaining a safe laboratory environment.

This compound is not classified as a hazardous substance.[1][2] However, good industrial hygiene and safety practices should always be followed.[3] The primary risks associated with handling this compound are mechanical irritation to the eyes and respiratory tract from dust particles.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields (compliant with EN 166 or OSHA 29 CFR 1910.133).[3][4][5]To prevent eye irritation from airborne dust particles.
Hand Protection Protective gloves (e.g., Nitrile rubber).[3]To prevent skin contact, although skin irritation is not a primary concern.[6]
Body Protection Laboratory coat, long-sleeved clothing, or overalls.[1][3]To minimize skin exposure to the powder.
Respiratory Protection Not typically required under normal use with adequate ventilation.[3] If dust is generated, use a NIOSH/MSHA approved respirator.[4][5][6]To prevent respiratory tract irritation from inhalation of dust particles.[6] A particulate filter respirator (e.g., P1) may be necessary in situations with inadequate ventilation or when handling large quantities that produce significant dust.[7][8]

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Handle in a well-ventilated area.[4][9] Local exhaust ventilation may be necessary where solids are handled as powders to prevent dust accumulation.[1]

  • Handling Practices: Minimize dust generation and accumulation.[5][9] Avoid contact with eyes, skin, and clothing.[5][9] Wash hands thoroughly after handling.[5][7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][9][10]

Spill Management:

  • Minor Spills: Clean up spills immediately.[1] Use a shovel or vacuum to place the material into a suitable container for disposal.[5][9][10] Avoid generating dust.[5][9]

  • Major Spills: Evacuate the area and ensure adequate ventilation. Prevent the powder from entering drains.[7]

Disposal:

  • Product Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[1]

  • Contaminated PPE Disposal: Dispose of contaminated gloves and other protective equipment in accordance with applicable laws and good laboratory practices.[8]

Below is a workflow diagram illustrating the safe handling and disposal of this compound.

Safe Handling and Disposal of this compound A Preparation B Don Personal Protective Equipment (PPE) - Safety Glasses - Gloves - Lab Coat A->B C Handling this compound - Use in well-ventilated area - Minimize dust generation B->C D Post-Handling C->D E Doff PPE D->E G Waste Disposal D->G F Wash Hands Thoroughly E->F H Dispose of contaminated PPE and excess chemical in accordance with regulations G->H

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.